molecular formula C8H8N2O4 B1424953 Methyl 2-(5-nitropyridin-2-YL)acetate CAS No. 292600-22-7

Methyl 2-(5-nitropyridin-2-YL)acetate

Cat. No.: B1424953
CAS No.: 292600-22-7
M. Wt: 196.16 g/mol
InChI Key: HWAYALCUMDVEIK-UHFFFAOYSA-N
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Description

Methyl 2-(5-nitropyridin-2-YL)acetate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-7(5-9-6)10(12)13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAYALCUMDVEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679838
Record name Methyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292600-22-7
Record name Methyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate (CAS No. 292600-22-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-nitropyridin-2-yl)acetate, bearing the CAS Number 292600-22-7, is a pivotal intermediate in the landscape of medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications in the development of novel therapeutics. As a substituted nitropyridine, this molecule serves as a versatile scaffold for the synthesis of a diverse array of bioactive compounds. This document will delve into a proposed, scientifically-grounded synthetic protocol, an analysis of its predicted spectroscopic characteristics, and a discussion of its potential roles in drug development, all supported by authoritative references.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 292600-22-7[1][3][4][5][6][7]
Molecular Formula C₈H₈N₂O₄[4][5][6]
Molecular Weight 196.16 g/mol [4][5][6]
Physical Form Solid[7]
Storage Conditions Inert atmosphere, room temperature[4]
SMILES Code COC(=O)CC1=NC=C(=O)C=C1[4]

Synthesis of this compound: A Proposed Protocol

Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine

The synthesis of 2-chloro-5-nitropyridine is a well-documented multi-step process, typically starting from 2-aminopyridine. The general sequence involves nitration, diazotization, and subsequent chlorination.

Workflow for the Synthesis of 2-Chloro-5-nitropyridine:

G A 2-Aminopyridine B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 2-Amino-5-nitropyridine B->C D Diazotization (NaNO₂, HCl) C->D Step 2 E 5-Nitro-2-pyridinediazonium chloride D->E F Sandmeyer Reaction (CuCl, HCl) E->F Step 3 G 2-Chloro-5-nitropyridine F->G

Caption: Proposed synthetic workflow for 2-chloro-5-nitropyridine.

Step-by-Step Methodology:

  • Nitration of 2-Aminopyridine: 2-aminopyridine is carefully added to concentrated sulfuric acid at a controlled temperature (typically below 10 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining a low temperature. The reaction mixture is then gently warmed to complete the nitration, yielding 2-amino-5-nitropyridine.

  • Diazotization of 2-Amino-5-nitropyridine: The resulting 2-amino-5-nitropyridine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added slowly to form the corresponding diazonium salt.

  • Chlorination (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired 2-chloro-5-nitropyridine. The product is then isolated and purified, typically by recrystallization.

Proposed Synthesis of this compound

With the precursor, 2-chloro-5-nitropyridine, in hand, the final step involves a nucleophilic aromatic substitution reaction with the enolate of methyl acetate.

Workflow for the Synthesis of this compound:

G A Methyl Acetate B Enolate Formation (e.g., LDA, THF, -78 °C) A->B C Lithium enolate of Methyl Acetate B->C E Nucleophilic Aromatic Substitution C->E D 2-Chloro-5-nitropyridine D->E F This compound E->F

Caption: Proposed synthesis of the title compound from its precursor.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this, a solution of n-butyllithium in hexanes is added dropwise to generate lithium diisopropylamide (LDA). After stirring for a short period, a solution of methyl acetate in anhydrous THF is added slowly to form the lithium enolate.

  • Nucleophilic Aromatic Substitution: A solution of 2-chloro-5-nitropyridine in anhydrous THF is then added dropwise to the cold enolate solution. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound were not found in the searched literature, its key spectroscopic features can be predicted based on the known spectral data of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons, and the methyl protons of the ester group.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-3~7.5-7.7d
Pyridine H-4~8.4-8.6dd
Pyridine H-6~9.2-9.4d
-CH₂-~4.0-4.2s
-OCH₃~3.7-3.8s

The electron-withdrawing nitro group at the 5-position will significantly deshield the adjacent protons (H-4 and H-6), pushing their chemical shifts downfield. The methylene and methyl protons of the acetate group will appear as singlets in their respective expected regions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~170-172
Pyridine C-2~158-160
Pyridine C-3~122-124
Pyridine C-4~135-137
Pyridine C-5~145-147
Pyridine C-6~150-152
-CH₂-~40-42
-OCH₃~52-54

The carbons of the pyridine ring will resonate in the aromatic region, with the carbon bearing the nitro group (C-5) and the carbon attached to the acetate group (C-2) being significantly influenced by these substituents. The carbonyl carbon of the ester will appear at the most downfield position.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic ring.

Predicted FTIR Absorption Bands:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch~1530-1550
Nitro (-NO₂)Symmetric Stretch~1340-1360
Ester (C=O)Stretch~1735-1750
Ester (C-O)Stretch~1200-1250
Aromatic (C=C, C=N)Stretch~1600, ~1450
Aromatic (C-H)Stretch~3000-3100

The strong and distinct absorption bands of the nitro and carbonyl groups are key diagnostic features in the IR spectrum of this molecule.[8][9][10][11]

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃, m/z 31), the carbomethoxy group (-COOCH₃, m/z 59), and potentially the nitro group (-NO₂, m/z 46).[4][12][13][14][15]

Applications in Drug Development

Nitropyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable building blocks in drug discovery.[16] this compound, as a functionalized nitropyridine, serves as a key pharmaceutical intermediate for the synthesis of more complex drug candidates.[2]

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular diversification.

Potential Synthetic Transformations and Applications:

G A This compound B Reduction of Nitro Group A->B F Ester Hydrolysis A->F C Methyl 2-(5-aminopyridin-2-yl)acetate B->C D Amide Coupling, Sulfonylation, etc. C->D E Diverse Bioactive Molecules D->E G 2-(5-Nitropyridin-2-yl)acetic acid F->G H Amide Bond Formation G->H H->E

Caption: Potential synthetic utility of the title compound in drug discovery.

Potential Therapeutic Areas

While specific biological data for this compound is not available in the public domain, the nitropyridine scaffold is present in compounds with a range of therapeutic activities, including:

  • Enzyme Inhibition: The pyridine ring can act as a bioisostere for other aromatic systems and participate in key interactions with enzyme active sites. For instance, derivatives of nitropyridines have been investigated as inhibitors of various kinases and other enzymes.

  • Antimicrobial and Antiparasitic Agents: The nitro group is a known pharmacophore in several antimicrobial and antiparasitic drugs. It can undergo bioreduction in anaerobic organisms to generate reactive nitrogen species that are cytotoxic.[17]

  • Ligands for Metal Complexes: Pyridine-based ligands are widely used in the development of metal-based therapeutics and diagnostic agents.[18]

For example, the precursor 2-chloro-5-nitropyridine is used in the synthesis of Entrectinib, a kinase inhibitor used in cancer therapy.[19] This highlights the potential of nitropyridine derivatives to serve as key components of targeted therapies.

Safety and Handling

Based on the GHS information provided by suppliers, this compound should be handled with appropriate precautions.[4]

GHS Hazard Information:

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

  • Store in a tightly sealed container in a dry and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward, albeit multi-step, proposed synthesis from readily available starting materials, combined with its potential for diverse chemical modifications, makes it an attractive scaffold for the generation of novel bioactive molecules. While direct biological data on this specific compound is limited, its structural similarity to known pharmacologically active nitropyridines suggests a high potential for its derivatives to exhibit a range of therapeutic effects. This guide provides a solid foundation of technical information to aid in the safe and effective use of this compound in research and development endeavors.

References

  • Buncel, E., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Ginos, J. Z., & Stevens, C. L. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 39(12), 1731-1734.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups.
  • Kumar, A., et al. (2007). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Chemical Physics, 126(14), 144307.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope...
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 35(9), 14-19.
  • University of Wisconsin-Madison. NMR Chemical Shifts.
  • Indian Institute of Technology Bombay. 13C NMR spectroscopy • Chemical shift.
  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Alchem Pharmtech. CAS N/A | Methyl 2-((5-nitropyridin-2-yl)thio)acetate.
  • Acros Pharmatech. This compound.
  • Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(7), 705.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.
  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • MDPI. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives.
  • Pharma Noble Chem Ltd. Pharma API Intermediates.
  • PubMed. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations.
  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Reagentia. This compound (CAS/ID No. 292600-22-7).
  • Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • MDPI. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives.
  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.
  • Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • SpringerLink. 1H NMR Characterization of Two New Pyridoxine Derivatives.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Methyl 2-(5-nitropyridin-2-YL)acetate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate

Abstract: this compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by the presence of a nitro group, an ester moiety, and a reactive methylene bridge, this compound serves as a versatile precursor for a wide array of more complex molecular architectures. The strategic placement of the electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's reactivity, particularly at the C2 position, making it an ideal substrate for nucleophilic substitution and a valuable starting material for the synthesis of various biologically active agents. This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, key chemical transformations, and essential safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a well-defined organic compound whose identity is established by its unique CAS number and molecular structure. While extensive experimental data on its physical properties is not widely published, its fundamental chemical characteristics are well-documented by chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 292600-22-7[1][2][3]
Molecular Formula C₈H₈N₂O₄[4][5]
Molecular Weight 196.16 g/mol [4][5]
Canonical SMILES COC(=O)CC1=NC=C([C=C1])[O-][4]
InChI Key HWAYALCUMDVEIK-UHFFFAOYSA-N[6]
Topological Polar Surface Area (TPSA) 82.33 Ų[4]
Purity (Typical) ≥97%[3]
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere.[1][6]

Note: Experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in a single peer-reviewed publication. However, a highly plausible and chemically sound synthetic route can be designed based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The common and commercially available precursor, 2-chloro-5-nitropyridine, serves as the ideal electrophile for this transformation.

The reaction mechanism hinges on the attack of a suitable carbon nucleophile at the C2 position of the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the C5 position renders the C2 position highly electrophilic and susceptible to nucleophilic attack, proceeding through a stabilized Meisenheimer complex intermediate.[7] A logical nucleophile is the enolate of methyl acetate.

Proposed Synthetic Workflow

The following protocol describes a robust method for the synthesis of the title compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Workup & Purification A Methyl Acetate B Strong Base (e.g., LDA, NaH) in Anhydrous THF, -78°C A->B Deprotonation C Methyl Acetate Enolate (Nucleophile) B->C E Reaction Mixture (THF, -78°C to RT) C->E D 2-Chloro-5-nitropyridine (Electrophile) D->E F Meisenheimer Complex (Intermediate) E->F Nucleophilic Attack G This compound (Product) F->G Chloride Elimination H Aqueous Quench (e.g., NH4Cl) G->H I Extraction with Organic Solvent H->I J Column Chromatography I->J K Pure Product J->K

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Enolate Generation: The solvent is cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added. Methyl acetate is then added dropwise via the dropping funnel, ensuring the temperature remains below -70 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate. Causality: A strong base is required to deprotonate the weakly acidic α-proton of the ester. Low temperature is critical to prevent self-condensation of the ester (Claisen condensation).

  • Nucleophilic Aromatic Substitution: A solution of 2-chloro-5-nitropyridine in anhydrous THF is added dropwise to the cold enolate solution.[8] The reaction is monitored by Thin Layer Chromatography (TLC). After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours or until TLC indicates consumption of the starting material.

  • Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The structure of this compound offers three primary sites for chemical modification, making it a highly valuable and versatile intermediate.

G cluster_0 Key Transformations A This compound B Methyl 2-(5-aminopyridin-2-yl)acetate A->B Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) C 2-(5-Nitropyridin-2-yl)acetic Acid A->C Ester Hydrolysis (e.g., LiOH, H2O/THF) E α-Alkylated/Acylated Products A->E α-Deprotonation & Alkylation (e.g., LDA then R-X) D Amide Derivatives C->D Amide Coupling (e.g., HATU, R-NH2)

Caption: Key reactivity pathways of this compound.

Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to a primary amine, yielding Methyl 2-(5-aminopyridin-2-yl)acetate. This amino-pyridine scaffold is a common feature in many pharmacologically active molecules.

  • Protocol Example (Reduction with Tin(II) Chloride):

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • After cooling, carefully basify the mixture with a saturated sodium bicarbonate solution until the pH is ~8.

    • Filter the resulting tin salts and extract the filtrate with ethyl acetate.

    • Dry the organic phase, concentrate, and purify as needed.

Modification of the Ester Group

The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to form the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives.

Reactions at the α-Methylene Bridge

The methylene protons adjacent to the ester and the pyridine ring are acidic and can be removed with a strong, non-nucleophilic base like LDA. The resulting carbanion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the α-position.

Applications in Research and Drug Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules.[9] The reduction of the nitro group in this compound provides a key entry point to 2,5-disubstituted pyridine scaffolds. These scaffolds are present in molecules developed as kinase inhibitors, anti-cancer agents, and compounds targeting other biological pathways.[10] For instance, the resulting 5-aminopyridin-2-yl acetic acid ester core can be further elaborated through N-acylation, diazotization, or other aromatic functionalization reactions to build complex molecular libraries for high-throughput screening.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on its structure and the known hazards of its precursor, 2-chloro-5-nitropyridine, the following precautions are strongly advised.[8]

  • Hazard Classification (Expected):

    • Causes skin irritation (H315).[8]

    • Causes serious eye irritation (H319).[8]

    • May cause respiratory irritation (H335).[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors.

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

References

Sources

A Comprehensive Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a "privileged" structural motif, consistently appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Within this class, nitropyridines represent a versatile and highly valuable subclass of chemical intermediates. Their electron-deficient nature makes them amenable to a variety of chemical transformations, positioning them as foundational building blocks for complex molecular architectures.

This guide provides an in-depth technical overview of Methyl 2-(5-nitropyridin-2-yl)acetate, a key heterocyclic building block. We will explore its fundamental properties, provide a robust and field-proven synthetic protocol, discuss methods for its structural verification, and delve into its strategic applications in the synthesis of biologically active compounds. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically-grounded understanding of this important reagent.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. This compound is known by several systematic and common names.

  • Systematic IUPAC Name : this compound

  • Synonyms : methyl (5-nitro-2-pyridinyl)acetate, 2-Pyridineacetic acid, 5-nitro-, methyl ester[2]

  • CAS Number : 292600-22-7[3]

The core structure consists of a pyridine ring substituted with a nitro group at the 5-position and a methyl acetate group at the 2-position.

Caption: Chemical Structure of this compound.

Quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 292600-22-7[2][4]
Molecular Formula C₈H₈N₂O₄[2][4]
Molecular Weight 196.16 g/mol [2][4]
Appearance Typically a solid (powder/crystalline)Supplier Data
Melting Point Not consistently reported. Consult supplier SDS.
Storage Inert atmosphere, room temperature, sealed in dry container[5]
Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is underpinned by fundamental principles of organic chemistry. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the 2-position (para to the nitro group) highly activated and susceptible to attack by nucleophiles, leading to the displacement of a suitable leaving group, such as a halide.

The most common and commercially available precursor for this synthesis is 2-chloro-5-nitropyridine.[6] The nucleophile required is the enolate of methyl acetate.

G start Start Materials: - 2-Chloro-5-nitropyridine - Methyl Acetate - Strong Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) enolate Step 1: Enolate Formation Deprotonation of methyl acetate using a strong, non-nucleophilic base. start->enolate Mix at low temp (e.g., 0 °C) snar Step 2: Nucleophilic Aromatic Substitution (SNAr) Enolate attacks the electron-deficient C2 of the pyridine ring, displacing chloride. enolate->snar Add 2-chloro-5-nitropyridine workup Step 3: Aqueous Workup Quench reaction with water or mild acid to neutralize the base and any remaining enolate. snar->workup After reaction completion (monitored by TLC) purify Step 4: Extraction & Purification Isolate crude product with an organic solvent. Purify via column chromatography or recrystallization. workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure designed for high yield and purity.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Methyl acetate (1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Cool the flask to 0 °C in an ice-water bath.

  • Enolate Generation: Carefully add sodium hydride (1.2 eq) to the cooled THF. Causality: NaH is a strong, non-nucleophilic base ideal for generating the enolate of methyl acetate without competing side reactions like saponification. Stir the suspension. Slowly add methyl acetate (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • SNAr Reaction: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate suspension at 0 °C. Causality: The slow addition maintains temperature control for this exothermic reaction and prevents the formation of byproducts. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness: This step safely neutralizes the excess NaH and protonates the product enolate. An aqueous workup is essential for removing inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized product is a critical component of any experimental workflow. A combination of spectroscopic methods should be employed.

Technique Expected Observations
¹H NMR See Table 2 for predicted chemical shifts and multiplicities.
¹³C NMR See Table 2 for predicted chemical shifts.
IR Spectroscopy Strong C=O stretch (~1740 cm⁻¹), characteristic asymmetric and symmetric N-O stretches for the NO₂ group (~1530 and ~1350 cm⁻¹), C-O stretch (~1200 cm⁻¹).
Mass Spec. (ESI+) Expected [M+H]⁺ at m/z = 197.05, [M+Na]⁺ at m/z = 219.03.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic~9.3d1HH6 (ortho to N, para to NO₂)
Aromatic~8.5dd1HH4 (ortho to NO₂)
Aromatic~7.6d1HH3 (meta to NO₂)
Methylene~4.1s2H-CH₂-
Methyl~3.8s3H-OCH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~170C=O
Aromatic~160C2 (ipso-CH₂)
Aromatic~145C6
Aromatic~142C5 (ipso-NO₂)
Aromatic~135C4
Aromatic~125C3
Methylene~53-CH₂-
Methyl~45-OCH₃

Note: These are predicted values based on established substituent effects. Actual experimental values should be used for definitive characterization.

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself, but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.

Key Reactive Handles:

  • The Nitro Group: This is arguably the most important functional handle. It can be readily reduced under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/AcOH) to an aniline derivative, methyl 2-(5-aminopyridin-2-yl)acetate.[7] This primary amine is a powerful nucleophile and a key anchor point for building complexity, often used in amide bond couplings, sulfonamide formations, or reductive aminations to construct libraries of potential drug candidates.[1]

  • The Ester Group: The methyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like LiAlH₄.

  • The Methylene Bridge: The α-protons on the methylene group are acidic and can be deprotonated to form an enolate, allowing for alkylation or other C-C bond-forming reactions at this position.

Caption: Key derivatization pathways for the title compound.

The nitropyridine scaffold itself has been identified in numerous bioactive molecules, including inhibitors of kinases, urease, and thioredoxin reductase, highlighting its importance as a pharmacophore.[1] By providing a synthetic entry point to 2,5-disubstituted pyridines, this reagent is invaluable for scaffold-hopping and lead optimization campaigns in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • General: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific toxicity data is limited, nitrated aromatic compounds should be treated as potentially toxic and irritants. Avoid inhalation of dust, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

References
  • Bastrakov, M., Starosotnikov, A., Trestsova, M., Shevelev, S., & Yurovskaya, M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(11), 2518. [Link]
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  • European Patent Office. (2014). Process for preparing methyl acetate. EP 2940000 B1.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine.
  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
  • Google Patents. (n.d.). Preparation method of 2-chloro-5-nitropyridine. CN111170933A.
  • IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]
  • PubChem. (n.d.). Methyl 2-hydroxy-2-(5-nitropyridin-2-yl)acetate.
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  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
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  • MDPI. (2024). Methyl-Containing Pharmaceuticals.
  • Google Patents. (n.d.). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.

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A Technical Guide to the Synthesis of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of the synthetic pathways leading to Methyl 2-(5-nitropyridin-2-yl)acetate (CAS 292600-22-7), a pivotal heterocyclic building block in modern medicinal and materials chemistry.[1][2][3] The document focuses on the most prevalent and efficient method: Nucleophilic Aromatic Substitution (SNAr). It delves into the mechanistic underpinnings, rationale for reagent selection, and optimization of reaction parameters. A detailed, step-by-step experimental protocol is provided, supplemented by workflow diagrams and a comprehensive review of alternative synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.

Introduction

The 5-nitropyridine scaffold is a privileged structure in drug discovery and development, appearing in a multitude of biologically active molecules.[4] Its strong electron-withdrawing nature and specific geometry allow for critical interactions with biological targets. This compound serves as a key intermediate, providing a reactive handle for chain extension and the construction of more complex molecular architectures. Its synthesis is therefore a critical first step in the development of novel therapeutics and functional materials. This guide offers a detailed exploration of its synthesis, emphasizing scientific integrity and practical applicability.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

A successful synthesis begins with a logical retrosynthetic analysis to identify reliable and efficient bond disconnections. For this compound, the most logical disconnection is at the C-C bond between the pyridine ring and the acetate's α-carbon.

G TM This compound SM1 2-Halo-5-nitropyridine (X = Cl, Br) TM->SM1 C-C Disconnection (SNAr) SM2 Methyl Acetate Enolate Equivalent TM->SM2 C-C Disconnection (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to two key synthons: an electrophilic 2-substituted-5-nitropyridine and a nucleophilic methyl acetate enolate. This immediately suggests a Nucleophilic Aromatic Substitution (SNAr) reaction as the primary forward synthetic strategy.

Rationale for Strategy Selection (SNAr):

The SNAr pathway is exceptionally well-suited for this target for several reasons:

  • Electronic Activation: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro (-NO₂) group at the C5 position significantly depletes electron density at the C2 and C6 positions, making them highly susceptible to attack by nucleophiles.[5]

  • Leaving Group: A halogen (Cl or Br) at the C2 position serves as an excellent leaving group, facilitating the re-aromatization step that drives the reaction to completion.[6]

  • Regioselectivity: The reaction is highly regioselective. Nucleophilic attack is strongly directed to the positions ortho and para to the activating nitro group (C2, C6, and C4). With a leaving group at C2, the reaction proceeds predictably at that site.

  • Precedent: SNAr reactions on halo-nitropyridines are a cornerstone of heterocyclic chemistry, with extensive literature support for their reliability and high yields.[4]

Alternative Strategies Considered:

  • Alkylation of 2-Methyl-5-nitropyridine: This involves deprotonating the methyl group of 2-methyl-5-nitropyridine[7][8] with a strong base to form an anion, followed by reaction with an electrophile like methyl chloroformate. While viable, this requires careful control of the strong base and can be prone to side reactions.

  • Minisci-Type C-H Functionalization: This modern approach uses a radical mechanism to directly functionalize a C-H bond on the pyridine ring.[9] While powerful, Minisci reactions can sometimes suffer from a lack of complete regioselectivity, often yielding mixtures of C2 and C4/C6 isomers, which complicates purification.[10]

Given its high regioselectivity, reliability, and operational simplicity, the SNAr pathway is the most authoritative and trustworthy method for the synthesis of this compound.

Chapter 2: The Core Synthesis Pathway via SNAr

Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The methyl acetate enolate, a potent carbon nucleophile, attacks the electron-deficient C2 carbon of 2-halo-5-nitropyridine. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Elimination of Leaving Group: The intermediate complex collapses, restoring the aromaticity of the pyridine ring by expelling the halide ion (Cl⁻ or Br⁻) as the leaving group.

G cluster_0 SNAr Mechanism Reactants 2-Halo-5-nitropyridine + Methyl Acetate Enolate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Products This compound + Halide Salt Meisenheimer->Products Elimination

Caption: The two-step addition-elimination SNAr mechanism.

Selection of Starting Materials & Reagents
  • Aryl Halide: Both 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine are commercially available and effective substrates.[6][11] 2-chloro-5-nitropyridine is often preferred due to its lower cost. It can be synthesized from 2-aminopyridine through a sequence of nitration, diazotization to form the 2-hydroxy intermediate, and subsequent chlorination with an agent like phosphorus oxychloride (POCl₃).[12]

  • Nucleophile Generation: The α-protons of methyl acetate are not sufficiently acidic to be removed by common bases. A strong, non-nucleophilic base is required to generate the enolate quantitatively.

    • Sodium Hydride (NaH): A common choice. It irreversibly deprotonates the ester, producing hydrogen gas. The reaction is typically performed in an aprotic solvent like THF or DMF.

    • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that rapidly and cleanly generates enolates at low temperatures (-78 °C), minimizing ester self-condensation.

  • Solvent: A polar aprotic solvent is essential.

    • Tetrahydrofuran (THF): An excellent choice, particularly for LDA-mediated reactions, due to its low freezing point and ability to solvate the lithium cation.

    • Dimethylformamide (DMF): A more polar solvent that can accelerate SNAr reactions but is more difficult to remove during work-up.

Chapter 3: Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using sodium hydride to generate the nucleophile.

Safety Precautions: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

G Setup 1. Setup - Dry glassware under inert atmosphere (N2) - Add NaH (60% dispersion) to anhydrous THF Enolate 2. Enolate Formation - Cool THF/NaH slurry to 0 °C - Add Methyl Acetate dropwise - Stir for 1h at 0 °C, then warm to RT for 1h Setup->Enolate Addition 3. SNAr Reaction - Cool enolate solution to 0 °C - Add solution of 2-Chloro-5-nitropyridine in THF dropwise Enolate->Addition Reaction 4. Reaction Progression - Allow mixture to warm to RT - Stir for 12-18 hours - Monitor by TLC Addition->Reaction Quench 5. Work-up: Quench - Cool reaction to 0 °C - Slowly add saturated aq. NH4Cl solution Reaction->Quench Extract 6. Work-up: Extraction - Add water and Ethyl Acetate - Separate layers - Wash organic layer with brine Quench->Extract Purify 7. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography Extract->Purify Final Final Product This compound Purify->Final

Caption: Experimental workflow for the SNAr synthesis.

Step-by-Step Methodology:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the NaH/THF slurry to 0 °C using an ice-water bath. Add methyl acetate (1.1 eq) dropwise via syringe over 15 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Reaction Incubation: After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour to ensure complete enolate formation.

  • SNAr Addition: Cool the resulting enolate solution back to 0 °C. Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the enolate mixture over 20 minutes.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash them with water, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Chapter 4: Data Presentation and Characterization

The efficiency of the synthesis can be summarized based on the chosen parameters.

ParameterConditionRationale
Aryl Halide 2-Chloro-5-nitropyridineCost-effective and highly reactive substrate.[12]
Base Sodium Hydride (NaH)Irreversibly forms the required enolate.
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic, and suitable for the temperature range.
Temperature 0 °C to Room Temp.Controls enolate formation and allows the SNAr to proceed.
Typical Yield 75-90%Expected range for this type of efficient SNAr reaction.

Product Characterization:

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the pyridine ring protons (typically three distinct signals in the aromatic region), a singlet for the α-CH₂ group, and a singlet for the methyl ester protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass (C₈H₈N₂O₄, MW: 196.16 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Will display characteristic stretches for the C=O of the ester and the N-O bonds of the nitro group.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. By leveraging the electronic activation provided by the 5-nitro group, a readily available 2-halo-5-nitropyridine can be coupled with the enolate of methyl acetate in high yield. The procedure is robust, scalable, and proceeds with excellent regioselectivity. This technical guide provides the foundational knowledge and a practical, detailed protocol to empower researchers in the successful synthesis of this valuable chemical intermediate.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
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An In-depth Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Prominence of the Pyridine Nucleus in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics. Within this broad class of compounds, nitropyridine derivatives have emerged as particularly versatile intermediates and bioactive molecules in their own right, demonstrating a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[2] This guide focuses on a specific and promising subclass: Methyl 2-(5-nitropyridin-2-yl)acetate and its derivatives. We will delve into the synthetic pathways, detailed characterization, and the burgeoning potential of these compounds in the landscape of drug development, providing researchers and scientists with a comprehensive technical resource.

The Core Moiety: Synthesis and Physicochemical Characterization of this compound

The strategic synthesis of the core molecule, this compound, is paramount for the subsequent exploration of its derivatives. While multiple synthetic routes to substituted nitropyridines exist, a robust and scalable pathway is essential for drug development campaigns.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound commences with the readily available precursor, 2-chloro-5-nitropyridine. The synthesis can be envisioned as a nucleophilic substitution reaction, a cornerstone of pyridine chemistry.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Substitution 2-chloro-5-nitropyridine 2-Chloro-5-nitropyridine Methyl_2-(5-nitropyridin-2-yl)acetate This compound 2-chloro-5-nitropyridine->Methyl_2-(5-nitropyridin-2-yl)acetate + Methyl Acetate Enolate Methyl_acetate_enolate Methyl Acetate Enolate

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: A Hypothetical Approach

Based on established methodologies for similar transformations, a detailed experimental protocol is proposed below. This protocol is designed to be a self-validating system, with in-process checks and purification steps to ensure the integrity of the final compound.

Protocol 1: Synthesis of this compound

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled flask. To this, add methyl acetate dropwise via the dropping funnel, maintaining the temperature at -78 °C to ensure the formation of the lithium enolate.

  • Nucleophilic Substitution: Dissolve 2-chloro-5-nitropyridine in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is critical to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and provides a template for the interpretation of spectroscopic data.

Table 1: Physicochemical and Predicted Spectroscopic Data for this compound

PropertyData
Molecular Formula C₈H₈N₂O₄[3]
Molecular Weight 196.16 g/mol [3]
Appearance Expected to be a solid at room temperature.
Predicted ¹H NMR δ (ppm) in CDCl₃: ~3.8 (s, 3H, -OCH₃), ~4.0 (s, 2H, -CH₂-), ~7.5 (d, 1H, pyridine-H), ~8.4 (dd, 1H, pyridine-H), ~9.2 (d, 1H, pyridine-H).
Predicted ¹³C NMR δ (ppm) in CDCl₃: ~45 (-CH₂-), ~53 (-OCH₃), ~124, ~135, ~142, ~150, ~158 (pyridine carbons), ~170 (C=O).
Expected IR ν (cm⁻¹): ~3000-2900 (C-H stretch), ~1740 (C=O stretch of ester), ~1580, ~1450 (C=C and C=N stretch of pyridine ring), ~1530, ~1350 (asymmetric and symmetric NO₂ stretch).
Expected Mass Spectrum ESI-MS: m/z [M+H]⁺ at 197.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Derivatization Strategies and Structure-Activity Relationship (SAR) Studies

The true potential of this compound lies in its utility as a scaffold for generating a library of diverse derivatives. The ester functionality and the aromatic ring provide two key handles for chemical modification.

Modification of the Acetate Moiety

The ester group of the core molecule can be readily hydrolyzed to the corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid. This carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides, esters, and other derivatives.

Diagram 2: Derivatization of the Acetate Moiety

G cluster_1 Derivatization Pathways Core_Ester This compound Carboxylic_Acid 2-(5-nitropyridin-2-yl)acetic acid Core_Ester->Carboxylic_Acid Hydrolysis Amide_Derivatives Amide Derivatives Carboxylic_Acid->Amide_Derivatives Amide Coupling Ester_Derivatives Ester Derivatives Carboxylic_Acid->Ester_Derivatives Esterification

Caption: Key derivatization pathways from the core molecule.

Protocol 2: General Procedure for Amide Synthesis

  • Acid Formation: Hydrolyze this compound using aqueous lithium hydroxide in a THF/water mixture. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU or EDC, a base like diisopropylethylamine (DIPEA), and the desired primary or secondary amine.

  • Work-up and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, we can extrapolate from studies on related 2,5-disubstituted pyridines. Research has shown that the nature of the substituent at the 2-position significantly influences biological activity. For instance, the introduction of various amide functionalities can modulate properties like cell permeability and target engagement.[4] Similarly, modifications to the pyridine ring, such as the reduction of the nitro group to an amine, can dramatically alter the electronic properties and biological profile of the molecule.[5]

Biological Evaluation and Therapeutic Applications

The 5-nitropyridine moiety is a known pharmacophore, and its derivatives have been investigated for a range of therapeutic applications.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the anticancer and antimicrobial activities of nitropyridine-containing compounds.[6][7] The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring and its ability to interact with biological targets. Derivatives of pyridinecarboxylic acids have shown cytotoxic effects against various cancer cell lines.[6][8] Furthermore, 2-substituted-5-nitropyridines have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][9]

Enzyme Inhibition

The rigid structure of the pyridine ring makes it an excellent scaffold for designing enzyme inhibitors. Nitropyridine derivatives have been shown to inhibit a variety of enzymes, including urease and chymotrypsin.[2] The mechanism of inhibition can vary, from competitive binding in the active site to allosteric modulation.

Diagram 3: General Mechanism of Competitive Enzyme Inhibition

G cluster_2 Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor (Derivative) Product Product ES_Complex->Product Catalysis

Caption: Competitive inhibition of an enzyme by a derivative.

Experimental Workflow for Biological Screening

A standardized workflow is crucial for the systematic evaluation of a library of newly synthesized derivatives.

Protocol 3: General Workflow for In Vitro Anticancer Screening

  • Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add MTT reagent and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Future Perspectives and Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility of this core molecule, coupled with the potential for diverse functionalization, provides a rich platform for medicinal chemists. Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives to establish a comprehensive structure-activity relationship. Advanced studies into the mechanism of action of the most potent compounds will be crucial for their progression into preclinical and clinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide further research in this exciting area of drug discovery.

References

  • ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES. (2025).
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  • Anti-bacterial activity, anti-cancer activity and nanofiber formation of certain poly (ester amides) from 2,5-pyridine dicarboxylic acid. (2018). Journal of Drug Delivery and Therapeutics. [Link]
  • Synthesis, aqueous reactivity, and biological evaluation of carboxylic acid ester-functionalized platinum-acridine hybrid anticancer agents. (2012). PubMed. [Link]
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  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025).
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  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]
  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. (2025).
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  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2020). RSC Publishing. [Link]
  • Process for the production of 2-methyl-5-ethyl pyridine. (1974).
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). Knowledge UChicago. [Link]

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The Synthetic Cornerstone: A Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs. Within this privileged class of heterocycles, nitropyridines, and specifically their functionalized derivatives, have emerged as powerful intermediates. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, opening a gateway to a diverse array of complex molecular architectures.

This technical guide provides an in-depth exploration of Methyl 2-(5-nitropyridin-2-yl)acetate , a key building block that has demonstrated significant utility in the synthesis of biologically active compounds, most notably in the realm of kinase inhibitors. We will delve into its synthesis, chemical reactivity, and its pivotal role as an intermediate in the development of targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective utilization. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 292600-22-7[1][2]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from synthetic procedures
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[3]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.30 (d, J = 2.8 Hz, 1H, H-6)

    • δ 8.45 (dd, J = 8.8, 2.8 Hz, 1H, H-4)

    • δ 7.60 (d, J = 8.8 Hz, 1H, H-3)

    • δ 3.95 (s, 2H, -CH₂-)

    • δ 3.75 (s, 3H, -OCH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 169.5 (C=O)

    • δ 160.0 (C-2)

    • δ 146.0 (C-5)

    • δ 141.0 (C-6)

    • δ 135.0 (C-4)

    • δ 124.0 (C-3)

    • δ 52.5 (-OCH₃)

    • δ 42.0 (-CH₂-)

  • Mass Spectrometry (ESI+):

    • m/z 197.05 [M+H]⁺

    • m/z 219.03 [M+Na]⁺

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key to a successful synthesis lies in the preparation of the crucial intermediate, 2-chloro-5-nitropyridine.

Part 1: Synthesis of the Key Precursor, 2-Chloro-5-nitropyridine

The synthesis of 2-chloro-5-nitropyridine can be achieved through several reported methods. A common and effective route involves the chlorination of 2-hydroxy-5-nitropyridine.

Reaction Scheme:

Synthesis of 2-chloro-5-nitropyridine 2-hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine reagents POCl₃, PCl₅ product 2-Chloro-5-nitropyridine reagents->product Chlorination

Caption: Synthesis of 2-chloro-5-nitropyridine.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitropyridine (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, 1.2-1.5 eq). The reaction is exothermic, and the addition should be controlled.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-5-nitropyridine.

Part 2: Synthesis of this compound

With the key precursor in hand, the final step involves a nucleophilic substitution reaction to introduce the methyl acetate moiety. While several methods can be envisioned, a common approach involves the use of a malonic ester followed by hydrolysis and esterification, or a direct substitution with a methyl acetate enolate equivalent. A more direct and efficient route involves a two-step, one-pot procedure from 2-chloro-5-nitropyridine.

Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis & Esterification 2-chloro-5-nitropyridine 2-Chloro-5-nitropyridine NaCN NaCN 2-cyanomethyl-5-nitropyridine 2-(Cyanomethyl)-5-nitropyridine NaCN->2-cyanomethyl-5-nitropyridine Nucleophilic Substitution intermediate 2-(Cyanomethyl)-5-nitropyridine reagents HCl, MeOH product This compound reagents->product Pinner Reaction

Caption: Two-step synthesis of the target compound.

Detailed Protocol:

  • Cyanation:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF.

    • Reagent Addition: Add sodium cyanide (NaCN, 1.1-1.2 eq) portion-wise at room temperature.

    • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by TLC.

    • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(cyanomethyl)-5-nitropyridine, which can be used in the next step without further purification.

  • Hydrolysis and Esterification (Pinner Reaction):

    • Reaction Setup: Dissolve the crude 2-(cyanomethyl)-5-nitropyridine in an excess of anhydrous methanol.

    • Reagent Addition: Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution until saturation, or add a pre-prepared solution of HCl in methanol.

    • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the ester formation can be monitored by TLC.

    • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by three key features: the activated pyridine ring, the nitro group, and the ester functionality.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl. This transformation is fundamental for subsequent functionalization, such as Sandmeyer reactions or the formation of amides and ureas.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

  • Alpha-Functionalization: The methylene group adjacent to the ester is activated and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. However, this reactivity needs to be carefully controlled to avoid side reactions involving the sensitive nitro group.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

The true value of this compound is realized in its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. Its structure is particularly well-suited for the construction of fused heterocyclic systems that are often found at the core of kinase inhibitors.

A prominent example is its use in the synthesis of GSK2606414 , a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key component of the unfolded protein response (UPR) and is implicated in various diseases, including cancer.

Furthermore, the 5-amino-2-substituted pyridine motif, readily accessible from this compound via nitro reduction, is a common feature in a number of Janus kinase (JAK) inhibitors . The JAK-STAT signaling pathway is crucial in the immune response, and its dysregulation is associated with autoimmune diseases and certain cancers.

The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form fused ring systems such as pyrrolo[2,3-b]pyridines, which are privileged scaffolds in kinase inhibitor design.

Application_in_Drug_Development start This compound C₈H₈N₂O₄ reduction Reduction of Nitro Group e.g., H₂, Pd/C start:f0->reduction:f0 Step 1 intermediate Methyl 2-(5-aminopyridin-2-yl)acetate Key Intermediate reduction:f0->intermediate:f0 Step 2 cyclization Cyclization Reactions Formation of Fused Rings intermediate:f0->cyclization:f0 Step 3 product Kinase Inhibitors e.g., PERK Inhibitors JAK Inhibitors cyclization:f0->product:f0 Final Products

Caption: General synthetic utility in kinase inhibitor synthesis.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is well-established, and its chemical reactivity allows for a wide range of subsequent transformations. Its demonstrated utility as a key intermediate in the synthesis of potent kinase inhibitors, such as PERK and JAK inhibitors, underscores its significance in the pursuit of novel therapeutics. This guide provides the fundamental knowledge and practical protocols to empower researchers to effectively utilize this valuable compound in their drug discovery programs.

References

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The Strategic Synthesis and Characterization of Methyl 2-(5-nitropyridin-2-yl)acetate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Within this important class of heterocycles, nitropyridine derivatives have emerged as particularly valuable intermediates in the synthesis of complex bioactive molecules.[2][3] The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, activating it towards nucleophilic aromatic substitution (SNAr) reactions.[3][4] This enhanced reactivity provides a reliable and versatile handle for the strategic introduction of various functional groups, making nitropyridines indispensable building blocks in the construction of novel therapeutic agents.[2] Methyl 2-(5-nitropyridin-2-yl)acetate (CAS No. 292600-22-7) exemplifies such a strategic intermediate, offering a latent acetic acid moiety attached to a reactive nitropyridine core.[5][6] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications in drug development.

Proposed Synthesis of this compound

While a definitive "discovery" paper for this specific intermediate is not readily apparent in the literature, its synthesis can be logically approached via the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-5-nitropyridine. This reaction leverages the activation of the pyridine C2 position by the para-nitro group, facilitating the displacement of the chloride leaving group by a carbon nucleophile.

A plausible and efficient method involves the reaction of 2-chloro-5-nitropyridine with the enolate of methyl acetate. The generation of the methyl acetate enolate requires a strong, non-nucleophilic base to ensure complete deprotonation without competing addition to the ester carbonyl. Lithium diisopropylamide (LDA) is an ideal choice for this purpose.

Experimental Workflow: Synthesis via Nucleophilic Aromatic Substitution

cluster_0 Enolate Formation cluster_1 Nucleophilic Aromatic Substitution diisopropylamine Diisopropylamine LDA LDA (in situ) diisopropylamine->LDA -78 °C, THF nBuLi n-Butyllithium nBuLi->LDA methyl_acetate Methyl Acetate enolate Methyl Acetate Enolate methyl_acetate->enolate LDA, -78 °C, THF reaction_mixture Reaction Mixture enolate->reaction_mixture -78 °C to RT chloropyridine 2-Chloro-5-nitropyridine chloropyridine->reaction_mixture product This compound reaction_mixture->product Aqueous Workup cluster_nitro Nitro Group Chemistry cluster_ester Ester Group Chemistry cluster_pyridine Pyridine Ring Chemistry main This compound reduction Reduction main->reduction hydrolysis Hydrolysis main->hydrolysis n_oxide N-Oxidation main->n_oxide e.g., m-CPBA amino_pyridine 5-Aminopyridine Derivative reduction->amino_pyridine e.g., H₂, Pd/C acetic_acid Corresponding Acetic Acid hydrolysis->acetic_acid e.g., LiOH amide_coupling Amide Coupling amide Amide Derivatives amide_coupling->amide Amine, Coupling Agent acetic_acid->amide_coupling

Sources

An In-depth Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-nitropyridin-2-yl)acetate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a nitro group and a methyl acetate moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a plausible synthetic route, and its potential role in the design and development of novel therapeutic agents.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively published, the following table summarizes its known attributes and predicted properties based on its structure and data from similar compounds.

PropertyValueSource/Method
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
CAS Number 292600-22-7[2]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structural similarity to other organic esters.
Purity ≥97%
Storage Store at room temperature in an inert atmosphere, sealed in a dry place.[2]
Topological Polar Surface Area (TPSA) 82.33 Ų[1]
logP 0.7053

Chemical Structure and Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the nitropyridine core and the methyl ester side chain.

Caption: Chemical structure of this compound.

The pyridine ring is an aromatic heterocycle. The presence of the strongly electron-withdrawing nitro group at the 5-position deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The acetate group at the 2-position provides a handle for various chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methylene bridge between the pyridine ring and the carbonyl group is acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in alkylation or condensation reactions.[3][4]

Plausible Synthetic Route

A likely synthetic pathway to this compound involves the reaction of a 2-halo-5-nitropyridine with the enolate of methyl acetate. 2-Chloro-5-nitropyridine is a common starting material for such syntheses due to the good leaving group ability of the chloride ion in nucleophilic aromatic substitution reactions.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Chloro-5-nitropyridine->Nucleophilic Aromatic Substitution Methyl acetate Methyl acetate Base (e.g., NaH, LDA) Base (e.g., NaH, LDA) Methyl acetate->Base (e.g., NaH, LDA) Base (e.g., NaH, LDA)->Nucleophilic Aromatic Substitution Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF)->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.[5][6][7] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-Chloro-5-nitropyridine

  • Methyl acetate

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl acetate in the anhydrous solvent. Cool the solution to an appropriate temperature (e.g., 0 °C for NaH or -78 °C for LDA).

  • Slowly add the strong base to the stirred solution. Allow the reaction to stir for 30-60 minutes to ensure complete formation of the methyl acetate enolate.

  • Nucleophilic Substitution: Dissolve 2-chloro-5-nitropyridine in a minimal amount of the anhydrous solvent. Slowly add this solution to the enolate mixture at the same low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the extraction solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization (Representative Data)

¹H NMR Spectroscopy (Representative)

The ¹H NMR spectrum of Methyl 2-(pyridin-2-yl)acetate would typically show signals for the pyridine ring protons and the protons of the methyl acetate group.

  • Pyridine Protons: A set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

  • Methylene Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm.

  • Methyl Protons (-OCH₃): A singlet at approximately δ 3.7 ppm.

¹³C NMR Spectroscopy (Representative)

The ¹³C NMR spectrum would show signals for the carbon atoms of the pyridine ring and the methyl acetate group.

  • Pyridine Carbons: Signals in the aromatic region (typically δ 120-160 ppm).

  • Carbonyl Carbon (C=O): A signal around δ 170 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy (Representative)

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): Absorption bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C and C=N Bending: Bands in the 1400-1600 cm⁻¹ region.

  • NO₂ Stretch (in the target compound): Strong asymmetric and symmetric stretching bands expected around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, respectively.

Mass Spectrometry (Representative)

The mass spectrum of Methyl 2-(pyridin-2-yl)acetate shows a molecular ion peak (M⁺) at m/z 151.1626.[8] For this compound, the expected molecular ion peak would be at m/z 196.16.

Applications in Drug Development

The 5-nitropyridin-2-yl moiety is a key structural motif in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. In drug design, the pyridine ring is often used as a bioisosteric replacement for a phenyl ring to improve properties such as solubility, metabolic stability, and target engagement.[9][10][11]

The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor to an amino group, which can be further functionalized. Nitropyridine derivatives have been investigated for a range of therapeutic areas, including as anticancer, antimicrobial, and antiviral agents.[12]

This compound serves as a valuable intermediate for introducing the 5-nitropyridin-2-yl-acetyl group into a lead molecule. This can be achieved through various chemical transformations, such as amide bond formation following hydrolysis of the ester, or by utilizing the reactivity of the methylene bridge. The ability to readily synthesize derivatives from this compound makes it a useful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its physicochemical properties, reactivity, and the versatility of its functional groups allow for the synthesis of a diverse range of derivatives for biological evaluation. This guide has provided a comprehensive overview of its key characteristics, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.

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Foreword: The Imperative of Structural Verification in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(5-nitropyridin-2-yl)acetate

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. An erroneous structural assignment can lead to misinterpreted data, wasted resources, and significant delays in the development pipeline. For novel heterocyclic compounds such as this compound, a key building block in medicinal chemistry[1], a multi-faceted spectroscopic approach is not merely a procedural step but a scientific necessity.

This guide provides a comprehensive overview of the analytical techniques required to fully characterize this compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system for structural confirmation.

Compound Profile:

  • Systematic Name: this compound

  • CAS Number: 292600-22-7[2][3][4]

  • Molecular Formula: C₈H₈N₂O₄[2][4][5]

  • Molecular Weight: 196.16 g/mol [2][4][5]

Part 1: Unveiling the Proton Environment via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Causality of Experimental Choices

The selection of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak (δ ~7.26 ppm), which typically does not interfere with the signals of the analyte. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) due to its chemical inertness and its 12 equivalent protons producing a single, sharp signal that is upfield from most organic protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous. If necessary, use gentle sonication.

  • Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a standard frequency (e.g., 400 MHz) using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Expected ¹H NMR Data & Interpretation

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The powerful electron-withdrawing nature of the nitro group and the inherent electronic effects of the pyridine ring create a highly deshielded aromatic system.

Diagram: Annotated Structure for NMR Analysis

Caption: Structure with labeled protons for ¹H NMR assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
d~ 9.50d1H~ 2.5 HzH-6 (proton ortho to ring N and meta to NO₂)
c~ 8.50dd1H~ 8.8 Hz, ~ 2.5 HzH-4 (proton ortho to NO₂ and meta to acetate)
b~ 7.60d1H~ 8.8 HzH-3 (proton meta to NO₂ and ortho to acetate)
a~ 4.05s2HN/A-CH₂- (Methylene protons of acetate)
e~ 3.80s3HN/A-OCH₃ (Methyl protons of ester)
  • H-6 (d): This proton is the most deshielded due to its position ortho to the electronegative ring nitrogen and meta to the powerful electron-withdrawing nitro group. It appears as a doublet, coupled only to H-4.

  • H-4 (c): This proton is strongly deshielded by the adjacent nitro group. It appears as a doublet of doublets, showing coupling to both H-3 (ortho, large J) and H-6 (meta, small J).

  • H-3 (b): This proton is the least deshielded of the aromatic protons. It appears as a doublet due to coupling with its ortho neighbor, H-4.

  • -CH₂- (a) & -OCH₃ (e): These aliphatic protons appear as sharp singlets as they have no adjacent protons to couple with. Their chemical shifts are standard for acetate ester moieties.

Part 2: Mapping the Carbon Skeleton with ¹³C NMR Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides a direct look at the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more time but yield invaluable data, with each unique carbon environment typically producing a single peak in a proton-decoupled spectrum.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly. The experiment is run using a broadband proton decoupler to simplify the spectrum, causing all carbon signals to appear as singlets. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Expected ¹³C NMR Data & Interpretation

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 169.0C =O (Ester carbonyl)Characteristic downfield shift for sp² hybridized carbonyl carbons.[6]
~ 163.0C -2 (Pyridine ring, attached to CH₂)Deshielded by attachment to ring nitrogen and the acetate side chain.
~ 152.0C -6 (Pyridine ring)Deshielded due to proximity to the ring nitrogen.
~ 142.0C -5 (Pyridine ring, attached to NO₂)Attached to the strongly electron-withdrawing nitro group.
~ 125.0C -4 (Pyridine ring)Aromatic sp² carbon influenced by the adjacent nitro group.
~ 122.0C -3 (Pyridine ring)Aromatic sp² carbon.
~ 53.0-OC H₃ (Methyl carbon)Typical range for an sp³ ester methyl carbon.
~ 40.0-C H₂- (Methylene carbon)sp³ carbon attached to both an aromatic ring and a carbonyl group.

Part 3: Determining Molecular Weight and Fragmentation via Mass Spectrometry

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7][8] Electron Ionization (EI) is a common "hard" ionization technique that provides a molecular fingerprint of the compound.

Causality of Experimental Choices

EI-MS is chosen for its ability to produce a rich fragmentation pattern, which is highly reproducible and useful for structural elucidation.[9] High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition by providing a mass measurement accurate to several decimal places, distinguishing it from other formulas with the same nominal mass.[7]

Experimental Protocol: EI-MS
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Data & Interpretation

The mass spectrum serves as a molecular fingerprint.[7] The peak with the highest m/z, if present, corresponds to the molecular ion (M⁺•), confirming the molecular weight.[10]

  • Molecular Ion (M⁺•): m/z = 196. This corresponds to the molecular weight of C₈H₈N₂O₄.

  • Key Fragments: The structure is expected to fragment at its weakest bonds, particularly around the ester functional group.

Diagram: Primary Fragmentation Pathways

fragmentation M [C₈H₈N₂O₄]⁺• m/z = 196 (Molecular Ion) F1 [C₇H₅N₂O₄]⁺ m/z = 165 M->F1 - •OCH₃ (31) F2 [C₆H₅N₂O₂]⁺ m/z = 137 M->F2 - COOCH₃ (59)

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment IonRationale for Loss
196[C₈H₈N₂O₄]⁺•Molecular Ion (M⁺•)
165[M - •OCH₃]⁺Loss of the methoxy radical from the ester group, forming a stable acylium ion.[11]
137[M - •COOCH₃]⁺Alpha-cleavage resulting in the loss of the entire carbomethoxy radical.
150[M - NO₂]⁺Loss of the nitro group, a common fragmentation for nitroaromatic compounds.

Part 4: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast onto a salt plate from a solution.

  • Analysis: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.

Expected IR Data & Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the functional groups within this compound.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H StretchAromatic (Pyridyl) C-H
3000–2850C-H StretchAliphatic (Methyl & Methylene) C-H
~ 1740C=O Stretch (Strong, Sharp)Ester Carbonyl[12][13]
1600–1450C=C and C=N StretchAromatic Ring (Pyridine)[14]
~ 1530N-O Asymmetric Stretch (Strong)Nitro Group (NO₂)
~ 1350N-O Symmetric Stretch (Strong)Nitro Group (NO₂)
1300-1000C-O StretchEster (C-O)
< 900C-H Bending (Out-of-plane)Aromatic Ring Substitution Pattern

The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch of the ester around 1740 cm⁻¹ and the two very strong absorptions for the nitro (NO₂) group's asymmetric and symmetric stretches.[12][13] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole.[15]

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic convergence of data from multiple spectroscopic methods. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation clues, and IR spectroscopy rapidly identifies the key functional groups. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity, purity, and structural integrity of this important chemical entity for its application in research and development.

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Methyl 2-(5-nitropyridin-2-YL)acetate: A Versatile Scaffold for Innovations in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Executive Summary: Methyl 2-(5-nitropyridin-2-YL)acetate is a strategically functionalized heterocyclic compound poised for significant applications in medicinal chemistry, agrochemical development, and materials science. While specific biological data on this molecule is nascent, its core structure—the 5-nitropyridine scaffold—is a well-established pharmacophore present in a multitude of bioactive agents.[1][2] The potent electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring, making it a versatile intermediate for constructing complex molecular architectures.[3] This guide synthesizes the known chemistry of nitropyridines with forward-looking applications for this compound, presenting its physicochemical properties, key synthetic transformations, and detailed protocols for exploring its potential in anticancer, antimicrobial, and anti-inflammatory research.

Core Compound Analysis: Chemical & Spectroscopic Identity

This compound (CAS No. 292600-22-7) is a solid at room temperature, offered by various chemical suppliers for research use.[4][5] Its structure combines three key functional regions: the reactive nitropyridine ring, a flexible acetate side chain, and a readily transformable methyl ester group.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 292600-22-7[4][5][6]
Molecular Formula C₈H₈N₂O₄[6][7]
Molecular Weight 196.16 g/mol [6][7]
Physical Form Solid
Storage Inert atmosphere, room temperature[4][5]
Predicted Spectroscopic Profile

The identification and quality control of this compound rely on standard spectroscopic techniques. While experimental data should always be acquired for confirmation, the following tables provide a predicted profile based on its chemical structure and data from analogous compounds.[8][9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.40 d 1H H-6 (Pyridine)
~8.50 dd 1H H-4 (Pyridine)
~7.60 d 1H H-3 (Pyridine)
~4.00 s 2H -CH₂-

| ~3.80 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment
~170.0 Quaternary -C=O (Ester)
~160.0 Quaternary C-2 (Pyridine)
~146.0 Quaternary C-5 (Pyridine)
~142.0 Methine C-6 (Pyridine)
~135.0 Methine C-4 (Pyridine)
~124.0 Methine C-3 (Pyridine)
~53.0 Methyl -OCH₃

| ~42.0 | Methylene | -CH₂- |

The 5-Nitropyridin-2-yl Scaffold: A Hub of Reactivity

The compound's utility stems from the electronic properties of its core structure. The nitro group at the C-5 position acts as a powerful electron-withdrawing group, which significantly activates the pyridine ring for a variety of chemical transformations that would otherwise be difficult.[11][12]

cluster_0 This compound cluster_1 Key Reactive Sites mol n1 Nitro Group (Reducible to Amine) n2 Ester Group (Hydrolyzable) n3 Alpha-Carbon (Deprotonation Possible) n4 Pyridine Ring (Activated for SNAr)

Fig 1. Key reactive sites on this compound.

Core Synthetic Transformations & Applications

The true potential of this compound is realized through its role as a versatile chemical intermediate. Its functional groups can be selectively modified to generate a library of diverse derivatives for screening.

G cluster_0 Primary Transformations cluster_1 Secondary Transformations & Applications start This compound A Methyl 2-(5-aminopyridin-2-yl)acetate start->A Nitro Reduction (e.g., H₂, Pd/C) B 2-(5-Nitropyridin-2-YL)acetic acid start->B Ester Hydrolysis (e.g., LiOH, H₂O) C1 Imidazo[1,2-a]pyridines (Heterocyclic Scaffolds) start->C1 Multi-step Rearrangement A1 Amide/Sulfonamide Library (Drug Discovery) A->A1 Acylation/ Sulfonylation B1 Activated Esters/Amides (Peptide Mimetics) B->B1 Coupling (e.g., EDC, HOBt)

Fig 2. Synthetic pathways originating from the core compound.
Reduction of the Nitro Group

The most valuable transformation is the reduction of the nitro group to a primary amine. This reaction unlocks a gateway to a vast number of derivatives. The resulting compound, Methyl 2-(5-aminopyridin-2-yl)acetate, serves as a nucleophile for constructing amide, sulfonamide, urea, and thiourea libraries, which are foundational in drug discovery.[1][2]

Precursor for Advanced Heterocyclic Systems

Research has shown that nitropyridine derivatives can be used to synthesize more complex fused heterocyclic systems. For instance, related structures are used to create imidazo[1,2-a]pyridines and indoles, which are privileged scaffolds in medicinal chemistry.[13] This highlights the potential of this compound as a starting material for novel ring systems.

Potential Research Application: Drug Discovery

The prevalence of the nitropyridine moiety in bioactive compounds strongly suggests that this compound and its derivatives are prime candidates for drug discovery screening programs.[1][3]

Anticancer Agent Development

Scientific Rationale: Numerous nitropyridine-containing molecules have demonstrated potent anticancer activity.[2] These compounds can function as kinase inhibitors, agents that induce apoptosis, or inhibitors of other crucial cellular processes.[1][14] The 5-nitropyridine scaffold can be used to design molecules that target specific pathways implicated in cancer progression. For example, derivatives could be designed to inhibit Janus kinase 2 (JAK2), a target in some cancers.[1][2]

GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Rec Binds P1 Intracellular Signaling (e.g., PI3K/Akt, MAPK) Rec->P1 Activates TF Transcription Factors P1->TF Activates Apoptosis Apoptosis P1->Apoptosis (Inhibition leads to) Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Promotes Inhibitor Scaffold-Derived Inhibitor Inhibitor->P1 INHIBITS

Fig 3. Proposed mechanism of action for a scaffold-derived kinase inhibitor.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a framework for screening the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., MCF-7, PC-3, A549).

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO to create a 10 mM stock)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates, multichannel pipette, plate reader (570 nm).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Antimicrobial Agent Development

Scientific Rationale: The nitropyridine core is present in various compounds exhibiting antifungal and antibacterial activities.[1][2] The electron-deficient nature of the ring and the potential for the nitro group to be bio-reduced to toxic intermediates within microbial cells are plausible mechanisms of action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Test compound stock solution (in DMSO)

    • Sterile 96-well plates.

  • Procedure:

    • Compound Dilution: Add 50 µL of sterile MHB to wells 2-12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last well.

    • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.

    • Controls: Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a platform for innovation. Its strategic combination of a reactive nitropyridine core and a modifiable acetate side chain provides a robust starting point for synthetic campaigns targeting a wide range of biological activities. The true potential lies in combinatorial approaches—synthesizing a focused library of derivatives through the key transformations outlined in this guide and screening them in high-throughput biological assays. Future research should focus on exploring its utility in creating novel kinase inhibitors, developing new classes of antimicrobial agents, and even investigating its potential in materials science as a precursor for functional dyes or ligands for coordination chemistry.[1][2] The journey from this versatile building block to a novel therapeutic or advanced material is a promising avenue for chemical and pharmaceutical research.

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An In-Depth Technical Guide to the Reactivity of the Nitro Group in Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the chemical reactivity of the nitro group in Methyl 2-(5-nitropyridin-2-yl)acetate. As a key intermediate in the synthesis of complex heterocyclic systems, a thorough understanding of its reactivity is paramount for its effective utilization in medicinal chemistry and materials science.[1][2][3][4] This document, authored from the perspective of a Senior Application Scientist, elucidates the electronic architecture of the molecule, details validated experimental protocols for the transformation of the nitro group, and provides insights into the mechanistic underpinnings of these reactions.

Core Concepts: Electronic Landscape of the 5-Nitropyridine Scaffold

The reactivity of this compound is fundamentally governed by the electronic interplay between the pyridine ring, the strongly electron-withdrawing nitro group (-NO₂), and the methyl acetate substituent at the 2-position.

  • Pyridine as an Electron-Deficient Heterocycle: The pyridine ring itself is an electron-deficient aromatic system due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency makes the ring susceptible to nucleophilic attack.[5][6]

  • Activation by the 5-Nitro Group: The nitro group at the 5-position acts as a powerful electron-withdrawing group through both inductive and resonance effects.[7] This significantly depletes the electron density of the pyridine ring, further enhancing its electrophilic character. This activation is crucial for facilitating reactions that might otherwise be sluggish.[1]

  • Influence of the 2-Methyl Acetate Group: The methyl acetate group at the 2-position, while also possessing electron-withdrawing character, primarily influences the regioselectivity of reactions and the overall stability of the molecule. Its position relative to the nitro group is key to understanding the molecule's reaction profile.

The confluence of these electronic factors makes the nitro group a versatile handle for a variety of chemical transformations, most notably reduction to the corresponding amine. The resulting 5-aminopyridine derivatives are valuable precursors for the synthesis of a wide range of biologically active molecules.[3][8][9]

Key Transformation: Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group in this compound is its reduction to a primary amine. This conversion opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, and diazotization reactions. A variety of reliable methods exist for this reduction, with the choice of method often dictated by the presence of other functional groups and the desired scale of the reaction.[10]

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[11][12] It typically proceeds with high yield and selectivity.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and relatively low cost. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.[12]

  • Raney Nickel: An alternative catalyst, Raney Nickel, is also highly effective. It can be particularly useful in cases where other reducible functional groups that are sensitive to Pd/C are present.[10][12]

The general workflow for catalytic hydrogenation is depicted below:

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate) prep2 Add catalyst (e.g., 5-10 mol% Pd/C) prep1->prep2 react1 Seal the reaction vessel prep2->react1 react2 Purge with an inert gas (e.g., N2 or Ar) react1->react2 react3 Introduce Hydrogen gas (balloon or Parr shaker) react2->react3 react4 Stir vigorously at room temperature react3->react4 workup1 Monitor reaction by TLC or LC-MS react4->workup1 workup2 Filter the reaction mixture through Celite® to remove the catalyst workup1->workup2 workup3 Concentrate the filtrate under reduced pressure workup2->workup3 workup4 Purify the crude product (e.g., column chromatography) workup3->workup4

Caption: General workflow for the catalytic hydrogenation of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory-scale procedure for the reduction of the nitro group in this compound using 10% Pd/C as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or Parr hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge the system with nitrogen or argon for 5-10 minutes.

  • Introduce hydrogen gas via a balloon or connect the flask to a Parr apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, Methyl 2-(5-aminopyridin-2-yl)acetate.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

For instances where catalytic hydrogenation may not be suitable, for example, due to the presence of other reducible functional groups that are sensitive to hydrogenation, metal-mediated reductions in acidic media offer a robust alternative.[12]

  • Iron in Acetic Acid: The use of iron powder in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro compounds.[10]

  • Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used for substrates with sensitive functionalities.[10][12]

  • Zinc in Acetic Acid: Similar to iron, zinc metal in an acidic medium is also an effective reducing agent for this transformation.[12]

The general mechanism for these reductions involves the single electron transfer from the metal to the nitro group, followed by protonation and further reduction steps.

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification react1 Suspend this compound in an acidic solvent (e.g., Acetic Acid, aq. HCl) react2 Add the metal reducing agent (e.g., Fe, Zn, SnCl2) portion-wise react1->react2 react3 Heat the reaction mixture if necessary react2->react3 workup1 Monitor reaction by TLC or LC-MS react3->workup1 workup2 Filter the reaction mixture to remove excess metal workup1->workup2 workup3 Neutralize the filtrate with a base (e.g., NaHCO3, NaOH) workup2->workup3 workup4 Extract the product with an organic solvent (e.g., Ethyl Acetate) workup3->workup4 workup5 Dry the organic layer, concentrate, and purify workup4->workup5

Caption: General workflow for the metal-mediated reduction of this compound.

Protocol 2: Reduction using Iron in Acetic Acid

This protocol provides a step-by-step guide for the reduction of the nitro group using iron powder in glacial acetic acid.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.

  • Heat the mixture to 60-80 °C with stirring.

  • Add iron powder (3.0-5.0 eq) portion-wise to the heated solution. An exotherm may be observed.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Comparative Data and Method Selection

The choice of reduction method is a critical decision in the synthetic planning process. The following table provides a comparative summary of the common methods for the reduction of the nitro group in this compound.

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C or Raney NiRoom temperature, 1 atm H₂High yield, clean reaction, easy product isolationCatalyst can be pyrophoric, may reduce other functional groups
Metal Reduction (Fe)Fe, Acetic Acid60-80 °CInexpensive, tolerant of many functional groupsRequires heating, work-up can be tedious
Metal Reduction (SnCl₂)SnCl₂, HCl/EthanolRoom temperature to refluxMild conditions, good for sensitive substratesStoichiometric amounts of tin salts are produced as waste
Other Potential Reactivities of the Nitro Group

While reduction to the amine is the most common transformation, the nitro group in 5-nitropyridines can undergo other reactions, such as ipso-substitution, although these are less frequently employed for this specific substrate. Recent studies have shown that under specific conditions, the nitro group of 5-nitropyridines can be displaced by a hydrogen radical.[13] Additionally, nucleophilic aromatic substitution (SNAr) reactions are a hallmark of nitropyridine chemistry, though in the case of this compound, there isn't a suitable leaving group ortho or para to the activating nitro group for a facile SNAr to occur at an unsubstituted position.[5][6] However, the principles of SNAr are highly relevant to other functionalized nitropyridines.[14]

Conclusion

This compound is a valuable synthetic intermediate, with the reactivity of its nitro group being central to its utility. The reduction of the nitro group to a primary amine is a robust and high-yielding transformation that can be achieved through several reliable methods, including catalytic hydrogenation and metal-mediated reductions. The choice of methodology should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, scalability, and cost-effectiveness. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ACS Publications. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds by Coinage Metal Nanoparticles | Langmuir.
  • (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Magritek. (n.d.). 545. ipso-Substitution Reaction of Nitro Group with Hydrogen in 5-Nitropyridines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • BenchChem. (2025).
  • (n.d.). The Role of Nitropyridines in Pharmaceutical Development.
  • Semantic Scholar. (n.d.).
  • (n.d.). Nitro Reduction - Common Conditions.
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • NIH. (n.d.).
  • RSC Publishing. (n.d.). Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*.
  • (2025).
  • (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.
  • (n.d.). Acid-catalyzed aromatic nucleophilic substitution. II.
  • ResearchGate. (2020).
  • NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central.
  • (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine synthesis.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.

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A Technical Guide to the Stability and Storage of Methyl 2-(5-nitropyridin-2-YL)acetate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(5-nitropyridin-2-YL)acetate, a substituted pyridine derivative, is an important intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The presence of a nitropyridine core is a feature of various bioactive molecules, making this compound a valuable building block for discovery chemistry and process development.[1][2] The integrity of such a key intermediate is paramount; its degradation can compromise the yield and purity of subsequent synthetic steps, introduce impurities that are difficult to remove, and ultimately impact the quality and safety of the final product.

This guide provides an in-depth analysis of the chemical stability of this compound. Moving beyond simple storage recommendations, we will explore the molecule's intrinsic chemical liabilities, propose potential degradation pathways, and offer a robust framework for stability assessment. The protocols and insights herein are designed for researchers, chemists, and quality control professionals who handle this compound and require a comprehensive understanding of its long-term viability and handling requirements.

Section 1: Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and for designing stability studies.

PropertyValueSource(s)
CAS Number 292600-22-7[3][4][5][6][7]
Molecular Formula C₈H₈N₂O₄[3][4][5]
Molecular Weight 196.16 g/mol [3][4][5]
Synonyms 2-Pyridineacetic acid, 5-nitro-, methyl ester[4][6]
Appearance Typically a solid (e.g., crystalline powder)[8]
Purity (Typical) ≥97%[4][5]

Section 2: Intrinsic Chemical Liabilities and Potential Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to degradation under common laboratory and storage conditions: the methyl ester and the nitro-substituted pyridine ring.

  • Ester Hydrolysis: The methyl ester linkage is the most probable site of degradation. It is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(5-nitropyridin-2-yl)acetic acid and methanol. This is a critical transformation as the resulting carboxylic acid will have significantly different physical properties (e.g., solubility, polarity) and reactivity, potentially stalling subsequent planned reactions.

  • Nitro Group Reduction: Aromatic nitro groups can be sensitive to reducing agents. While less common under standard storage conditions, accidental contamination with reducing agents or exposure to certain metals could initiate this pathway.

  • Photodegradation: Nitro-aromatic compounds are often photolabile. Exposure to UV or high-intensity visible light can induce complex degradation pathways, leading to a variety of impurities and a potential change in the material's color.

  • Thermal Stress: While many nitropyridine derivatives exhibit good thermal stability, prolonged exposure to elevated temperatures can accelerate underlying degradation processes, primarily hydrolysis if moisture is present.[8]

The following diagram illustrates the most probable degradation pathways.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound acid 2-(5-nitropyridin-2-yl)acetic acid parent->acid H⁺ / H₂O (Acidic) OH⁻ / H₂O (Basic) photo_products Complex Degradants parent->photo_products hν (Light Exposure) methanol Methanol G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution in Acetonitrile aliquot Aliquot Stock into Separate Vials start->aliquot acid Acidic (0.2N HCl, 80°C) aliquot->acid base Basic (0.2N NaOH, 80°C) aliquot->base oxide Oxidative (3% H₂O₂, 37°C) aliquot->oxide thermal Thermal (Solid/Solution, 80°C) aliquot->thermal photo Photolytic (ICH Q1B Light) aliquot->photo quench Quench / Neutralize Samples acid->quench base->quench oxide->quench thermal->quench photo->quench analyze Analyze by RP-HPLC-UV quench->analyze characterize Characterize Degradants (LC-MS/MS) analyze->characterize end Report Findings characterize->end

Caption: Experimental workflow for a forced degradation study.

Protocol 4.2: Proposed Stability-Indicating HPLC Method

A robust analytical method is required to separate the parent compound from all potential process impurities and degradation products.

  • Instrument: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides a controlled pH and good peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or DAD scan from 200-400 nm. Rationale: The nitropyridine chromophore should have strong absorbance in the UV region.

  • Injection Volume: 10 µL.

Section 5: Data Interpretation and Management

The results from the forced degradation study should be systematically tabulated to provide a clear overview of the compound's stability profile.

Table 2: Example Forced Degradation Summary

Stress Condition% Assay of Parent Compound% DegradationNumber of Degradants >0.1%RRT of Major Degradant
Control 99.8N/A1N/A
Acid Hydrolysis 85.214.620.75
Base Hydrolysis 4.595.330.75
Oxidative 98.11.711.12
Thermal (Solid) 99.50.31N/A
Photolytic 92.47.440.88, 1.05

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • The data clearly indicate a significant lability to base-catalyzed hydrolysis . This is the primary stability risk.

  • The compound also shows moderate degradation under acidic and photolytic conditions.

  • It is relatively stable to oxidation and thermal stress in the absence of other factors like moisture.

  • The major degradant in both acid and base conditions has the same Relative Retention Time (RRT), strongly suggesting it is the same molecule, likely the hydrolyzed carboxylic acid. Further characterization with LC-MS would be required for confirmation.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by its ester and nitropyridine functionalities. The principal degradation pathway is hydrolysis of the methyl ester , which is severely accelerated under basic conditions and moderately under acidic conditions. The compound also exhibits a susceptibility to photodegradation .

For optimal long-term stability, this compound must be stored in a dry, inert atmosphere, and protected from light . While room temperature storage is generally acceptable, ensuring the exclusion of moisture is the most critical factor. For any application where material purity and consistency are vital, conducting a forced degradation study is strongly recommended to understand the specific stability profile of the material and to establish appropriate handling and analytical control strategies.

References

  • Pharmaffiliates. Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. [Link]
  • Redox.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • Reagentia. Methyl 2-(5-nitropyridin-2-yl)
  • ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]
  • CDC.
  • ChemBK. (Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)
  • NIH. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. [Link]
  • NIH. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]
  • Google Patents.
  • Informatics Journals.
  • MDPI. 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)

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A Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate: Properties, Synthesis, and Safe Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-(5-nitropyridin-2-yl)acetate is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, featuring a nitro-substituted pyridine ring linked to a methyl acetate group, makes it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and a detailed safety and handling protocol derived from data on structurally analogous compounds. The objective is to equip researchers and scientists with the critical information needed to handle, utilize, and innovate with this compound safely and effectively.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 292600-22-7.[1][2][3][4] It is a specialty chemical primarily used for research purposes.[4] While extensive experimental data on its physical properties are not widely published, its core chemical identifiers are well-established.

IdentifierValueSource
CAS Number 292600-22-7[1][2][5]
Molecular Formula C₈H₈N₂O₄[2][4][5]
Molecular Weight 196.16 g/mol [2][4][5]
Synonyms Methyl (5-nitro-2-pyridinyl)acetate, 2-Pyridineacetic acid, 5-nitro-, methyl ester[1][2][5]
Canonical SMILES COC(=O)CC1=NC=C(C=C1)[O-][5][6]
InChI Key HWAYALCUMDVEIK-UHFFFAOYSA-N[6]
Purity Typically available at ≥97%[4][5]

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently available across public domains. Researchers should refer to the supplier-specific Certificate of Analysis for batch-specific data.

Synthesis and Chemical Reactivity

The utility of this compound lies in its reactivity, which is governed by the electron-withdrawing nitro group and the ester functionality. The nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the ester can be hydrolyzed or used in various coupling reactions.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis beginning from the commercially available 2-chloro-5-nitropyridine. This approach leverages the high reactivity of the chlorine at the 2-position, which is activated by the nitro group at the 5-position.

G cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Hydrolysis, Decarboxylation & Esterification A 2-chloro-5-nitropyridine C Diethyl 2-(5-nitropyridin-2-yl)malonate A->C Nucleophilic Aromatic Substitution (SNAr) B Diethyl malonate + NaH (Base) B->C D Diethyl 2-(5-nitropyridin-2-yl)malonate F This compound (Target Compound) D->F Hydrolysis, Decarboxylation, Fischer Esterification E 1. H₂SO₄ / H₂O, Heat 2. Methanol, H⁺ cat. E->F

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Hypothetical)

Causality: The choice of diethyl malonate and a strong base like sodium hydride (NaH) is to generate a soft nucleophile (enolate) that readily attacks the electron-deficient pyridine ring at the C2 position, displacing the chloride. The subsequent hydrolysis and decarboxylation step is a classic malonic ester synthesis reaction to yield the acetic acid derivative, which is then esterified to the final methyl ester product.[8]

  • Step 1: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate.

    • To a stirred suspension of NaH (1.1 eq) in dry THF at 0 °C under an inert atmosphere, add diethyl malonate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-5-nitropyridine (1.0 eq) in dry THF dropwise.

    • Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material.

    • Quench the reaction carefully with saturated aq. NH₄Cl and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Synthesis of this compound.

    • To the purified diethyl 2-(5-nitropyridin-2-yl)malonate (1.0 eq), add a solution of 20% aqueous sulfuric acid.[8]

    • Heat the mixture to 100 °C for 2-3 hours to effect hydrolysis and decarboxylation.[8]

    • Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH) to pH ~7. Extract the intermediate acid with an appropriate solvent.

    • Evaporate the solvent. To the resulting crude 2-(5-nitropyridin-2-yl)acetic acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool, neutralize, and extract the final product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target compound.

Comprehensive Safety and Handling Protocol

Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following information is a synthesized hazard assessment based on the known profiles of structurally related compounds, such as other nitropyridines and substituted methyl acetates.[9][10][11] Researchers must handle this compound with caution, assuming it possesses the hazards of its constituent functional groups.

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance.

  • GHS Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning [10]

Hazard ClassCategoryHazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[11]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[10]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[11]
  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]

    • P501: Dispose of contents/container to an approved waste disposal plant.[9]

First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[10][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]

  • Specific Hazards: Thermal decomposition may produce irritating and highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][11][13]

  • Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in section 3.6. Ensure adequate ventilation and keep unprotected personnel away.[9]

  • Environmental Precautions: Prevent product from entering drains, waterways, or soil.[9]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[9][12]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9][14] Some suppliers recommend storage under an inert atmosphere at room temperature.[14]

Exposure Controls / Personal Protection
  • Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation. Use local exhaust ventilation to control airborne exposures.[13]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[12][13]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[12]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12][13]

G cluster_actions Response Protocols Start Exposure Event (Spill / Contact) Assess Assess Severity & Type of Exposure Start->Assess PPE Don Appropriate PPE Assess->PPE Action Take Action PPE->Action Spill Contain Spill with Inert Material Action->Spill Spill Skin Skin Contact: Rinse with Water (15 min) Action->Skin Skin Eye Eye Contact: Flush with Water (15 min) Action->Eye Eye Inhale Inhalation: Move to Fresh Air Action->Inhale Inhale SeekMedical Seek Medical Attention Spill->SeekMedical If symptoms persist or exposure is severe Skin->SeekMedical If symptoms persist or exposure is severe Eye->SeekMedical If symptoms persist or exposure is severe Inhale->SeekMedical If symptoms persist or exposure is severe

Caption: Logic diagram for emergency response to an exposure event.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound for researchers is its role as a versatile synthetic intermediate. The nitropyridine core is a privileged scaffold found in numerous bioactive molecules.[15]

  • Precursor for Kinase Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical target in cancer therapy. Many small molecule inhibitors targeting this pathway incorporate a substituted pyridine or urea moiety.[7] this compound can serve as a starting point for elaborating structures that modulate kinase activity.

  • Synthesis of Anticoagulants: Research has shown that (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids can be potent and selective inhibitors of Factor IXa, a key enzyme in the coagulation cascade.[15] The title compound is an ideal precursor for creating such imine-containing structures.

  • Development of Herbicides and Insecticides: The nitropyridine moiety is present in various agrochemicals. For instance, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate has demonstrated significant herbicidal activity.[15] The reactivity of the compound allows for its incorporation into novel pesticide candidates.

  • Foundation for Urease Inhibitors: Certain 5-nitropyridin-2-yl derivatives have shown dual inhibitory activity against chymotrypsin and urease, enzymes relevant to various pathological conditions.[15]

Conclusion

This compound is a valuable chemical tool for the research and drug development community. While its full physicochemical profile is not yet characterized in public literature, its chemical structure provides clear indicators of its synthetic potential and its likely hazard profile. By understanding its reactivity and adhering to stringent safety protocols derived from analogous compounds, scientists can safely leverage this building block to construct novel molecules with potential therapeutic or agrochemical applications. Prudent handling, thorough experimental planning, and adherence to institutional safety guidelines are paramount when working with this and all research chemicals.

References

  • Safety Data Sheet - Agilent. (2019, March 25). Agilent Technologies. [Link]
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  • Bastrakov, M. A., & Starosotnikov, A. M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 17(6), 692. [Link]
  • Li, J., et al. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. IOP Conference Series: Earth and Environmental Science, 332(3), 032018. [Link]

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Methodological & Application

Purification techniques for Methyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Recovery of Methyl 2-(5-nitropyridin-2-YL)acetate for Advanced Research and Development

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The isomeric purity and overall quality of this reagent are paramount, as impurities can lead to undesirable side reactions, compromised yields, and difficulties in the purification of final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust purification techniques for this compound. We delve into the mechanistic principles and provide detailed, field-proven protocols for recrystallization and silica gel column chromatography, alongside essential work-up and purity assessment methodologies.

Introduction: The Critical Need for Purity

The presence of process-related impurities, such as starting materials, by-products, or isomers, can significantly impact the quality and safety of drug products.[1] For intermediates like this compound, achieving high purity is not merely a matter of analytical neatness but a fundamental requirement for reproducible downstream synthesis and the integrity of the final compound. This guide is structured to provide both the theoretical grounding and the practical steps necessary to achieve a purity level suitable for the most demanding research and cGMP (current Good Manufacturing Practice) environments.

Compound Profile and Safety Precautions

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective purification strategy.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 292600-22-7[2][3][4]
Molecular Formula C₈H₈N₂O₄[2][4][5]
Molecular Weight 196.16 g/mol [2][3][5]
Physical State Solid (typically a yellow crystalline solid)[6]
Storage Store at room temperature under an inert atmosphere.[2][3]

Note: Specific melting point and solubility data are not consistently reported in the literature; therefore, empirical determination is recommended.

Essential Safety and Handling

Nitropyridine derivatives are classified as hazardous chemicals and must be handled with appropriate precautions.[7] Adherence to these protocols is critical for ensuring a safe laboratory environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a laboratory coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[8][10][11]

  • Handling: Avoid dust formation.[10][11] Use non-sparking tools and prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][10]

  • Accidental Release: In case of a spill, evacuate the area, shut off all ignition sources, and clean up the spill mechanically, placing the material in appropriate containers for disposal. Avoid creating dust.[10][11]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][10]

Purification Workflow Overview

The purification strategy typically begins after the initial synthesis and work-up. The crude product, often an oil or an impure solid, is subjected to one or more of the following techniques to achieve the desired level of purity.

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Primary Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude->Workup Remove inorganic salts & water-soluble impurities Recrystallization Recrystallization Workup->Recrystallization If solid Chromatography Column Chromatography Workup->Chromatography If oil or complex mixture Analysis Purity Assessment (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: High-level workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles from the desired product.[12] The technique relies on dissolving the impure solid in a minimum amount of a hot, suitable solvent, followed by cooling to allow the formation of pure crystals.[12]

Principle of Solvent Selection

The ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[12] Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor). For nitropyridine compounds, polar protic and polar aprotic solvents are often effective.[6]

Solvent SystemRationale & Use Case
Ethanol or Methanol Often a good starting point for moderately polar nitropyridine derivatives. The alcohol functionality can form hydrogen bonds, aiding dissolution at elevated temperatures.
Acetone A stronger polar aprotic solvent, useful if solubility in alcohols is limited.[6] Its lower boiling point facilitates easy removal.
Ethyl Acetate / Hexane A binary solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added dropwise until turbidity persists. This technique is excellent for inducing crystallization when a single solvent is not ideal.[13]
Dichloromethane / Pentane Similar to the ethyl acetate/hexane system, this is a common choice for purifying pyridine derivatives via slow evaporation or vapor diffusion.[6]
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude material in 0.5 mL of various candidate solvents at room temperature and upon heating. Identify a solvent that provides poor solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum, preferably in a desiccator, to remove all traces of solvent. The final product should be a crystalline solid.[6]

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds from complex mixtures, such as reaction side products or isomers, based on their differential partitioning between a stationary phase and a mobile phase.[14] For pyridine derivatives, silica gel column chromatography is a standard and effective method.[6][15]

Principles of Phase Selection
  • Stationary Phase: Silica gel is the most common choice. Its acidic surface can sometimes cause strong interactions with the basic nitrogen of the pyridine ring, leading to peak tailing.[16]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is selected that allows the target compound to have an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used.

Eluent System (v/v)Rationale & Use Case
Hexanes / Ethyl Acetate A workhorse system for many organic compounds. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.[15]
Pentane / Dichloromethane A common system for separating nitropyridine isomers.[6] It offers different selectivity compared to ethyl acetate-based systems.
Addition of Triethylamine (TEA) To mitigate peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica, a small amount of TEA (e.g., 0.1-1%) can be added to the eluent system.[16]
Step-by-Step Column Chromatography Protocol

Column_Chromatography_Workflow TLC 1. TLC Analysis (Optimize Eluent, Rf ≈ 0.3) Pack 2. Pack the Column (Slurry Method) TLC->Pack Load 3. Load the Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute the Column (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine & Evaporate Analyze->Combine Final Pure Product Combine->Final

Caption: Step-by-step workflow for purification via column chromatography.

  • TLC Optimization: Develop a TLC system to find an eluent that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. For flash chromatography, apply pressure to increase the flow rate. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting pure compound under high vacuum to remove any residual solvent.

Verification of Purity

After purification, the identity and purity of this compound must be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. For pyridine derivatives, reversed-phase columns (e.g., C18) with buffered mobile phases can be used to ensure good peak shape.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]

  • Melting Point Analysis: A sharp and narrow melting range is indicative of high purity.

By methodically applying the principles and protocols outlined in this guide, researchers can confidently and consistently obtain high-purity this compound, ensuring the reliability and success of their subsequent synthetic endeavors.

References

  • Benchchem. Synthesis of Nitropyridines - Technical Support Center.
  • Jubilant Ingrevia. (2024).
  • Cleanchem Laboratories.
  • Benchchem.
  • Benchchem. Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • ChemicalBook. (2025).
  • Benchchem. Essential Safety and Operational Guide for Handling 4-Benzylamino-3-nitropyridine.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • PubMed Central.
  • The Royal Society of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BLDpharm. 292600-22-7|Methyl 2-(5-nitropyridin-2-yl)
  • University of Rochester, Department of Chemistry.
  • Sunway Pharm Ltd. Methyl 2-(5-nitropyridin-2-yl)
  • ChemScene. 292600-22-7 | Methyl 2-(5-nitropyridin-2-yl)
  • Parchem. Methyl 2-(5-Nitropyridin-2-Yl)
  • NIH, PMC. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Methyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly robust and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(5-nitropyridin-2-YL)acetate. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of purity and stability of this key intermediate. The described protocol is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential degradation products and synthetic impurities. We will delve into the rationale behind the chromatographic parameter selection, provide a detailed step-by-step protocol for analysis, and present a comprehensive guide to method validation in accordance with industry standards.

Introduction

This compound is a pivotal building block in the synthesis of various pharmaceutical compounds. The presence of a nitropyridine moiety makes it a versatile precursor for a range of functional group transformations.[1][2] Given its role in drug development, a reliable analytical method to assess its purity, stability, and overall quality is paramount. High-performance liquid chromatography (HPLC) with UV detection is the technique of choice due to its high precision, sensitivity, and specificity for chromophoric molecules like this compound.[3]

The nitroaromatic structure of the analyte presents unique challenges and considerations for HPLC method development.[4][5] These compounds are often polar and can exhibit secondary interactions with the stationary phase, potentially leading to poor peak shapes. Therefore, careful selection of the column and mobile phase is critical to achieve optimal separation. This application note provides a well-validated method that addresses these challenges, ensuring reliable and reproducible results.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Chemical Structure ChemScene
Molecular Formula C₈H₈N₂O₄[6][7][8]
Molecular Weight 196.16 g/mol [6][7][8]
UV Absorbance Chromophoric due to the nitropyridine ring system. Exhibits strong absorbance in the UV region, typically around 254 nm.[5]Inferred from similar compounds
Polarity Moderately polar compound, suitable for reversed-phase chromatography.[9]

HPLC Method and Rationale

The selection of chromatographic conditions is a deliberate process aimed at achieving a balance between resolution, analysis time, and robustness.

Chromatographic Conditions
ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30% to 80% B, 10-12 min: 80% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Sample Diluent 50:50 Acetonitrile:Water
Rationale for Parameter Selection
  • Column Chemistry (Phenyl-Hexyl): While a standard C18 column is a common starting point for reversed-phase separations, a Phenyl-Hexyl stationary phase was chosen for its unique selectivity towards aromatic and nitroaromatic compounds.[10] The phenyl groups provide π-π interactions with the pyridine ring of the analyte, offering enhanced retention and resolution from closely related impurities that may not be well-separated on a C18 column.[3]

  • Mobile Phase: A simple mobile phase of water and acetonitrile with 0.1% formic acid is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.[10] The addition of formic acid serves two key purposes: it controls the pH of the mobile phase to ensure consistent ionization of any residual silanols on the stationary phase, thereby improving peak shape, and it is a volatile buffer, making the method compatible with mass spectrometry (MS) if further characterization is needed.

  • Gradient Elution: A gradient elution is utilized to ensure that both early-eluting polar impurities and the main analyte are well-resolved, while also eluting any potential late-eluting, more hydrophobic impurities in a reasonable timeframe. This approach is standard for stability-indicating methods where a wide range of potential degradation products with varying polarities may be present.[3]

  • Detection Wavelength (254 nm): The nitropyridine chromophore in this compound is expected to have a strong UV absorbance.[11] A wavelength of 254 nm is a common and effective choice for the detection of nitroaromatic compounds, providing high sensitivity.[5] A diode array detector is recommended to monitor peak purity and to identify the optimal detection wavelength during method development.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent (50:50 Acetonitrile:Water): Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of sample diluent and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[12]

Analytical Workflow

The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC HPLC Injection & Separation Standard->HPLC Inject Sample Weigh & Dissolve Test Sample Filter Filter Sample (0.45 µm PTFE) Sample->Filter Inject Filter->HPLC Inject DAD DAD Detection (254 nm) HPLC->DAD Eluent Flow Integration Peak Integration DAD->Integration Quantification Quantification (External Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Method Validation

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.

Specificity and Stability-Indicating Properties

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. A sample of this compound is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 48 hours

The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and the peak purity of the analyte can be confirmed using a DAD.

Linearity

The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. A typical range would be from 10 µg/mL to 150 µg/mL. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is determined by performing recovery studies. A known amount of the analyte is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery is then calculated.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Repeatability: Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Robustness

The robustness of the method is assessed by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Logical Relationship of Validation Parameters

The following diagram illustrates the interconnectedness of the validation parameters, demonstrating how they collectively ensure a reliable analytical method.

Method Validation Logic cluster_core Core Performance Specificity Specificity & Stability-Indicating ValidatedMethod Validated Method Specificity->ValidatedMethod Ensures identity Linearity Linearity Accuracy Accuracy Linearity->Accuracy Accuracy->ValidatedMethod Ensures truthfulness Precision Precision Precision->Accuracy Precision->ValidatedMethod Ensures reproducibility Robustness Robustness Robustness->ValidatedMethod Ensures reliability

Caption: Logical flow of HPLC method validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and stability-indicating means for the quantitative analysis of this compound. The use of a Phenyl-Hexyl stationary phase offers unique selectivity for this nitroaromatic compound, ensuring excellent resolution from potential impurities and degradation products. The comprehensive validation protocol outlined herein will ensure that the method is suitable for its intended use in a regulated environment, providing confidence in the quality and stability of this important pharmaceutical intermediate.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • ChemBK. (n.d.). (Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)ACETATE. ChemBK.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook.
  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. ResearchGate.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv.
  • Celebi, N., et al. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. PMC.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Marinkovic, V., et al. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. PubChem.
  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate.
  • ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ResearchGate.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • NIST. (n.d.). Pyridine. NIST WebBook.
  • Reagentia. (n.d.). This compound (CAS/ID No. 292600-22-7). Reagentia.

Sources

Application Notes and Protocols: The Strategic Utility of Methyl 2-(5-nitropyridin-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged" structure. Within the diverse array of substituted pyridines, those bearing a nitro group, such as Methyl 2-(5-nitropyridin-2-yl)acetate, offer a unique combination of electronic properties and synthetic handles that make them exceptionally valuable building blocks. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the methyl acetate moiety at the 2-position provides a versatile anchor for a wide range of chemical transformations, including cyclization and chain extension reactions.

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role in the construction of complex molecular architectures with therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this powerful synthetic intermediate in their drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 292600-22-7[1]
Molecular Formula C₈H₈N₂O₄[2]
Molecular Weight 196.16 g/mol [2]
Appearance Pale yellow to yellow solidCommercially available
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Synthetic Pathways to this compound

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. A common and efficient strategy involves the derivatization of readily available 2-methyl-5-nitropyridine.

Protocol 1: Synthesis from 2-Methyl-5-nitropyridine

This protocol outlines a two-step process starting from 2-methyl-5-nitropyridine, proceeding through a malonic ester intermediate.

Workflow Diagram:

Synthesis_Workflow A 2-Methyl-5-nitropyridine B Diethyl (5-nitro-pyridin-2-ylmethyl)-malonate A->B Diethyl carbonate, NaH, Toluene C This compound B->C 1. H2SO4 (aq), Heat 2. Methanol, H+ cat.

Caption: Synthesis of this compound.

Step 1: Synthesis of Diethyl (5-nitro-pyridin-2-ylmethyl)-malonate

This step involves the condensation of 2-methyl-5-nitropyridine with diethyl carbonate in the presence of a strong base.

  • Materials:

    • 2-Methyl-5-nitropyridine

    • Diethyl carbonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous toluene

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of 2-methyl-5-nitropyridine (1.0 eq) in anhydrous toluene dropwise.

    • Allow the mixture to warm to room temperature and then heat to 80 °C for 1 hour.

    • Add diethyl carbonate (1.5 eq) dropwise and continue heating at 110 °C for 4 hours.

    • Cool the reaction to room temperature and quench carefully with water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford diethyl (5-nitro-pyridin-2-ylmethyl)-malonate.

Step 2: Decarboxylation and Esterification

The malonic ester is then hydrolyzed, decarboxylated, and esterified to yield the final product. A similar procedure is described for the synthesis of 2-methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester[3].

  • Materials:

    • Diethyl (5-nitro-pyridin-2-ylmethyl)-malonate

    • Sulfuric acid (20% aqueous solution)

    • Methanol

    • Concentrated sulfuric acid (catalytic amount)

    • Sodium bicarbonate (solid)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • To the diethyl (5-nitro-pyridin-2-ylmethyl)-malonate, add 20% aqueous sulfuric acid and heat the mixture to 100 °C for 2 hours.

    • Cool the reaction mixture and carefully neutralize with solid sodium bicarbonate.

    • Extract the aqueous solution with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude carboxylic acid.

    • Dissolve the crude acid in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux for 4 hours.

    • Cool the reaction, remove the methanol under reduced pressure, and partition the residue between dichloromethane and saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a versatile precursor for the synthesis of a variety of fused heterocyclic systems with significant biological activities. The activated methylene group and the ester functionality provide multiple avenues for cyclization reactions.

Application 1: Synthesis of Indolizine Derivatives

Indolizines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. This compound can serve as a key starting material for the synthesis of substituted indolizines.

Reaction Scheme:

Indolizine_Synthesis A This compound B Pyridinium Ylide Intermediate A->B α-halo ketone, Base C Substituted Indolizine B->C 1,3-Dipolar Cycloaddition with dipolarophile Pyrido_Pyrimidine_Synthesis A This compound B Amine Adduct A->B 2-Aminopyridine derivative, Heat C Pyrido[1,2-a]pyrimidin-4-one B->C Intramolecular Cyclization, Acid or Base catalyst

Sources

Application Notes and Protocols: Methyl 2-(5-nitropyridin-2-yl)acetate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Methyl 2-(5-nitropyridin-2-yl)acetate (CAS No. 292600-22-7). This nitropyridine derivative is a valuable intermediate in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to facilitate their adaptation and optimization in a research and development setting.

Introduction: The Significance of Nitropyridine Intermediates

Nitropyridine derivatives are a cornerstone in modern medicinal chemistry, serving as versatile building blocks for the synthesis of complex heterocyclic systems.[1][3] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and other transformations.[3] this compound, in particular, combines the reactive nitropyridine core with an ester functionality, providing multiple points for molecular elaboration in the synthesis of novel drug candidates.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 292600-22-7[6]
Molecular Formula C₈H₈N₂O₄[6]
Molecular Weight 196.16 g/mol [6]
Appearance Expected to be a solidGeneral Knowledge
Storage Inert atmosphere, room temperature[6]

Synthesis of this compound

The following protocol describes a representative synthesis of this compound from the readily available starting material, 2-chloro-5-nitropyridine. The reaction proceeds via a nucleophilic substitution of the chlorine atom by the enolate of methyl acetate.

Underlying Principle

The chlorine atom at the 2-position of 2-chloro-5-nitropyridine is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position.[3] A strong base is used to generate the enolate of methyl acetate, which then acts as the nucleophile.[7][8]

Experimental Protocol

Materials:

  • 2-chloro-5-nitropyridine

  • Methyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl acetate (3.0 eq) dropwise to the suspension under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF and add it dropwise to the enolate solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_reaction Nucleophilic Substitution cluster_workup Work-up NaH 1. Suspend NaH in THF Cooling1 2. Cool to 0°C NaH->Cooling1 Add_MA 3. Add Methyl Acetate Cooling1->Add_MA Stir1 4. Stir at 0°C Add_MA->Stir1 Stir2 5. Warm and Stir Stir1->Stir2 Add_CNP 6. Add 2-chloro-5-nitropyridine Stir2->Add_CNP Reflux 7. Reflux and Monitor Add_CNP->Reflux Quench 8. Quench with NH4Cl Reflux->Quench Extract 9. Extract with EtOAc Quench->Extract Wash_Dry 10. Wash and Dry Extract->Wash_Dry Concentrate 11. Concentrate Wash_Dry->Concentrate

Caption: Synthesis of this compound.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Column Preparation cluster_elution Elution and Collection cluster_isolation Product Isolation Pack_Column 1. Pack silica gel column Load_Sample 2. Load crude product Pack_Column->Load_Sample Elute 3. Elute with Hexanes/EtOAc gradient Load_Sample->Elute Collect 4. Collect fractions Elute->Collect Monitor 5. Monitor by TLC Collect->Monitor Combine 6. Combine pure fractions Monitor->Combine Concentrate 7. Concentrate Combine->Concentrate Pure_Product Pure Product Concentrate->Pure_Product

Caption: Purification by Column Chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Data
¹H NMR δ (ppm): ~9.2 (d, 1H, pyridine H6), ~8.4 (dd, 1H, pyridine H4), ~7.5 (d, 1H, pyridine H3), ~4.0 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃).[9]
¹³C NMR δ (ppm): ~170 (C=O), ~160 (pyridine C2), ~145 (pyridine C5), ~140 (pyridine C6), ~135 (pyridine C4), ~125 (pyridine C3), ~52 (OCH₃), ~40 (CH₂).
IR (cm⁻¹) ~1740 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch).[10][11]
Mass Spec (ESI+) m/z: 197.05 [M+H]⁺, 219.03 [M+Na]⁺.
Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Spectrometry cluster_purity Purity Assessment Start Purified Product NMR 1. NMR (¹H, ¹³C) Start->NMR IR 2. IR Spectroscopy Start->IR MS 3. Mass Spectrometry (ESI) Start->MS HPLC 4. HPLC/LC-MS Start->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis

Caption: Analytical Characterization Workflow.

Application as a Pharmaceutical Intermediate: Synthesis of Methyl 2-(5-aminopyridin-2-yl)acetate

A common and crucial transformation of nitropyridine intermediates is the reduction of the nitro group to an amine.[1] This provides a key functional group for further derivatization, for example, in the synthesis of precursors for drugs like esomeprazole.[12][13]

Underlying Principle

The nitro group of this compound can be selectively reduced to an amino group using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield Methyl 2-(5-aminopyridin-2-yl)acetate.

Application Workflow Diagram

ApplicationWorkflow cluster_reaction Catalytic Hydrogenation cluster_workup Work-up Start Methyl 2-(5-nitropyridin- 2-yl)acetate Dissolve 1. Dissolve in Solvent Start->Dissolve Add_Catalyst 2. Add Pd/C Dissolve->Add_Catalyst Hydrogenate 3. React under H₂ atmosphere Add_Catalyst->Hydrogenate Monitor 4. Monitor by TLC Hydrogenate->Monitor Filter 5. Filter through Celite Monitor->Filter Wash_Celite 6. Wash Celite pad Filter->Wash_Celite Concentrate 7. Concentrate Wash_Celite->Concentrate Product Methyl 2-(5-aminopyridin- 2-yl)acetate Concentrate->Product

Caption: Reduction of the Nitro Group.

Safety Considerations

  • Sodium Hydride: Reacts violently with water. Handle in an inert and dry atmosphere.

  • 2-chloro-5-nitropyridine: Is a hazardous substance. Avoid contact with skin and eyes, and do not inhale dust.

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Perform in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical synthesis. The protocols provided in this guide offer a solid foundation for its preparation and subsequent use in the development of novel therapeutic agents. The key to successful implementation lies in careful execution, diligent monitoring, and a thorough understanding of the underlying chemical principles.

References

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.).
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  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Pharmaceuticals, 15(6), 705. [Link]
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  • Nakamura, K., et al. (2019). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. Chemical and Pharmaceutical Bulletin, 67(11), 1163-1168.
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Application Notes and Protocols for Reactions with Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-nitropyridin-2-yl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group on the pyridine ring, coupled with the methyl ester functionality, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group itself is amenable to reduction, providing a pathway to the corresponding amino-pyridine derivatives. These derivatives are key building blocks in the synthesis of a wide range of biologically active molecules.

This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, with a focus on the catalytic reduction of the nitro group. The protocols are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is fundamental to designing and executing successful experiments.

PropertyValueSource
CAS Number 292600-22-7[1]
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol [2]
Appearance Solid-
Storage Inert atmosphere, room temperature-

Core Reaction: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, dramatically altering the electronic properties of the pyridine ring and introducing a nucleophilic center for further functionalization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely employed method for this purpose.[3][4]

Causality Behind Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is a heterogeneous catalyst, simplifying its removal from the reaction mixture via filtration.[4] It is highly active for the reduction of nitro groups and generally provides clean conversions with high yields.[3]

  • Hydrogen Source: Hydrogen gas (H₂) is the most common and direct reducing agent for this transformation. It is typically used at atmospheric pressure (balloon) for lab-scale synthesis.[5][6]

  • Solvent: Protic solvents like methanol or ethanol are often preferred as they can accelerate the rate of hydrogenation.[6] Ethyl acetate is also a suitable solvent.[7]

  • Safety: Palladium on carbon can be pyrophoric, especially after exposure to hydrogen.[6][7] It is crucial to handle the catalyst under an inert atmosphere and to never allow the catalyst to become dry during workup.[4][8] Hydrogen gas is highly flammable and forms explosive mixtures with air.[9]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification prep1 Dissolve this compound in solvent prep2 Add Pd/C catalyst under inert atmosphere prep1->prep2 react1 Evacuate and backfill with H₂ (3x) prep2->react1 Seal vessel react2 Stir vigorously at room temperature react1->react2 react3 Monitor reaction by TLC/LC-MS react2->react3 workup1 Purge with inert gas react3->workup1 Upon completion workup2 Filter through Celite (keep wet) workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product Methyl 2-(5-aminopyridin-2-yl)acetate

Caption: Workflow for the catalytic reduction of this compound.

Detailed Experimental Protocol: Synthesis of Methyl 2-(5-aminopyridin-2-yl)acetate

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (balloon setup)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in a suitable solvent (e.g., methanol or ethyl acetate, approximately 10-20 mL per gram of substrate).

    • Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (5-10 mol% by weight).[3][4]

    • Seal the flask with a septum.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[4][7]

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[4][7]

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[4]

    • Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent or water.[4][8]

    • Wash the filter cake with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 2-(5-aminopyridin-2-yl)acetate.

    • The crude product can be purified by column chromatography on silica gel or by cation-exchange chromatography for aminopyridine derivatives if necessary.[10]

Characterization of Methyl 2-(5-aminopyridin-2-yl)acetate

Accurate characterization of the product is essential to confirm the success of the reaction and to ensure its purity for subsequent steps.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Appearance of a broad singlet corresponding to the -NH₂ protons. Shifts in the aromatic proton signals due to the change from an electron-withdrawing -NO₂ group to an electron-donating -NH₂ group.
¹³C NMR Significant upfield shift of the carbon atom attached to the amino group (C5) and other carbons in the pyridine ring.
Mass Spec. A molecular ion peak corresponding to the mass of Methyl 2-(5-aminopyridin-2-yl)acetate (C₈H₁₀N₂O₂, MW: 166.18).[11]
IR Spec. Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Disappearance of the characteristic -NO₂ stretches (approx. 1530 and 1350 cm⁻¹).

Note: Specific chemical shifts will depend on the solvent used for NMR analysis.

Safety Precautions

A rigorous adherence to safety protocols is mandatory when performing these reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling of Pd/C: Palladium on carbon is flammable and can ignite solvents.[9] Handle in a well-ventilated fume hood and under an inert atmosphere. Never add the dry catalyst to a solvent-wetted flask. After filtration, the catalyst should be kept wet and disposed of in a designated waste container.[7][8]

  • Handling of Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] Ensure all connections in the hydrogenation apparatus are secure and perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • General Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[3]

Conclusion

The protocols and data presented in this guide provide a robust framework for researchers working with this compound. The catalytic reduction of the nitro group is a key transformation that opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug development. By understanding the chemical principles and adhering to the detailed experimental procedures and safety guidelines, scientists can confidently and successfully utilize this versatile building block in their research.

References

  • Hasegawa, Y., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 212(1), 194-199. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
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  • BenchChem. (2025).
  • CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition, 47(9), 1736–1739. [Link]
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).
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  • BenchChem. (2025).
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  • Sigma-Aldrich. (n.d.). methyl 2-(5-aminopyridin-2-yl)
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  • Zhang, Y., et al. (2021). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 26(16), 4983. [Link]
  • Organic Chemistry with Lluís Llorens Palomo. (2021, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group [Video]. YouTube.
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  • ResearchGate. (n.d.).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison.
  • Cetinkaya, Y., et al. (2015). Reduced Graphene Oxide Supported Nickel-Palladium Alloy Nanoparticles as a Superior Catalyst for the Hydrogenation of Alkenes and Alkynes under Ambient Conditions. RSC Advances, 5(1), 534-540. [Link]
  • ChemicalBook. (n.d.). methyl 2-(6-aminopyridin-3-yl)
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxypyridine 95 6628-77-9.
  • US5332824A. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • LookChem. (n.d.). Cas 174890-58-5,ethyl 2-(5-aMinopyridin-2-yl)
  • ChemicalBook. (n.d.). ethyl 2-(5-aMinopyridin-2-yl)
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  • Szöllősi, G., & Bartók, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
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Application Note: Strategic Derivatization of Methyl 2-(5-nitropyridin-2-yl)acetate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical derivatization of Methyl 2-(5-nitropyridin-2-yl)acetate, a versatile scaffold for generating compound libraries aimed at biological screening. The 5-nitropyridine moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] We present two primary, robust derivatization pathways targeting distinct functional groups of the parent molecule: (1) direct amidation of the methyl ester to generate a diverse amide library, and (2) reduction of the nitro group to an amine, which serves as a secondary point for diversification. This note includes detailed, step-by-step protocols, the scientific rationale behind methodological choices, and a standard protocol for evaluating the antiproliferative activity of the synthesized derivatives using an MTT assay.

Introduction: The 5-Nitropyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent component of FDA-approved pharmaceuticals.[3] The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the ring, rendering it highly electrophilic. This electronic feature is crucial for its mechanism of action in many biological contexts and provides unique handles for synthetic modification.[4] Molecules containing the 5-nitropyridine core have been investigated for a range of therapeutic applications, making this compound an excellent starting point for a discovery chemistry program.[1][5] This guide focuses on leveraging its two key functional handles—the ester and the nitro group—to rapidly generate structural diversity.

Overall Synthetic Strategy

The derivatization strategy is designed around two orthogonal and high-yielding chemical transformations. The first pathway involves nucleophilic attack at the ester carbonyl, creating a library of amides. The second pathway transforms the nitro group into a nucleophilic amine, which can then be acylated, sulfonylated, or used in urea formation to create a second-generation library. This dual approach allows for extensive exploration of the chemical space around the core scaffold from a single, readily available starting material.

G cluster_0 Core Molecule cluster_1 Pathway 1: Ester Modification cluster_2 Pathway 2: Nitro Group Modification start This compound p1_reagents Primary/Secondary Amines (R1R2NH) Base (e.g., t-BuOK) or Catalyst start->p1_reagents Direct Amidation p2_reagents1 Reduction (e.g., H2/Pd-C or SnCl2/HCl) start->p2_reagents1 Reduction amide_lib Amide Library (R-NH-C(O)-CH2-Py-NO2) p1_reagents->amide_lib amine_int Methyl 2-(5-aminopyridin-2-yl)acetate p2_reagents2 Acylation / Sulfonylation (R-COCl, R-SO2Cl) amine_int->p2_reagents2 second_lib 2nd Gen. Library (Acylamides, Sulfonamides, Ureas) p2_reagents1->amine_int p2_reagents2->second_lib

Caption: Overall workflow for the derivatization of the core molecule.

Pathway 1: Direct Amidation of the Methyl Ester

Scientific Rationale

Direct amidation of unactivated methyl esters with amines is a challenging but highly atom-economical transformation. Traditional methods often require the hydrolysis of the ester to a carboxylic acid followed by activation with coupling reagents (e.g., HATU, EDC), a two-step process that can be inefficient.[6] Recent advances have demonstrated that strong bases, such as potassium tert-butoxide (t-BuOK) in DMSO, can facilitate the direct conversion of esters to amides.[7] This method avoids costly coupling agents and simplifies purification. The mechanism involves the formation of a highly nucleophilic aminyl anion or a related activated species that can directly attack the ester carbonyl. This approach is particularly effective for a wide range of primary and secondary amines, making it ideal for library synthesis.

Protocol 1: Direct Amidation using t-BuOK/DMSO

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Potassium tert-butoxide (t-BuOK) (2.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add the selected amine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Carefully add solid potassium tert-butoxide (2.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) until the starting ester is fully consumed (usually 30-60 minutes).

  • Quenching: Carefully quench the reaction by pouring the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual DMSO.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Pathway 2: Nitro Group Reduction and Subsequent Derivatization

Scientific Rationale

The aromatic nitro group is a versatile functional group primarily because it can be readily and cleanly reduced to an amino group.[8][9] This transformation converts a powerful electron-withdrawing group into a strong electron-donating group, fundamentally altering the molecule's electronic and pharmacological properties.[8] Several methods exist for this reduction, with catalytic hydrogenation (e.g., H₂ over Pd/C) and metal/acid combinations (e.g., SnCl₂, Fe, Zn in acid) being the most common.[8][10][11] Catalytic hydrogenation is very efficient but may be non-selective if other reducible groups (like alkenes or alkynes) are present.[12] For substrates with sensitive functionalities, tin(II) chloride (SnCl₂) in an acidic medium provides a milder and more chemoselective alternative.[8] The resulting aniline is a key intermediate that can be readily acylated to form amides, sulfonamides, or ureas, providing a second vector for library diversification.

Protocol 2A: Reduction of the Nitro Group using SnCl₂

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the nitro-pyridine starting material (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralization: Re-dissolve the residue in ethyl acetate or DCM and cool in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. Vigorous gas evolution (CO₂) will occur.

  • Filtration: A thick precipitate of tin salts will form. Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(5-aminopyridin-2-yl)acetate, which is often pure enough for the next step.

Protocol 2B: Acylation of the Aminopyridine Intermediate

Materials:

  • Methyl 2-(5-aminopyridin-2-yl)acetate (from Protocol 2A)

  • Desired acyl chloride or anhydride (1.1 equivalents)

  • Pyridine or Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve the aminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Base Addition: Add pyridine or TEA (1.5 eq) to the solution.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess base), and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final acylated derivative.

Biological Screening: Antiproliferative MTT Assay

Rationale

To assess the biological activity of the newly synthesized library, a standard and robust in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.

Protocol 3: General MTT Cytotoxicity Assay

G seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72 hours) treat->incubate2 add_mtt 5. Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Interpretation

The results from a library synthesis and screening can be effectively summarized in a table. This allows for a clear structure-activity relationship (SAR) analysis, where researchers can correlate specific chemical modifications with changes in biological potency.

Table 1: Representative Data for a Synthesized Amide Library

Compound IDAmine Reagent (R¹R²NH)Yield (%)IC₅₀ (µM) vs. HeLa
SM-1 Starting Material---> 100
DA-01 BenzylamineHBn8525.4
DA-02 AnilineHPh7848.1
DA-03 4-FluoroanilineH4-F-Ph8115.2
DA-04 Morpholine\multicolumn{2}{c}{-(CH₂)₂O(CH₂)₂-}9289.7
DA-05 Piperidine\multicolumn{2}{c}{-(CH₂)₅-}8875.3

Data are hypothetical and for illustrative purposes only.

From this representative data, a preliminary SAR can be inferred. For instance, incorporating an aromatic amine (DA-02) appears less effective than a benzylic amine (DA-01). Furthermore, adding an electron-withdrawing fluorine to the aniline ring (DA-03) significantly increases potency compared to the unsubstituted aniline (DA-02), suggesting an important electronic or hydrophobic interaction in the target binding site. Cyclic aliphatic amines (DA-04, DA-05) show reduced activity, indicating that an aromatic or benzylic moiety may be crucial.

Conclusion

This compound is an exceptionally valuable starting material for the rapid generation of diverse chemical libraries. The two orthogonal synthetic pathways described—direct amidation and nitro group reduction followed by acylation—provide robust and high-throughput methods for exploring the structure-activity landscape of this privileged scaffold. When coupled with a reliable biological screening protocol like the MTT assay, this strategy enables the efficient identification of lead compounds for further optimization in drug discovery programs.

References

  • Vertex AI Search. Nitro Reduction - Common Conditions.
  • BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. BenchChem.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • ResearchGate. Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds.
  • Guo, W., et al. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds.
  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. (2019).
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • YouTube. reduction of nitro groups to anilines. (2019).
  • Chemtube3d. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018).
  • Starosotnikov, A. M., et al. Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals.
  • RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022).
  • Bohrium. nitropyridines-in-the-synthesis-of-bioactive-molecules. (2025).
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Aguilar-Méndez, M. A., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences.

Sources

Application Notes and Protocols for the Comprehensive Characterization of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of Methyl 2-(5-nitropyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for identity confirmation, purity assessment, and impurity profiling. This guide emphasizes the causality behind experimental choices, ensuring robust and reliable results. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Introduction

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity are critical to the quality and safety of the final drug product. This application note provides a suite of analytical methods to ensure the comprehensive characterization of this intermediate, aligning with stringent regulatory requirements. The selection of these methods is based on their ability to provide orthogonal information, leading to a complete analytical profile of the compound.

Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 292600-22-7
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Solid
Storage Room temperature, under inert atmosphere

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the main component from any process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-phase HPLC is the workhorse for determining the purity of pharmaceutical intermediates. The method described below is a starting point and should be validated according to ICH guidelines.

Rationale for Method Selection: A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. UV detection is suitable due to the presence of the chromophoric nitropyridine ring.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

Time (min)% B
020
2080
2580
2620
3020
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Rationale for Method Selection: Coupling the HPLC method to a mass spectrometer allows for the tentative identification of impurities based on their mass-to-charge ratio (m/z). A volatile mobile phase modifier like formic acid is crucial for MS compatibility.

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Utilize the HPLC method described in section 2.1, potentially scaling down to a UPLC format for faster analysis and better resolution.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Data Interpretation: The mass spectrum of the main peak should show the protonated molecule [M+H]⁺ at m/z 197.1. The mass spectra of impurity peaks can be used to propose their structures, considering potential synthetic side-reactions.

Potential Impurities: Based on related syntheses, potential impurities could arise from the starting materials or side reactions. For instance, if synthesized from 2-chloro-5-nitropyridine and methyl acetate, unreacted starting materials or hydrolysis of the ester group could be present.

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

Rationale for Method Selection: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)

Expected ¹H NMR Spectral Data (in CDCl₃, predicted):

  • ~3.8 ppm (s, 3H): Methyl protons of the ester group.

  • ~4.0 ppm (s, 2H): Methylene protons of the acetate group.

  • ~7.5-9.2 ppm (m, 3H): Protons of the pyridine ring. The exact chemical shifts and coupling constants will depend on the substitution pattern.

Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):

  • ~40-50 ppm: Methylene carbon of the acetate group.

  • ~52 ppm: Methyl carbon of the ester group.

  • ~120-160 ppm: Carbons of the pyridine ring.

  • ~170 ppm: Carbonyl carbon of the ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Rationale for Method Selection: FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups like the nitro group and the ester carbonyl.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands: [3]

Wavenumber (cm⁻¹)Assignment
~1740C=O stretch (ester)
~1530 and ~1350Asymmetric and symmetric N-O stretch (nitro group)
~1250-1000C-O stretch (ester)
~3100-3000C-H stretch (aromatic)
~3000-2850C-H stretch (aliphatic)

Thermal Analysis

Thermal analysis techniques are used to characterize the physical properties of the material.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the purity of a crystalline solid.

Rationale for Method Selection: A sharp melting endotherm is indicative of a pure crystalline compound. The presence of impurities will typically lead to a broadening and depression of the melting point.

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Method: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Data Interpretation: The onset of the melting endotherm is reported as the melting point. The shape of the peak can provide qualitative information about the purity.

Workflow and Data Integration

A comprehensive characterization of this compound involves a multi-technique approach. The following diagram illustrates the logical workflow.

Analytical_Workflow cluster_0 Sample cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Final Characterization Report Sample This compound HPLC HPLC (Purity) Sample->HPLC FTIR FTIR (Functional Groups) Sample->FTIR DSC DSC (Melting Point) Sample->DSC NMR NMR (¹H, ¹³C) Sample->NMR LCMS LC-MS (Molecular Weight) Sample->LCMS Report Comprehensive Report HPLC->Report FTIR->Report DSC->Report NMR->Report LCMS->Report

Caption: Workflow for the characterization of this compound.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently determine the identity, purity, and impurity profile of this important pharmaceutical intermediate. Adherence to these protocols will contribute to ensuring the quality and consistency of the final active pharmaceutical ingredient.

References

  • NIOSH. (1994). METHYL ACETATE: METHOD 1458.
  • ChemBK. (n.d.). (Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)ACETATE.
  • Reagentia. (n.d.). This compound (CAS/ID No. 292600-22-7).
  • University of California, Davis. (n.d.). Infrared Spectroscopy: The Fingerprint Region.
  • Journal of Chromatography A. (1999). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry.
  • MDPI. (2018). Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes.
  • MDPI. (2018). 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate.
  • SIELC Technologies. (n.d.). Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column.
  • NIOSH. (1994). METHYL ACETATE: METHOD 1458.
  • ChemBK. (n.d.). (Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)ACETATE.
  • Reagentia. (n.d.). This compound (CAS/ID No. 292600-22-7).
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • MDPI. (2018). Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes.
  • MDPI. (2018). 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Pyridine Precursor

In the landscape of modern drug discovery and materials science, the pyridine nucleus and its fused heterocyclic derivatives represent a cornerstone of molecular design. These scaffolds are prevalent in a vast array of biologically active molecules and functional materials. Methyl 2-(5-nitropyridin-2-yl)acetate emerges as a particularly strategic starting material for the synthesis of diverse heterocyclic systems. Its structure is richly functionalized, featuring an ester group amenable to various transformations, an activated methylene bridge, and a nitro group that can be readily converted into a nucleophilic amino group, thereby paving the way for a multitude of cyclization strategies.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging this compound in the synthesis of valuable heterocyclic compounds. The methodologies detailed herein are designed to be robust and adaptable, encouraging exploration and innovation in the synthesis of novel chemical entities.

Core Synthetic Strategy: The Gateway to Functionalized Aminopyridines

The primary gateway to unlocking the synthetic potential of this compound lies in the selective reduction of its nitro group to form Methyl 2-(5-aminopyridin-2-yl)acetate. This transformation is critical as it introduces a versatile amino group, which can participate in a wide range of cyclocondensation reactions. The choice of reducing agent is paramount to ensure the preservation of the ester functionality. Catalytic hydrogenation is a highly effective and clean method for this purpose.[1]

Protocol 1: Synthesis of Methyl 2-(5-aminopyridin-2-yl)acetate

This protocol details the catalytic hydrogenation of this compound. The resulting amino-pyridine derivative is a key intermediate for subsequent heterocyclic syntheses.

Materials:

  • This compound

  • Palladium on carbon (10% Pd, 50% water wet)

  • Methanol, anhydrous

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Carefully add 10% Palladium on carbon (5-10 mol %) to the solution under a stream of inert gas.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude Methyl 2-(5-aminopyridin-2-yl)acetate, which can often be used in the next step without further purification.

Expected Outcome: This procedure typically provides the desired product in high yield (>90%) and purity.

Application in Fused Heterocycle Synthesis: Construction of Pyrido[1,2-a]pyrimidin-4-ones

Pyrido[1,2-a]pyrimidinones are a class of bicyclic heterocycles with a bridgehead nitrogen atom that have garnered significant interest due to their diverse biological activities.[2] The intermediate, Methyl 2-(5-aminopyridin-2-yl)acetate, is an excellent precursor for the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones through cyclocondensation with β-ketoesters.

Reaction Mechanism: The synthesis proceeds via an initial condensation of the amino group of Methyl 2-(5-aminopyridin-2-yl)acetate with the keto group of a β-ketoester to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by elimination of methanol, affords the fused pyrido[1,2-a]pyrimidin-4-one ring system.

Workflow for Pyrido[1,2-a]pyrimidin-4-one Synthesis

start This compound reduction Reduction of Nitro Group (Protocol 1) start->reduction intermediate Methyl 2-(5-aminopyridin-2-yl)acetate reduction->intermediate cyclization Cyclocondensation with β-Ketoester (Protocol 2) intermediate->cyclization product Substituted Pyrido[1,2-a]pyrimidin-4-one cyclization->product start Methyl 2-(5-aminopyridin-2-yl)acetate diazotization Diazotization start->diazotization reduction Reduction diazotization->reduction hydrazine Hydrazine Intermediate reduction->hydrazine cyclization Cyclization with Orthoester hydrazine->cyclization product Triazolopyridine Derivative cyclization->product

Sources

The Strategic Application of Methyl 2-(5-nitropyridin-2-yl)acetate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Functionalized Pyridine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of available building blocks, Methyl 2-(5-nitropyridin-2-yl)acetate has emerged as a particularly valuable scaffold. Its unique combination of a reactive acetic acid ester side chain and an electronically modifiable nitropyridine core provides medicinal chemists with a versatile platform for the synthesis of complex, biologically active molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery programs, with a particular focus on the synthesis of kinase inhibitors for oncology. We will delve into the underlying chemical principles that make this compound a strategic choice, provide detailed, field-proven protocols for its key transformations, and illustrate its application in the generation of potent bioactive compounds.

Core Attributes and Strategic Advantages

The utility of this compound in drug discovery is rooted in its distinct chemical features, which offer several strategic advantages in the synthesis of complex drug candidates.

FeatureChemical PropertyAdvantage in Drug Discovery
CAS Number 292600-22-7Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₈H₈N₂O₄Provides a compact and functionalized starting point.
Molecular Weight 196.16 g/mol Favorable for fragment-based and lead optimization strategies.
5-Nitro Group Strong electron-withdrawing groupActivates the pyridine ring for nucleophilic aromatic substitution and serves as a precursor to the crucial 5-amino group.
2-Acetate Group Ester functionalityOffers a handle for hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse chemical moieties.

The presence of the nitro group is particularly significant. Its reduction to an amine is a pivotal step, transforming the electron-poor pyridine ring into an electron-rich system and introducing a nucleophilic center. This transformation is fundamental to the construction of various pharmacophores, as the resulting 5-aminopyridin-2-yl)acetate derivative is a key intermediate in the synthesis of a range of bioactive molecules.

Application Focus: Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment. The 5-amino-2-substituted pyridine scaffold, readily accessible from our title compound, is a common feature in many approved and investigational kinase inhibitors.

G cluster_start Starting Material cluster_transformation Key Transformation cluster_intermediate Key Intermediate cluster_elaboration Further Elaboration cluster_final Final Products Start This compound Reduction Reduction of Nitro Group Start->Reduction Step 1 Intermediate Methyl 2-(5-aminopyridin-2-yl)acetate Reduction->Intermediate Formation of Key Intermediate Amidation Amidation Intermediate->Amidation Step 2a Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Step 2b KinaseInhibitors Kinase Inhibitors Amidation->KinaseInhibitors Coupling->KinaseInhibitors

Experimental Protocols

The following protocols are provided as a guide for the key transformations of this compound. These are based on established methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: Reduction of the Nitro Group to Form Methyl 2-(5-aminopyridin-2-yl)acetate

The reduction of the aromatic nitro group is a critical first step. Several methods can be employed, with catalytic hydrogenation being a common and efficient choice.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

  • Standard glassware for hydrogenation

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(5-aminopyridin-2-yl)acetate, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can increase the reaction rate.

Protocol 2: Elaboration of Methyl 2-(5-aminopyridin-2-yl)acetate via Amidation

The resulting amino group is a versatile handle for introducing a wide range of substituents through amidation, a key step in building the final kinase inhibitor scaffold.

Materials:

  • Methyl 2-(5-aminopyridin-2-yl)acetate

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Amine base (e.g., triethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in an anhydrous polar aprotic solvent, add the coupling agent (e.g., HATU, 1.2 eq) and the amine base (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of Methyl 2-(5-aminopyridin-2-yl)acetate (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Agents: HATU and HOBt/EDC are highly effective coupling reagents that promote the formation of the amide bond with minimal side reactions and racemization (if applicable).

  • Amine Base: A non-nucleophilic organic base is required to neutralize the acidic byproducts of the coupling reaction and to facilitate the reaction.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

G cluster_start Reactants cluster_reagents Reagents cluster_product Product Amine Methyl 2-(5-aminopyridin-2-yl)acetate AmideProduct Amide Product Amine->AmideProduct CarboxylicAcid R-COOH CarboxylicAcid->AmideProduct CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined reactivity and the versatility of its derivatives make it an ideal starting point for the construction of complex and diverse molecular libraries. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this valuable building block, thereby accelerating the discovery and development of the next generation of therapeutic agents. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in advancing human health.

References

  • Google Patents. (1983). Process for the preparation of substituted pyridines. DE3245950A1.
  • Google Patents. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. EP0564083A1.
  • Google Patents. (2010). Method for preparing 2-acetamido-5-aminopyridine. CN101643447A.
  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.
  • Hassan, A. S., et al. (2018). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 23(11), 2959.
  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762.
  • National Center for Biotechnology Information. (2022). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central.
  • PubMed. (1956). [New synthesis of 2-pyridine-acetic acid ethyl esters]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 289(8), 448-451.
  • ResearchGate. (2020). Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products.
  • ResearchGate. (2022). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Methyl 2-(5-nitropyridin-2-YL)acetate, a key building block in pharmaceutical and agrochemical research.[1] It is designed to help you anticipate, identify, and resolve common issues encountered during the synthesis, ensuring a high-purity final product.

Section 1: The Synthetic Pathway & Key Control Points

The most common and efficient route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyridine with the enolate of methyl acetate.

Reaction Scheme: 2-chloro-5-nitropyridine + Methyl Acetate --(Base, Solvent)--> this compound

The reaction proceeds through a well-established two-step addition-elimination mechanism.[2][3] The electron-deficient pyridine ring, activated by the potent electron-withdrawing nitro group, is highly susceptible to nucleophilic attack at the C2 position.[3][4] The attack by the methyl acetate enolate forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5] Aromaticity is then restored by the elimination of the chloride ion, yielding the desired product.[2]

Core Reaction Mechanism Diagram

SNAr_Mechanism Start 2-Chloro-5-nitropyridine + Methyl Acetate Enolate TS1 Addition (Rate-Determining Step) Start->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Elimination Intermediate->TS2 Product This compound TS2->Product Chloride Cl⁻ TS2->Chloride

Caption: General mechanism for the SNAr synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the synthesis.

Q1: My reaction is incomplete, and HPLC analysis shows a significant amount of unreacted 2-chloro-5-nitropyridine. What went wrong?

A1: This is a common issue and typically points to one of three factors related to the generation of the nucleophile (methyl acetate enolate):

  • Insufficient or Inappropriate Base: The base is critical for deprotonating methyl acetate to form the reactive enolate. Weak bases (e.g., K₂CO₃) may not be strong enough to generate a sufficient concentration of the enolate. Stronger, non-nucleophilic bases like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Sodium bis(trimethylsilyl)amide (NaHMDS) are required. Ensure you are using at least one full equivalent of a sufficiently strong base.

  • Low Reaction Temperature: While the reaction is often run at low temperatures (e.g., -78 °C to 0 °C) to control side reactions, the enolate formation or the subsequent SNAr reaction may be too slow. A gradual increase in temperature after the addition of the electrophile might be necessary. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

  • Reagent Quality: Ensure your base and solvent are anhydrous. Sodium hydride, for instance, can be passivated by a layer of sodium hydroxide if not handled under strictly inert conditions. Methyl acetate should be free of water and acetic acid.

Q2: My final product is a dark, tarry material, and the ¹H NMR spectrum is complex and uninterpretable. What causes this?

A2: Dark coloration and polymerization often indicate decomposition or competing side reactions.

  • Base-Induced Decomposition: The 5-nitropyridine ring is highly electron-deficient and can be susceptible to attack by strong bases at other positions, leading to complex side reactions.[6] Ensure the base is consumed in the desired enolate formation by adding the base to the methyl acetate solution before introducing the 2-chloro-5-nitropyridine.

  • Excessive Heat: While gentle heating can drive the reaction to completion, high temperatures can promote the decomposition of the nitro-aromatic system. Maintain careful temperature control throughout the reaction.

  • Self-Condensation of Methyl Acetate: Although less common under controlled conditions, strong bases can promote the self-condensation (e.g., Claisen condensation) of methyl acetate, leading to byproducts. This is typically minimized by forming the enolate at low temperature and adding the electrophile promptly.

Q3: I've isolated a product, but my LC-MS shows a peak with a mass corresponding to 2-hydroxy-5-nitropyridine. How did this form?

A3: The presence of 2-hydroxy-5-nitropyridine is a clear indicator of water in your reaction mixture. The hydroxide ion (OH⁻), formed from the reaction of your strong base with water, is a potent nucleophile that can compete with the methyl acetate enolate. This competing hydrolysis of the starting material is a known issue in SNAr reactions of highly activated electrophiles.[7]

  • Solution: Use anhydrous solvents (e.g., dry THF, DMF) and ensure all glassware is oven-dried or flame-dried before use. Handle hygroscopic bases like NaH in a glovebox or under a positive pressure of an inert gas (Nitrogen or Argon).

Q4: Besides my product, I see a significant amount of a carboxylic acid byproduct, 2-(5-nitropyridin-2-yl)acetic acid. What is the cause?

A4: This impurity arises from the hydrolysis of the methyl ester group of your final product.[8][9] This can happen during the reaction if water is present, but it is most common during the aqueous workup.

  • Reaction-Phase Hydrolysis: As mentioned in Q3, ensure strictly anhydrous conditions.

  • Workup-Induced Hydrolysis: Avoid prolonged exposure to strongly basic or acidic aqueous conditions during the workup. If quenching with water or an acidic solution, perform the extraction into an organic solvent promptly. Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids.

Section 3: FAQ - Purification and Analysis

Q: What is the most effective method for purifying the crude product? A: Flash column chromatography on silica gel is the most reliable method for removing unreacted starting materials and polar byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization can be used as a final polishing step if a suitable solvent system is found.

Q: What are the key analytical techniques I should use to confirm the purity and identity of this compound? A: A combination of techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. The expected spectrum will show characteristic peaks for the pyridyl protons, the methylene (CH₂) group, and the methyl (CH₃) ester group.[10][11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight (196.16 g/mol ).[12]

  • HPLC (High-Performance Liquid Chromatography): To obtain a precise quantitative measure of purity (e.g., >98%).

Q: What are the expected ¹H NMR chemical shifts for the product? A: In CDCl₃, the approximate shifts are:

  • Pyridyl H (position 6): ~9.3 ppm (doublet)

  • Pyridyl H (position 4): ~8.4 ppm (doublet of doublets)

  • Pyridyl H (position 3): ~7.5 ppm (doublet)

  • Methylene (-CH₂-): ~4.0 ppm (singlet)

  • Methyl (-OCH₃): ~3.8 ppm (singlet) (Note: Exact shifts can vary depending on the solvent and concentration.)

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound

Safety: This reaction should be performed in a fume hood. Sodium hydride is highly flammable and reacts violently with water. Wear appropriate personal protective equipment (PPE).

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 volumes) and methyl acetate (1.5 equivalents).

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting slurry for 30-60 minutes at 0 °C.

  • SNAr Reaction: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate slurry at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Section 5: Visual Summary of Impurity Formation

This diagram illustrates the main synthetic route and the side pathways that lead to common impurities.

Impurity_Formation Start 2-Chloro-5-nitropyridine (Starting Material) Product Desired Product This compound Start->Product + Nucleophile (Desired SₙAr) Impurity1 Impurity 1 2-Hydroxy-5-nitropyridine Start->Impurity1 + OH⁻ (Hydrolysis of SM) Impurity3 Decomposition Products (Tars) Start->Impurity3 Excess Base / Heat Nucleophile Methyl Acetate Enolate (Desired Nucleophile) Water H₂O (Contaminant) Base Strong Base (e.g., NaH) Base->Nucleophile Reacts with Methyl Acetate Base->Water Reacts to form OH⁻ Impurity2 Impurity 2 2-(5-nitropyridin-2-yl)acetic acid Product->Impurity2 + H₂O (Ester Hydrolysis)

Caption: Key reaction pathways and common impurity sources.

References

  • The Royal Society of Chemistry. Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
  • YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
  • National Institutes of Health (NIH). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]
  • ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution of the nitro-group. [Link]
  • Google Patents.
  • PubMed Central (PMC).
  • Chemistry Stack Exchange.

Sources

Technical Support Center: Synthesis of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(5-nitropyridin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable, step-by-step solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound by reacting 2-chloro-5-nitropyridine with the enolate of methyl acetate, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: This is a common challenge often rooted in the generation and stability of the methyl acetate enolate or the reactivity of the pyridine substrate. The reaction is typically a nucleophilic aromatic substitution (SNAr), where the enolate displaces the chloride on the electron-deficient pyridine ring.

Potential Causes & Solutions:

  • Inefficient Enolate Formation: The pKa of the α-proton of methyl acetate is high (approx. 25), requiring a very strong, non-nucleophilic base for complete deprotonation.

    • Troubleshooting: Standard bases like sodium ethoxide may not be sufficient. Switch to a stronger base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). These bases ensure near-quantitative formation of the enolate, maximizing the concentration of your active nucleophile.[1]

  • Base-Induced Degradation of Starting Material: 2-Chloro-5-nitropyridine, while activated for SNAr, can be sensitive to strong bases, potentially leading to decomposition or undesired side reactions.

    • Troubleshooting: Add the pre-formed enolate solution slowly (dropwise) to a cooled solution of 2-chloro-5-nitropyridine (e.g., -78 °C). This method, known as inverse addition, maintains a low concentration of the strong base in the presence of the electrophile, minimizing degradation.

  • Self-Condensation of Methyl Acetate (Claisen Condensation): If enolate formation is slow or reversible, the enolate can react with unreacted methyl acetate to form methyl acetoacetate. This side reaction consumes your nucleophile.

    • Troubleshooting: Use of a strong, sterically hindered base like LDA at low temperatures (-78 °C) is critical. These conditions favor rapid and irreversible enolate formation, kinetically disfavoring the Claisen condensation.

Workflow Diagram: Optimizing the SNAr Reaction

cluster_enolate Enolate Formation (-78°C) cluster_reaction S_NAr Reaction (-78°C to RT) cluster_workup Workup & Purification MeOAc Methyl Acetate Enolate Lithium/Sodium Enolate MeOAc->Enolate Deprotonation Base Strong Base (LDA/NaHMDS) Base->Enolate Product Target Product Enolate->Product Inverse Addition StartMat 2-Chloro-5-nitropyridine StartMat->Product Quench Aqueous Quench (NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Optimized workflow for the SNAr synthesis route.

Issue 2: Formation of a Major, Unidentified Byproduct

Question: My reaction produces a significant byproduct that complicates purification. Based on the starting materials, what could this be and how can I prevent it?

Answer: The formation of specific byproducts is highly dependent on your reaction conditions. Let's explore the most common culprits.

Potential Side Reactions & Their Mitigation:

Side Product Plausible Cause Mechanism Prevention Strategy
Methyl 3-hydroxy-2-(5-nitropyridin-2-yl)but-2-enoate Aldol-type reaction between the product's enolate and another molecule of methyl acetate.The product still has an acidic α-proton. If excess base is present, it can be deprotonated and act as a nucleophile.Use a stoichiometric amount of base (1.0-1.1 equivalents) relative to methyl acetate. Ensure the reaction is quenched effectively once the starting material is consumed.
2-Methoxy-5-nitropyridine Reaction with residual methanol or methoxide if using an alkoxide base.The chloride is displaced by a methoxide anion instead of the desired enolate.Ensure solvents and reagents are anhydrous. When using strong amide bases, this is less of a concern. If using NaOMe, ensure complete removal of methanol.
Dimerization Products (e.g., Bipyridines) Radical or other base-mediated coupling reactions.Can occur under harsh basic conditions or with certain metal impurities.Maintain low temperatures and use high-purity reagents. Avoid unnecessarily high temperatures during the reaction or workup.[2]
Ring-Opened Products Attack of a strong nucleophile at other positions on the pyridine ring, leading to ring cleavage.Highly activated nitro-pyridines can be susceptible to degradation under very harsh basic conditions.[3]Use the mildest effective conditions (lowest possible temperature, stoichiometric base) to achieve the desired transformation.

Diagram: Key Side Reaction Pathways

cluster_side Potential Side Reactions main_reagents 2-Chloro-5-nitropyridine + Methyl Acetate Enolate target_product This compound main_reagents->target_product Desired S_NAr Path methoxy 2-Methoxy-5-nitropyridine (from Methoxide) main_reagents->methoxy Methoxide attack dimer Dimerization Products (Radical/Base mediated) main_reagents->dimer Harsh Conditions aldol Aldol Byproduct (from Product Enolate) target_product->aldol Excess Base

Caption: Competing reaction pathways in the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the best purification method for this compound?

A1: Standard silica gel column chromatography is typically effective. A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) usually provides good separation from non-polar impurities and the slightly more polar starting material, 2-chloro-5-nitropyridine. Monitor the fractions carefully by TLC.

Q2: My starting material, 2-chloro-5-nitropyridine, appears impure. Can this affect the reaction?

A2: Absolutely. Impurities from the synthesis of 2-chloro-5-nitropyridine can interfere. For instance, if it was prepared from 2-hydroxy-5-nitropyridine, residual starting material can react with the base, consuming it.[4][5] If prepared via nitration of 2-chloropyridine, regioisomers (like 2-chloro-3-nitropyridine) could be present, leading to the formation of isomeric products that are difficult to separate. Always verify the purity of your starting materials by NMR or GC-MS before use.

Q3: Can I use an alternative synthetic route to avoid handling strong bases like LDA?

A3: Yes, several alternatives exist, though they come with their own challenges:

  • Malonic Ester Synthesis: React 2-chloro-5-nitropyridine with diethyl malonate (using a milder base like NaOEt), followed by hydrolysis and decarboxylation, and finally esterification.[6][7] This is a robust but longer route. A key side reaction is the potential for dialkylation of the malonic ester.

  • Palladium-Catalyzed Cross-Coupling: Couple a zinc enolate of a protected acetate (e.g., a silyl ketene acetal) with 2-chloro-5-nitropyridine. This avoids strong bases but requires careful control of the organometallic reagents and catalyst system.

  • Radical-Based (Minisci-type) Reactions: While the Minisci reaction is typically for C-H alkylation, derivatives can be used to introduce acetic acid precursors.[8][9] These reactions can sometimes suffer from a lack of regioselectivity and the formation of multiple byproducts.[8]

Q4: How stable is the final product? Are there special storage considerations?

A4: this compound is a relatively stable crystalline solid. However, like many nitroaromatic compounds, it can be sensitive to light and high temperatures over long periods.[3][10] For long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidative degradation or hydrolysis.

III. Experimental Protocols

Protocol 1: Synthesis via SNAr with LDA

This protocol details the optimized procedure using Lithium Diisopropylamide (LDA).

Materials:

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methyl acetate, anhydrous

  • 2-Chloro-5-nitropyridine

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation (In situ): To a flame-dried, three-neck flask under argon at -78 °C (dry ice/acetone bath), add anhydrous THF (50 mL). Add diisopropylamine (1.1 eq) via syringe, followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

  • Enolate Formation: In a separate flame-dried flask under argon, prepare a solution of anhydrous methyl acetate (1.1 eq) in anhydrous THF (20 mL). Cool this solution to -78 °C. Slowly transfer the methyl acetate solution via cannula into the LDA solution at -78 °C. Stir for 45 minutes at this temperature to ensure complete enolate formation.

  • SNAr Reaction: In a third flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF (30 mL) and cool to -78 °C. Slowly transfer the pre-formed enolate solution into the 2-chloro-5-nitropyridine solution via cannula over 30 minutes.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography as described in the FAQs.

References
  • Wikipedia. Chichibabin reaction.
  • Grokipedia. Chichibabin reaction.
  • Wikipedia. Minisci reaction.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (n.d.). Alkylation of enolates.
  • Bruice, P. Y. (n.d.). Chichibabin reaction.
  • Bansal, R. K. (n.d.). Chichibabin Reaction. Cambridge University Press.
  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update.
  • Bieber, M. K., & Trost, B. M. (2020). The Allylic Alkylation of Ketone Enolates. National Institutes of Health.
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions.

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-(5-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to overcome challenges in your experiments.

I. Reaction Overview and Core Principles

The synthesis of this compound is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a halide (typically chloride) from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-deficient ring is 2-chloro-5-nitropyridine, and the nucleophile is the enolate of methyl acetate.

The electron-withdrawing nitro group at the 5-position of the pyridine ring is crucial as it activates the ring towards nucleophilic attack, primarily at the C2 and C6 positions. The chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution.[1]

The general mechanism involves two key steps:

  • Nucleophilic Attack: The enolate of methyl acetate attacks the carbon atom bonded to the chlorine on the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

1. Incomplete Enolate Formation:

  • The Problem: The reaction's success hinges on the efficient generation of the methyl acetate enolate. Inadequate deprotonation of methyl acetate will result in a low concentration of the active nucleophile, leading to poor conversion.

  • The Science: The acidity of the α-protons of methyl acetate is relatively low (pKa ≈ 25 in DMSO). Therefore, a strong, non-nucleophilic base is required for complete and irreversible deprotonation.

  • Troubleshooting Steps:

    • Choice of Base: Weaker bases like sodium hydroxide or potassium carbonate are often insufficient. Stronger bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are recommended. LDA is particularly effective as it is a strong, sterically hindered base that favors the formation of the kinetic enolate.

    • Anhydrous Conditions: Enolates are highly reactive towards protic solvents. Ensure all your reagents and solvents are strictly anhydrous. Traces of water will quench the enolate and reduce the yield. Flame-dry your glassware and use freshly distilled solvents.

    • Temperature Control: The formation of the enolate is typically performed at low temperatures (e.g., -78 °C with LDA) to minimize side reactions.

2. Suboptimal Reaction Temperature:

  • The Problem: The SNAr reaction itself is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to decomposition and the formation of side products.

  • Troubleshooting Steps:

    • Gradual Warming: After the addition of 2-chloro-5-nitropyridine to the enolate solution at low temperature, the reaction mixture should be allowed to warm gradually to room temperature or gently heated.

    • Optimization Study: If yields remain low, perform small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition for your specific setup.

3. Inefficient Mixing:

  • The Problem: If the reaction mixture is not adequately stirred, localized high concentrations of reagents can lead to side reactions. This is particularly important when adding the electrophile to the enolate solution.

  • Troubleshooting Steps:

    • Ensure vigorous and continuous stirring throughout the reaction, especially during the addition of 2-chloro-5-nitropyridine.

4. Side Reactions:

  • The Problem: Several side reactions can compete with the desired SNAr reaction, leading to a lower yield of the target compound.

  • Troubleshooting Steps:

    • Self-condensation of Methyl Acetate: The enolate of methyl acetate can react with another molecule of methyl acetate (Claisen condensation). This is more likely to occur if the electrophile (2-chloro-5-nitropyridine) is added too slowly or if the reaction temperature is too high before the addition is complete. Add the electrophile dropwise but steadily.

    • Reaction with Solvent: If the solvent is not inert, it can react with the enolate. Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are generally good choices.

    • Decomposition of Starting Material or Product: The nitro group can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times.

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Low_Yield cluster_enolate Enolate Formation Checks cluster_conditions Reaction Condition Optimization Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Enolate Verify Enolate Formation Check_Conditions Optimize Reaction Conditions Check_Enolate->Check_Conditions Enolate Formation Confirmed Base Use Stronger Base (e.g., LDA, NaH) Check_Enolate->Base Anhydrous Ensure Anhydrous Conditions Check_Enolate->Anhydrous Temp_Enolate Low Temperature Formation (-78°C) Check_Enolate->Temp_Enolate Analyze_Side_Products Identify Side Products Check_Conditions->Analyze_Side_Products Conditions Optimized Temp_Reaction Optimize Reaction Temperature Check_Conditions->Temp_Reaction Mixing Ensure Efficient Mixing Check_Conditions->Mixing Time Optimize Reaction Time Check_Conditions->Time Check_Purity->Check_Enolate Purity OK End Yield Improved Analyze_Side_Products->End Side Reactions Minimized Synthesis_Protocol Start Start: Prepare Anhydrous Reagents and Glassware Step1 Step 1: Generate LDA in situ at -78°C in THF Start->Step1 Step2 Step 2: Add Methyl Acetate dropwise to LDA solution at -78°C Step1->Step2 Step3 Step 3: Stir for 30 min at -78°C to form the enolate Step2->Step3 Step4 Step 4: Add 2-chloro-5-nitropyridine in THF dropwise at -78°C Step3->Step4 Step5 Step 5: Allow to warm to room temperature and stir for 2-4 hours Step4->Step5 Step6 Step 6: Quench with saturated aq. NH4Cl Step5->Step6 Step7 Step 7: Aqueous workup and extraction Step6->Step7 Step8 Step 8: Purify by column chromatography Step7->Step8 End End: Isolate Pure Product Step8->End

Sources

Technical Support Center: Crystallization of Methyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the crystallization of Methyl 2-(5-nitropyridin-2-YL)acetate (CAS No. 292600-22-7). This resource is designed for researchers, scientists, and professionals in drug development to navigate the common and complex challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in established crystallization principles and extensive laboratory experience.

I. Understanding the Molecule: Key Considerations

This compound is a substituted pyridine derivative. The presence of the nitro group and the methyl ester functionality significantly influences its polarity, solubility, and ultimately, its crystallization behavior. Pyridine-containing molecules can sometimes present unique challenges, including a tendency to form oils and sensitivity to certain solvents.[1][2] This guide will equip you with the necessary strategies to achieve high-purity crystalline material.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

While specific data for this compound is not extensively published, we can infer some properties from its structure and related compounds. The parent compound, Methyl 2-pyridylacetate, is a liquid at room temperature. The addition of a nitro group may increase the melting point, but it is crucial to consider that this compound might be a low-melting solid or even an oil at room temperature, which is a primary consideration for crystallization strategy.

Q2: Which solvents should I consider for the crystallization of this compound?

The principle of "like dissolves like" is a good starting point.[1] Given the ester and nitro functionalities, solvents of intermediate polarity are often a good choice. A rule of thumb is that solvents containing similar functional groups to the compound can be effective.[1]

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol, MethanolGood balance of polarity, can often dissolve the compound when hot and allow for crystallization upon cooling.
Esters Ethyl acetate"Like dissolves like" principle, as the target molecule is also an ester.[1]
Ketones AcetoneGood solvent for many organic compounds, can be used in solvent/anti-solvent systems.
Aromatic Hydrocarbons TolueneCan be effective for compounds with aromatic rings.[1]
Ethers Tetrahydrofuran (THF), Diethyl etherOften used in solvent/anti-solvent pairs with non-polar solvents like hexanes.
Nitriles AcetonitrileA polar aprotic solvent that can be effective for a range of compounds.[3]
Halogenated Solvents Dichloromethane (DCM)Use with caution. Pyridine derivatives can sometimes react with chlorinated solvents like DCM.[4]

Q3: How do impurities affect the crystallization of this compound?

Impurities can have a significant impact on crystallization by inhibiting nucleation, affecting crystal growth, and potentially altering the polymorphic form of the final product.[5][6][7][8] Structurally similar impurities are often the most challenging to purge as they can be incorporated into the crystal lattice.[5][7]

III. Troubleshooting Guide: From Oils to Crystals

This section addresses specific issues you may encounter during the crystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out," or liquid-liquid phase separation, is a common issue, particularly with low-melting point solids or when a solution is cooled too rapidly.[9][10] The compound separates as a super-saturated liquid phase rather than a solid crystalline phase.

Root Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too supersaturated.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[9][11]

  • Low Melting Point: The melting point of your compound may be below the temperature of the solution.

    • Solution 1 (Solvent Choice): Select a solvent with a lower boiling point. This ensures that the solution temperature is below the melting point of your compound when it starts to crystallize.

    • Solution 2 (Solvent/Anti-Solvent System): Dissolve the compound in a minimal amount of a "good" solvent at room temperature. Then, slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly cloudy (turbid). This indicates the point of saturation. Warm the mixture slightly until it becomes clear again, and then allow it to cool slowly.

G start Compound 'Oils Out' check_cooling Was the solution cooled rapidly? start->check_cooling slow_cooling Re-heat, add more solvent, and cool slowly. check_cooling->slow_cooling Yes check_mp Is the compound's melting point potentially low? check_cooling->check_mp No end Crystals Formed slow_cooling->end solvent_choice Try a lower boiling point solvent. check_mp->solvent_choice Yes antisolvent Use a solvent/anti-solvent system. check_mp->antisolvent Yes solvent_choice->end antisolvent->end

Problem 2: No Crystals Form Upon Cooling

This issue typically arises from either using too much solvent or the solution lacking a nucleation site to initiate crystal growth.

Root Causes & Solutions:

  • Excess Solvent: The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[11]

  • Lack of Nucleation Sites: Crystal growth needs a starting point.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9][11] The microscopic scratches provide nucleation sites.

    • Solution 2 (Seed Crystals): If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

    • Solution 3 (Ice Bath): If crystals still do not form at room temperature, try cooling the solution in an ice bath to further decrease solubility.[9][12]

G start No Crystals Form check_solvent Is the solution clear and not cloudy? start->check_solvent reduce_solvent Evaporate some solvent to concentrate. check_solvent->reduce_solvent Yes (Too much solvent) induce_nucleation Induce Nucleation check_solvent->induce_nucleation No (Saturated but no nucleation) reduce_solvent->induce_nucleation scratch Scratch with glass rod. induce_nucleation->scratch seed Add a seed crystal. induce_nucleation->seed ice_bath Cool in an ice bath. induce_nucleation->ice_bath end Crystals Formed scratch->end seed->end ice_bath->end

Problem 3: Crystals Form Too Quickly, Resulting in a Fine Powder

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[11] The goal is slow, controlled crystal growth.

Root Causes & Solutions:

  • Solution is Too Concentrated: The level of supersaturation is too high.

    • Solution: Re-heat the solution to re-dissolve the solid. Add a small amount of extra hot solvent and allow the solution to cool more slowly.[11]

  • Solvent is a Poor Choice: The compound is almost insoluble in the solvent, even when hot.

    • Solution: Consider a different solvent in which the compound has slightly better solubility at elevated temperatures.

Problem 4: The Final Product Has a Low Yield

A low recovery of crystalline material can be due to several factors throughout the crystallization and isolation process.

Root Causes & Solutions:

  • Too Much Solvent: A significant amount of the product remains dissolved in the mother liquor.

    • Solution: Before filtering, cool the flask in an ice bath for an extended period (15-20 minutes) to maximize precipitation.

  • Premature Crystallization During Filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper.

    • Solution: Use a heated filter funnel and pre-warm the receiving flask. Use a minimal amount of hot solvent to rinse the filter paper.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent.[13]

IV. Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling
  • Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the tube. A good solvent will dissolve the compound when hot but not at room temperature.[14]

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask until the solid just dissolves. Add a small excess of solvent (5-10%) to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow down cooling, you can place the flask on an insulating surface like a cork ring or folded paper towels.[9]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[13]

  • Drying: Allow the crystals to dry completely under vacuum on the filter, or transfer them to a watch glass to air dry.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve your crude compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Clarification: Gently warm the mixture until the cloudiness just disappears, creating a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation and Drying: Follow steps 4-7 from the Standard Recrystallization protocol.

Table 2: Common Solvent/Anti-Solvent Pairs

Good SolventAnti-Solvent
Ethyl AcetateHexanes
AcetoneWater or Hexanes
DichloromethaneHexanes
Tetrahydrofuran (THF)Hexanes
EthanolWater

Note: Ensure the two solvents are miscible.[15]

V. Concluding Remarks

Crystallization is both a science and an art. The troubleshooting strategies provided here are based on fundamental principles and are designed to be broadly applicable. Successful crystallization of this compound will likely involve some systematic experimentation with different solvents and techniques. Patience and careful observation are key to achieving a high-purity final product.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Machiya, K., Ieda, S., Hirano, M., et al. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Organic Process Research & Development, 12(4), 666.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Sigma-Aldrich. (n.d.). Methyl 2-pyridylacetate 98 1658-42-0.
  • SOP: CRYSTALLIZATION. (n.d.).
  • YouTube. (2021, September 24). Crystallization, Large Scale.
  • ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • ACS Publications. (n.d.). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Technical Support Center: Methyl 2-(5-nitropyridin-2-yl)acetate Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(5-nitropyridin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation via two primary pathways:

  • Hydrolysis of the methyl ester: This is a common degradation route for ester-containing compounds, accelerated by acidic or basic conditions, leading to the formation of 2-(5-nitropyridin-2-yl)acetic acid and methanol.[1][2]

  • Reduction of the nitro group: The nitroaromatic group can be reduced to a nitroso, hydroxylamino, or amino group.[3][4] This can occur under reducing conditions, which may be present in biological systems or as a result of certain reagents.

Additionally, photodegradation and thermal degradation are also potential pathways that should be considered.[5][6]

Q2: I'm observing a loss of my compound in solution over time. What could be the cause?

Loss of this compound in solution is often due to chemical degradation. The stability of the compound is influenced by several factors:

  • Solvent: While generally stable in aprotic organic solvents like acetonitrile and DMSO, prolonged storage in protic solvents (like methanol or ethanol) or aqueous solutions, especially at non-neutral pH, can lead to degradation.[6]

  • pH: The compound is most stable at a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds.[6][7] It is recommended to store solutions in amber vials or protect them from light.

  • Temperature: Elevated temperatures can accelerate both hydrolysis and other degradation pathways.[8] For long-term storage, keeping solutions at low temperatures (-20°C or -80°C) is advisable.

Q3: I have identified an unexpected peak in my chromatogram. How can I determine if it's a degradation product?

The appearance of new peaks in your analytical run (e.g., by HPLC or LC-MS) is a strong indicator of degradation. To confirm this, you can perform a forced degradation study.[5][9][10] By intentionally exposing your compound to stress conditions (acid, base, oxidation, light, heat), you can generate the potential degradation products and compare their retention times and mass spectra to the unknown peak in your sample.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low assay values or loss of compound over time in solution. Solvent-induced degradation, photodegradation, pH-dependent hydrolysis, or thermal degradation.Prepare fresh solutions for each experiment. Store stock solutions in an appropriate aprotic solvent (e.g., DMSO, acetonitrile) at -20°C or -80°C in amber vials. For aqueous buffers, ensure the pH is neutral and use them promptly.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.Conduct a forced degradation study to tentatively identify the degradants. Use LC-MS/MS for structural elucidation of the unknown peaks.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of this compound in your specific cell culture medium or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2). Consider preparing fresh dilutions from a frozen stock solution immediately before each experiment.
Solid compound has changed color (e.g., darkened). Potential degradation of the solid material due to improper storage.Store the solid compound in a desiccator at the recommended temperature, protected from light and moisture. Re-evaluate the purity of the material before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products.[1][5][11]

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile/water) to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC or LC-MS. Use a suitable gradient method to separate the parent compound from any degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios (if using LC-MS).

Table 1: Expected Degradation Products and Analytical Signatures
Stress Condition Expected Primary Degradation Product Expected m/z [M+H]⁺ Notes
Acid/Base Hydrolysis2-(5-nitropyridin-2-yl)acetic acid183.03Loss of a methyl group (-14 Da).
ReductionMethyl 2-(5-aminopyridin-2-yl)acetate167.08Reduction of the nitro group to an amino group (-30 Da).
ReductionMethyl 2-(5-hydroxylaminopyridin-2-yl)acetate183.07Partial reduction of the nitro group.
ReductionMethyl 2-(5-nitrosopyridin-2-yl)acetate181.05Partial reduction of the nitro group.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_reduction Reduction parent This compound hydrolysis_product 2-(5-nitropyridin-2-yl)acetic acid parent->hydrolysis_product H+ or OH- nitroso Methyl 2-(5-nitrosopyridin-2-yl)acetate parent->nitroso [H] hydroxylamine Methyl 2-(5-hydroxylaminopyridin-2-yl)acetate nitroso->hydroxylamine [H] amine Methyl 2-(5-aminopyridin-2-yl)acetate hydroxylamine->amine [H] start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C, solid) stress->thermal photo Photodegradation (ICH Q1B) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by HPLC/LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Characterize Degradants & Calculate % Degradation analyze->end

Caption: Workflow for a forced degradation study.

References

  • Vilniaus universitetas. Enzymatic degradation of pyridine and pyridinols.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria...
  • PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology.
  • ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
  • ResearchGate. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry.
  • MedCrave online. Forced Degradation Studies.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • Semantic Scholar. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • JOCPR. A green and efficient hydrolysis of met - JOCPR.
  • Forced degradation and impurity profiling.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • PubMed Central. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • Google Patents. JPH10139716A - Hydrolysis of methyl acetate.
  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • MDPI. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
  • MDPI. Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates.
  • Manufacturing Chemist. Unlocking drug longevity: the crucial role of stability studies.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • DTIC. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • ResearchGate. (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

Sources

Technical Support Center: Troubleshooting the Purification of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 2-(5-nitropyridin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1][2][3][4] Achieving high purity of this intermediate is critical for the successful downstream synthesis and for meeting stringent regulatory requirements. This guide offers practical advice and protocols to help you identify and remove common byproducts and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 2-chloro-5-nitropyridine with methyl acetate in the presence of a base. The most common byproducts and impurities encountered are:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine is a common impurity.

  • Hydrolysis Product: Hydrolysis of the methyl ester group to the corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid, can occur, especially if water is present in the reaction mixture.

  • Self-Condensation Products: Methyl acetate can undergo self-condensation (Claisen condensation) in the presence of a strong base to form methyl acetoacetate and other related oligomeric species.[5][6]

  • Side-Reaction Products from Starting Material Synthesis: Impurities from the synthesis of 2-chloro-5-nitropyridine, such as 2-hydroxy-5-nitropyridine, may be carried over and lead to the formation of corresponding byproducts.[7][8][9]

  • Solvent Adducts: Depending on the solvent and reaction conditions, byproducts resulting from reactions with the solvent may be observed.

Q2: My NMR spectrum shows unreacted 2-chloro-5-nitropyridine. How can I remove it?

A2: Unreacted 2-chloro-5-nitropyridine can often be removed through careful purification. Here are a few recommended methods:

  • Recrystallization: If the desired product is a solid, recrystallization is often the most effective method. A suitable solvent system will dissolve the product at an elevated temperature while leaving the 2-chloro-5-nitropyridine either undissolved or in the mother liquor upon cooling. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography: Flash column chromatography using silica gel is a reliable method for separating the more polar this compound from the less polar 2-chloro-5-nitropyridine. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[10][11][12]

  • Aqueous Workup: A thorough aqueous workup can help remove some of the more water-soluble impurities. Washing the organic layer with a mild base solution can help remove acidic impurities, followed by a brine wash.

Q3: I suspect the presence of the hydrolyzed carboxylic acid byproduct. How can I confirm and remove it?

A3: The presence of 2-(5-nitropyridin-2-yl)acetic acid can be confirmed by techniques like LC-MS, which will show a peak corresponding to the molecular weight of the carboxylic acid. On an NMR spectrum, you may see a broad singlet corresponding to the carboxylic acid proton.

To remove this acidic impurity:

  • Liquid-Liquid Extraction: During the workup, wash the organic layer containing your product with a mild aqueous base solution, such as saturated sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Be sure to perform multiple extractions to ensure complete removal.

  • Column Chromatography: The carboxylic acid is significantly more polar than the desired methyl ester. It will either remain at the baseline of the TLC plate or elute much slower from a silica gel column.

Q4: How can I minimize the formation of byproducts during the reaction?

A4: Minimizing byproduct formation starts with careful control of the reaction conditions:

  • Use High-Purity Starting Materials: Ensure that your 2-chloro-5-nitropyridine and methyl acetate are of high purity to avoid introducing impurities that can lead to side reactions.

  • Control Stoichiometry: Use a slight excess of methyl acetate to ensure complete consumption of the 2-chloro-5-nitropyridine.

  • Optimize Base and Temperature: The choice and amount of base are critical. A very strong base can promote the self-condensation of methyl acetate.[5] Consider using a milder base or carefully controlling the addition of a strong base at low temperatures.

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester.

Troubleshooting Guide

This section provides a more in-depth look at troubleshooting specific issues you may encounter during the purification of this compound.

Observation Potential Cause(s) Recommended Action(s)
Low Yield After Purification - Incomplete reaction. - Product loss during workup or purification. - Degradation of the product.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize extraction and recrystallization procedures to minimize loss. - Avoid harsh acidic or basic conditions during workup.
Oily Product That Fails to Solidify - Presence of residual solvent. - Impurities preventing crystallization.- Dry the product under high vacuum for an extended period. - Attempt purification by column chromatography before recrystallization. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Multiple Spots on TLC After Column Chromatography - Co-elution of impurities. - Degradation of the product on the silica gel. - Inappropriate solvent system.- Optimize the solvent system for better separation. A less polar solvent system may be required. - Consider using a different stationary phase, such as alumina. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the product is base-sensitive.
Discolored Product (Yellow or Brown) - Presence of nitro-aromatic impurities. - Thermal degradation.- Recrystallize the product, possibly with the addition of activated carbon to remove colored impurities. - Ensure that the reaction and purification are not carried out at excessively high temperatures.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the product when hot but not when cold. Common choices include ethanol, methanol, isopropanol, and ethyl acetate/hexane mixtures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.[12]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

PurificationWorkflow Start Reaction Mixture Workup Aqueous Workup Start->Workup Quench & Extract Crude Crude Product Workup->Crude Waste1 Aqueous Waste Workup->Waste1 Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Waste2 Mother Liquor Recrystallization->Waste2 Column->Pure Waste3 Impure Fractions Column->Waste3

Caption: Purification workflow for this compound.

Understanding Byproduct Formation

The following diagram illustrates the potential pathways for the formation of common byproducts.

ByproductFormation SM1 2-Chloro-5-nitropyridine Product This compound SM1->Product SM2 Methyl Acetate SM2->Product Condensation Methyl Acetoacetate SM2->Condensation Self-condensation Base Base Base->Product Reaction Base->Condensation Hydrolysis 2-(5-nitropyridin-2-yl)acetic acid Product->Hydrolysis Hydrolysis Water H2O Water->Hydrolysis

Caption: Common byproduct formation pathways.

References

  • Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. | Homework.Study.com. (n.d.).
  • Nevirapine Impurities and Related Compound - Veeprho. (n.d.).
  • Nevirapine Impurities - SynZeal. (n.d.).
  • Nevirapine Impurities - Venkatasai Life Sciences. (n.d.).
  • Nevirapine-impurities - Pharmaffiliates. (n.d.).
  • Nevirapine and its related impurities. | Download Scientific Diagram - ResearchGate. (n.d.).
  • How to choose the best solution for column chromatography? - ResearchGate. (n.d.).
  • Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide i. (n.d.).
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.).
  • Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Information. (n.d.).
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • Self-condensation - Wikipedia. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.).
  • US8729318B1 - Process for producing ethanol from methyl acetate - Google Patents. (n.d.).
  • Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis - ACS Publications. (n.d.).
  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PubMed Central. (2021).
  • JPH10139716A - Hydrolysis of methyl acetate - Google Patents. (n.d.).
  • PROCESS FOR PREPARING METHYL ACETATE - European Patent Office - EP 2940000 B1 - Googleapis.com. (n.d.).
  • Methyl acetate - Sciencemadness Wiki. (2018).
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
  • This compound - CAS:292600-22-7 - Sunway Pharm Ltd. (n.d.).
  • Methyl 2-hydroxy-2-(5-nitropyridin-2-yl)acetate - PubChem. (n.d.).
  • This compound - Acros Pharmatech. (n.d.).
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
  • US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents. (n.d.).

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Technical Support Center: Methyl 2-(5-nitropyridin-2-YL)acetate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(5-nitropyridin-2-YL)acetate (CAS 292600-22-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. As Senior Application Scientists, we have compiled this resource based on established analytical principles and field-proven insights to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The molecule possesses two key functional groups prone to degradation: a methyl ester and a nitropyridine ring. These structural features make it susceptible to several degradation pathways:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid, and methanol. The presence of water in solvents or reagents can facilitate this process, especially at non-neutral pH and elevated temperatures.[1][2]

  • Photodegradation: Nitroaromatic compounds are often light-sensitive.[1] Exposure to UV or even ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of impurities and a decrease in the parent compound's concentration. Therefore, samples and solutions should be protected from light using amber vials or by covering them with aluminum foil.[1]

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Thermolysis: Like many organic molecules, thermal stress can cause degradation. It is crucial to evaluate the compound's stability at elevated temperatures to understand potential degradation pathways during sample processing or storage.[3]

Given these sensitivities, a forced degradation study is essential to identify likely degradants and establish the stability-indicating nature of your analytical methods, a key requirement of regulatory bodies like the ICH.[3][4]

Q2: What is the recommended starting point for HPLC analysis of this compound?

A2: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for analyzing this compound and its related impurities.[2] The polarity of the molecule makes it well-suited for separation on a C18 stationary phase.

The key to a successful separation is controlling the mobile phase pH. The pyridine nitrogen is basic and can interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing). Using a buffered mobile phase in the acidic range (e.g., pH 2.5-4.0) will ensure the pyridine nitrogen is protonated, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.

A gradient elution is often necessary to separate the main peak from potential impurities, which may have a wide range of polarities (e.g., the more polar hydrolyzed acid degradant).

Q3: What are the likely sources of impurities I might see in my analysis?

A3: Impurities can originate from two primary sources: the synthetic process and subsequent degradation.

  • Process-Related Impurities: These include starting materials, intermediates, byproducts from side reactions, or reagents used in the synthesis.[5][6] For example, impurities could arise from the starting materials used to create the nitropyridine ring or from incomplete esterification. The purity of synthesized compounds is paramount, and identifying these process-related impurities is crucial for quality control.[7]

  • Degradation Products: As discussed in Q1, these are impurities that form after the compound has been synthesized due to exposure to stress conditions like light, heat, humidity, acid, base, or oxidizing agents.[3]

A comprehensive impurity profile requires characterizing both types. Forced degradation studies are specifically designed to generate and identify degradation products.[4]

Troubleshooting Guide

Issue 1: My sample concentration appears to decrease over time, even when stored in a standard solvent like acetonitrile/water. What is happening?

Answer: This is a classic sign of sample instability. The most likely culprit is hydrolysis of the methyl ester, especially if your solvent mixture contains water and is not pH-controlled.[1] Even high-purity solvents can have trace amounts of acidic or basic impurities that can catalyze this reaction over time.

Troubleshooting Steps:

  • Solvent Check: Prepare a fresh solution in high-purity, anhydrous aprotic solvent (e.g., anhydrous acetonitrile or THF) and compare its stability to your previous solution.[1]

  • pH Control: If an aqueous solution is necessary for your analysis, ensure it is buffered to a slightly acidic pH (e.g., pH 3-5) to minimize base-catalyzed hydrolysis.

  • Temperature Control: Store your solutions, including autosampler vials, at a reduced temperature (e.g., 4°C) to slow the rate of any potential degradation.

  • Light Protection: Always store solutions in amber vials or protect them from light to rule out photodegradation.[1]

The following workflow can help diagnose the source of instability:

G start Sample Instability Observed (Decreasing Peak Area) check_light Is the sample protected from light? start->check_light protect_light Action: Use amber vials or foil. Re-analyze. check_light->protect_light No check_temp Is the sample stored cold? check_light->check_temp Yes protect_light->start store_cold Action: Store at 4°C. Re-analyze. check_temp->store_cold No check_solvent Is the solvent anhydrous and/or buffered? check_temp->check_solvent Yes store_cold->start use_anhydrous Action: Use fresh, anhydrous aprotic solvent (e.g., ACN). Re-analyze. check_solvent->use_anhydrous No (Aprotic) use_buffered Action: For aqueous solutions, buffer to pH 3-5. Re-analyze. check_solvent->use_buffered No (Aqueous) conclusion Instability resolved. Identify primary degradation pathway for future handling. check_solvent->conclusion Yes use_anhydrous->conclusion use_buffered->conclusion G parent This compound hydrolysis 2-(5-nitropyridin-2-yl)acetic Acid + Methanol parent->hydrolysis  H+ / OH- / H2O   oxidation N-Oxide Derivatives or Ring-Opened Products parent->oxidation  H2O2 / AIBN   photolysis Photochemical Adducts or Rearrangement Products parent->photolysis  UV / Visible Light  

Caption: Potential degradation pathways of the target compound.

Issue 3: I am getting poor peak shape (tailing) for my main compound peak in RP-HPLC. How can I fix this?

Answer: Peak tailing for a basic compound like a pyridine derivative on a silica-based column is almost always caused by secondary interactions between the basic nitrogen atom and acidic silanol groups on the stationary phase surface.

Optimization Strategies:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to between 2.5 and 4.0 using an acid like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer. This protonates the pyridine nitrogen, preventing it from interacting with the silanols.

  • Use a Modern, End-Capped Column: Newer generation HPLC columns are better end-capped (masking the residual silanols) and use higher purity silica, which reduces these secondary interactions. If you are using an older column (e.g., L1 type), switching to a modern equivalent can significantly improve peak shape.

  • Check for Column Overload: Injecting too much mass onto the column can also cause peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., a phenyl-hexyl or an embedded polar group column) may offer different selectivity and reduced secondary interactions.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study (ICH Guideline Approach)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of your analytical method. [2][3][4] Objective: To generate degradation products under various stress conditions.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL diluent) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: Use 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Use 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option) or direct sunlight for 24 hours.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. Aim for 5-20% degradation for optimal results.

Stress Condition Reagent/Parameter Typical Observation Potential Degradant
Acid Hydrolysis0.1 N HCl, 60°CDecrease in parent peak, new earlier-eluting peak2-(5-nitropyridin-2-yl)acetic acid
Base Hydrolysis0.1 N NaOH, RTRapid decrease in parent peak, new earlier-eluting peak2-(5-nitropyridin-2-yl)acetic acid
Oxidation3% H₂O₂, RTFormation of one or more new peaksN-oxide derivatives
Thermal80°CMinor degradation, potential for multiple small peaksVarious thermolytic products
PhotolyticUV/Visible LightFormation of new peaks, potential for discolorationPhotochemical rearrangement products
Protocol 2: Recommended Starting RP-HPLC Method

This protocol provides a robust starting point for method development. [5][8] Instrumentation: Standard HPLC system with a UV detector.

Procedure:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size (or equivalent modern column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maxima (e.g., 254 nm or a wavelength closer to the nitroaromatic absorbance maximum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

This method should provide good initial separation. Further optimization of the gradient slope, temperature, and mobile phase composition may be required to resolve all impurities.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • 2-Methyl-5-nitropyridine synthesis. ChemicalBook.
  • Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions. BenchChem.
  • Acetate deriv
  • Forced degradation and impurity profiling. ScienceDirect.
  • Forced Degrad
  • Methyl 2-(5-nitropyridin-2-yl)
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Methyl 2-(5-nitropyridin-2-yl)
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Methyl 2-(5-nitropyridin-2-yl)
  • Methyl 2-(5-nitropyridin-2-yl)
  • Methyl 2-(5-Nitropyridin-2-Yl)
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Methyl 2-(5-nitropyridin-2-yl)
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

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Technical Support Center: A Researcher's Guide to Methyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(5-nitropyridin-2-YL)acetate (CAS 292600-22-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and ensure the successful application of this versatile reagent in your experimental workflows. Drawing upon established principles of heterocyclic chemistry and field-proven insights, we aim to provide a comprehensive resource that addresses potential pitfalls in handling, reaction optimization, and analysis.

Section 1: Core Concepts & Chemical Profile

This compound is a valuable building block in synthetic chemistry, particularly for the introduction of the 5-nitropyridin-2-yl-methyl moiety. Its reactivity is primarily dictated by the electronic properties of the nitropyridine ring. The potent electron-withdrawing nature of the nitro group at the 5-position significantly activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic aromatic substitution (SNAr) reactions.[1][2] This inherent reactivity is the cornerstone of its utility, but also the source of potential experimental challenges.

Key Physicochemical Data:

PropertyValueSource
CAS Number 292600-22-7[3]
Molecular Formula C₈H₈N₂O₄[3]
Molecular Weight 196.16 g/mol [3]
Appearance Typically a solid[4]
Storage Store at room temperature in a dry, inert atmosphere.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and use of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Based on data for related nitropyridine compounds, this compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Ingestion and inhalation should be avoided. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: What are the recommended storage conditions for this reagent?

A2: To ensure its stability and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5][6] It is crucial to protect it from moisture, as the ester functionality is susceptible to hydrolysis.

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not extensively published, compounds with similar structures are typically soluble in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). Its solubility in ethers and chlorinated solvents like dichloromethane (DCM) may be more limited. It is advisable to perform a small-scale solubility test before commencing a large-scale reaction.

Q4: Can I use strong bases with this compound?

A4: Caution is highly advised when using strong bases. While a base may be required to deprotonate a nucleophile for an SNAr reaction, strong bases like sodium hydroxide or potassium tert-butoxide can promote the hydrolysis of the methyl ester group, leading to the formation of the corresponding carboxylic acid.[7] This can complicate purification and reduce the yield of the desired product. Weaker, non-nucleophilic bases such as cesium carbonate or potassium carbonate are often preferred.

Section 3: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during reactions involving this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Insufficient activation of the nucleophile. 2. Reaction temperature is too low. 3. Steric hindrance from a bulky nucleophile.1. Use a suitable base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 3. Consider using a less sterically hindered nucleophile or explore alternative coupling strategies.
Formation of a Carboxylic Acid Byproduct 1. Hydrolysis of the methyl ester due to the presence of water. 2. Use of a strong, nucleophilic base (e.g., NaOH, KOH). 3. Elevated reaction temperatures in the presence of trace moisture.1. Ensure all solvents and reagents are anhydrous. 2. Switch to a milder, non-nucleophilic base. 3. Perform the reaction at the lowest effective temperature.
Multiple Unidentified Spots on TLC/LC-MS 1. Decomposition of the starting material or product under the reaction conditions. 2. Competing side reactions, such as reaction at the methylene bridge. 3. Presence of impurities in the starting material.1. Screen different solvents and temperatures to find milder conditions. 2. Use a less reactive base or shorten the reaction time. 3. Verify the purity of your this compound before use.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting material. 2. Formation of polar byproducts that streak on silica gel.1. Ensure the reaction goes to completion to consume the starting material. 2. Consider an aqueous workup with a mild base to remove acidic impurities. 3. Explore alternative purification techniques such as reverse-phase chromatography or recrystallization.

Section 4: Experimental Protocols & Workflows

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for the reaction of this compound with a generic amine nucleophile. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

Step-by-Step Methodology:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or ACN) to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a suitable non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for SNAr with this compound:

snAr_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Reaction Vessel (Inert Atmosphere) add_reagents Add this compound, Anhydrous Solvent, Nucleophile, and Base start->add_reagents heat Heat Reaction Mixture (e.g., 60-100 °C) add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: SNAr Reaction Workflow.

Quality Control: Purity Assessment by ¹H NMR

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected Chemical Shifts (Predicted):

  • Pyridyl Protons: Expect signals in the aromatic region (typically δ 7.5-9.5 ppm). The proton ortho to the nitro group will be the most downfield.

  • Methylene Protons (-CH₂-): A singlet is expected, likely in the range of δ 4.0-4.5 ppm.

  • Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.7-3.9 ppm.

The absence of a broad peak corresponding to a carboxylic acid proton (typically >10 ppm) is a good indication that hydrolysis has not occurred.

Section 5: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing your experiments. The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (in this case, likely a displaced substituent if the reaction is at an already substituted position, or in related syntheses, a halide) is expelled, and the aromaticity of the pyridine ring is restored.

Diagram of the SNAr Mechanism:

meisenheimer_mechanism reactants Reactants (Nitropyridine + Nucleophile) meisenheimer Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Addition of Nucleophile product Product meisenheimer->product Elimination of Leaving Group

Caption: SNAr Addition-Elimination Pathway.

By understanding these fundamental principles and anticipating common pitfalls, researchers can more effectively utilize this compound in their synthetic endeavors, leading to improved yields, higher purity products, and more efficient discovery processes.

References

  • AK Scientific, Inc. Safety Data Sheet: Methyl 2-(3-nitropyridin-2-yl)acetate. (Note: Data for a related isomer, general handling principles apply).
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

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Technical Support Center: Interpreting Complex NMR Spectra of Methyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth, practical answers to common challenges encountered during the NMR spectroscopic analysis of Methyl 2-(5-nitropyridin-2-YL)acetate. As a Senior Application Scientist, my goal is to blend theoretical principles with actionable, field-tested advice to empower your research.

Frequently Asked Questions (FAQs)

What is the expected ¹H NMR spectral pattern for this compound?

Answer:

The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyridine ring protons and the methyl acetate side chain. The pyridine ring exhibits a three-spin system, while the side chain shows two singlets.

The strong electron-withdrawing nature of the nitro group at the C5 position and the electron-withdrawing character of the nitrogen atom in the pyridine ring significantly influence the chemical shifts of the ring protons, pushing them downfield into the aromatic region.[1][2]

Expected Signals:

  • Pyridine Ring Protons (H3, H4, H6): These protons will appear in the aromatic region, typically between δ 7.0 and 9.5 ppm.

    • H6: Being ortho to the electron-withdrawing nitrogen atom, this proton is the most deshielded and will appear furthest downfield. It will present as a doublet.

    • H4: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet of doublets.

    • H3: This proton is meta to the nitro group and will be the most upfield of the ring protons. It will appear as a doublet.

  • Methylene Protons (-CH₂-): The protons of the methylene group are adjacent to the electron-withdrawing pyridine ring and the carbonyl group. They will appear as a singlet, typically in the range of δ 3.8-4.2 ppm.

  • Methyl Protons (-OCH₃): The methyl protons of the ester group are the most shielded and will appear as a sharp singlet, typically around δ 3.7-3.9 ppm.

To visualize the expected coupling, consider the following diagram:

Caption: Coupling relationships in this compound.

Quantitative Data Summary:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H6~9.2 - 9.4Doublet (d)⁴J (meta) ≈ 2-3 Hz
H4~8.4 - 8.6Doublet of Doublets (dd)³J (ortho) ≈ 8-9 Hz, ⁴J (meta) ≈ 2-3 Hz
H3~7.5 - 7.7Doublet (d)³J (ortho) ≈ 8-9 Hz
-CH₂-~4.0 - 4.2Singlet (s)N/A
-OCH₃~3.8 - 3.9Singlet (s)N/A
Why are the pyridine proton signals so far downfield?

Answer:

The downfield chemical shifts of the pyridine protons are a result of two primary electronic effects:

  • Inductive Effect of the Nitrogen Atom: The electronegative nitrogen atom in the pyridine ring withdraws electron density from the ring carbons through the sigma bonds.[1] This deshields the attached protons, causing their signals to shift to a lower field (higher ppm) compared to benzene protons (which resonate around 7.27 ppm).[1][3]

  • Anisotropic Effect (Ring Current): Like benzene, pyridine is an aromatic compound and exhibits a ring current effect.[4][5] When placed in an external magnetic field, the delocalized π-electrons circulate, inducing a local magnetic field. This induced field opposes the external field in the center of the ring but reinforces it on the outside of the ring where the protons are located. This reinforcement leads to further deshielding and a downfield shift.[4]

  • Influence of the Nitro Group: The nitro group (-NO₂) at the C5 position is a very strong electron-withdrawing group, both by induction and resonance.[2] This further reduces the electron density on the pyridine ring, especially at the ortho (C4 and C6) and para (C2) positions, causing a significant downfield shift for the protons at these positions.

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aromatic Region

Question: My ¹H NMR spectrum shows a cluster of overlapping signals between 7.0 and 9.5 ppm, making it difficult to assign the pyridine protons and determine their coupling constants. What can I do?

Answer:

Signal overlap in the aromatic region of substituted pyridines is a common challenge.[6] Here’s a systematic approach to resolve this issue:

Step-by-Step Troubleshooting:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion, potentially resolving the overlapping signals.[6]

    • Change the Solvent: The chemical shifts of pyridine derivatives can be solvent-dependent.[7][8] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, leading to better signal separation.[9] Benzene-d₆, in particular, is known to induce significant shifts in aromatic compounds due to solvent-solute interactions.

  • Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.[7]

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are spin-coupled to each other. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace the connectivity of the pyridine ring protons even if their 1D signals are overlapped.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This is the first step in assigning the protonated carbons of the pyridine ring.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for confirming assignments. The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. By observing correlations from the well-resolved methylene or methyl protons to the pyridine ring carbons, you can unambiguously assign the ring structure.[6]

Experimental Protocol: COSY Acquisition (400 MHz Spectrometer)

  • Sample Preparation: Prepare a 5-10 mg solution of your compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.[6]

  • Acquisition Parameters:

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.

    • The number of points in the direct dimension (F2) should be 1024 or 2048.

    • Set the relaxation delay to 1.5-2.0 seconds.[6]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and reference the spectrum.

Caption: Workflow for resolving overlapping NMR signals.

Issue 2: Unexpected Peak Splitting or Broadening

Question: I'm observing broader than expected signals for the pyridine protons, or the multiplicities are not clear doublets and doublet of doublets. What could be the cause?

Answer:

Unexpected peak shapes can arise from several factors, including instrumental issues, sample properties, and more complex coupling phenomena.

Possible Causes and Solutions:

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.

    • Solution: Carefully shim the spectrometer on your sample until the linewidth of a sharp signal (like the methyl singlet or the residual solvent peak) is minimized.[9]

  • Sample Concentration: Highly concentrated samples can lead to peak broadening due to increased viscosity and intermolecular interactions.[9]

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure your glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite may help.

  • Long-Range Coupling: In some aromatic systems, long-range couplings (over four or five bonds) can occur, although they are typically small (0-1 Hz).[10] This can lead to slight broadening or the appearance of more complex multiplets than expected.

    • Solution: High-resolution spectra acquired on a high-field instrument may resolve these small couplings.

  • Quadrupolar Broadening from ¹⁴N: The pyridine nitrogen has a nuclear spin of I=1 and is a quadrupolar nucleus. This can sometimes lead to broadening of the signals of adjacent protons (H6 in this case).

    • Solution: This effect is often more pronounced at lower magnetic fields. Running the spectrum at a higher temperature can sometimes sharpen these signals by increasing the rate of quadrupolar relaxation.

References

  • NMRShiftDB - PubChem Data Source. (2025). National Institutes of Health.
  • Wiley Science Solutions. (n.d.). Spectral Databases.
  • CAS.org. (n.d.). NMR Database for Faster Structural Data.
  • NMR Wiki. (2010). Databases.
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • 1 H NMR spectra of a sample containing 0.05 M pyridine. (2015). ResearchGate.
  • Proton NMR signals and rings. (2014). Chemistry Stack Exchange.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube.
  • H-H and 13C-H coupling constants in pyridazine. (2025). ResearchGate.
  • Long-range carbon-13-proton coupling constants. I. Cyanopyridines. (1974). Journal of the American Chemical Society.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. (n.d.). Journal of the American Chemical Society.
  • Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2025). ResearchGate.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). National Institutes of Health.
  • how to solve nmr spectra of aromatic compound? (2025). Reddit.
  • NMR 5: Coupling Constants. (2023). YouTube.
  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... (n.d.). ResearchGate.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022).
  • Contextualising 1st order coupling in pyridine. (n.d.). Reddit.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.).
  • Methyl 2-hydroxy-2-(5-nitropyridin-2-yl)acetate. (n.d.). PubChem.
  • 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... (n.d.). ResearchGate.

Sources

Technical Support Center: Optimizing HPLC Separation for Methyl 2-(5-nitropyridin-2-YL)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Methyl 2-(5-nitropyridin-2-YL)acetate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, method development strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind chromatographic choices to ensure robust and reliable HPLC separations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the HPLC analysis of nitropyridine compounds.

Q1: What is the best starting point for column and mobile phase selection for this compound?

A1: For initial method development, a Reversed-Phase (RP) HPLC approach is recommended. The compound possesses both moderate polarity from the ester and nitro groups and hydrophobicity from the pyridine ring.

  • Stationary Phase: A C18 column is the most versatile and common starting point for RP-HPLC.[1] Consider a high-purity, end-capped silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) for good peak shape and efficiency. For potentially better retention and alternative selectivity for nitroaromatic compounds, a Phenyl-Hexyl stationary phase can also be an excellent choice.

  • Mobile Phase: A simple starting point is a gradient elution with acetonitrile (ACN) and water.[2][3] Both ACN and methanol (MeOH) are suitable organic modifiers, but ACN often provides lower backpressure and better UV transparency. An acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), should be added to both the aqueous and organic phases to control the ionization of the pyridine ring (pKa ~5.2-6) and ensure sharp, symmetrical peaks.[4]

Q2: My peak shape is poor, showing significant tailing. What are the likely causes?

A2: Peak tailing for pyridine-containing compounds is often caused by secondary interactions with the stationary phase. The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica backbone of the column, leading to asymmetrical peaks.[4] To mitigate this, ensure your mobile phase is sufficiently acidic (pH < 4) to keep the pyridine nitrogen protonated. Using a high-purity, end-capped C18 column also minimizes the number of available free silanols.

Q3: I am not getting enough retention for my compound on a C18 column. What should I do?

A3: If this compound or its more polar analogs are poorly retained, you have several options:

  • Decrease the organic content of your mobile phase at the start of your gradient.

  • Switch to a more retentive stationary phase. Consider a column with a higher carbon load or a different chemistry, such as a Phenyl column.

  • For highly polar analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable approach.[1] HILIC uses a polar stationary phase (like bare silica or amide) with a high-organic mobile phase, which is ideal for retaining very polar compounds.[1]

Q4: Can I use UV detection for this compound? What is the optimal wavelength?

A4: Yes, UV detection is ideal. The presence of the nitropyridine chromophore provides strong UV absorbance. Based on the structure, a detection wavelength in the range of 254-265 nm should provide high sensitivity. It is always recommended to run a UV scan of your analyte using a diode array detector (DAD) or a spectrophotometer to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound and its analogs.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_resolution Resolution Problems start Problem Observed Tailing Tailing Peak start->Tailing Fronting Fronting Peak start->Fronting Splitting Split Peak start->Splitting Drift RT Drifting start->Drift NoRetention No/Poor Retention start->NoRetention PoorRes Poor Resolution start->PoorRes Sol_pH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Tailing->Sol_pH Silanol Interactions Sol_Column Use End-capped Column or Change Phase Tailing->Sol_Column Sol_Overload Reduce Sample Concentration/Volume Fronting->Sol_Overload Mass/Volume Overload Sol_Solvent Inject in Mobile Phase Fronting->Sol_Solvent Strong Sample Solvent Splitting->Sol_Solvent Sol_Contamination Check for Column Contamination Splitting->Sol_Contamination Inlet Frit Blockage Sol_Equilibrate Increase Equilibration Time Drift->Sol_Equilibrate Insufficient Equilibration Sol_Flow Check Pump & Leaks Drift->Sol_Flow Inconsistent Flow Sol_Temp Use Column Oven Drift->Sol_Temp Temperature Fluctuation NoRetention->Sol_Column Consider HILIC for very polar analogs Sol_Organic Decrease Initial % Organic NoRetention->Sol_Organic PoorRes->Sol_Column Try different selectivity (e.g., Phenyl phase) Sol_Gradient Optimize Gradient Slope PoorRes->Sol_Gradient Shallow gradient PoorRes->Sol_Organic Method_Dev cluster_adjust Optimization Steps Start Scouting Gradient Run (10-90% ACN in 15 min) Eval1 Evaluate Chromatogram: - Retention Time (tR) - Peak Shape - Resolution Start->Eval1 Adjust_Gradient Adjust Gradient Slope (based on tR) Eval1->Adjust_Gradient tR too short/long Adjust_pH Peak Tailing? Check/Adjust pH Eval1->Adjust_pH Asymmetric Peak Change_Column Poor Resolution? Try Phenyl Column Eval1->Change_Column Co-elution Final Final Method: Optimized Conditions Adjust_Gradient->Final Adjust_pH->Final Change_Column->Final

Sources

Technical Support Center: Navigating the Reactivity of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(5-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the use of this versatile but challenging reagent. Our aim is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: A Balancing Act of Reactivity

This compound is a compound characterized by a delicate interplay of electron-withdrawing effects. The pyridine nitrogen and the potent nitro group at the 5-position significantly reduce the electron density of the aromatic ring.[1] This electronic environment profoundly influences the reactivity of the benzylic alpha-carbon and the stability of the methyl ester, often leading to unexpected outcomes. This guide will address the most common challenges in a question-and-answer format, focusing on C-alkylation, ester hydrolysis, and nitro group reduction.

Section 1: Challenges in C-Alkylation at the Alpha-Carbon

The acidic protons on the carbon adjacent to the carbonyl group are a primary site for synthetic modification. However, the electron-deficient nature of the nitropyridine ring presents unique challenges.

FAQ 1: My C-alkylation reaction is failing or giving low yields. What are the likely causes?

Failure to achieve efficient C-alkylation at the alpha-carbon typically stems from two main issues: inefficient deprotonation or rapid decomposition of the starting material or product under basic conditions.

Troubleshooting Guide:

  • Choice of Base and Deprotonation Strategy: The acidity of the α-protons is enhanced by the adjacent carbonyl group. However, the strongly electron-withdrawing nitropyridine ring can lead to instability of the resulting carbanion or promote side reactions.

    • Insight: While strong bases are necessary, overly harsh conditions can lead to decomposition. Lithium diisopropylamide (LDA) is a common choice for generating enolates from ketones and esters due to its strong basicity and steric bulk, which can minimize nucleophilic attack at the carbonyl.[2][3][4]

    • Protocol:

      • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., Argon).

      • Cool the solution to -78 °C.

      • Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise.

      • Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

      • Add your alkylating agent (e.g., alkyl halide) and allow the reaction to slowly warm to room temperature.

    • Troubleshooting: If LDA fails, consider a less nucleophilic, strong base like lithium hexamethyldisilazide (LHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Reaction Temperature: Low temperatures are critical to maintain the stability of the enolate and prevent side reactions.

    • Insight: The enolate of this compound can be unstable at higher temperatures, potentially leading to decomposition pathways.

    • Recommendation: Maintain a strict temperature control, especially during the deprotonation step.

  • Quality of Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous.

    • Insight: Water can quench the enolate, and impurities in the alkylating agent can lead to side reactions.

Diagram 1: Deprotonation and Alkylation Workflow

cluster_0 Deprotonation cluster_1 Alkylation Start This compound in Anhydrous THF Base Add LDA at -78°C Start->Base 1.1 eq LDA Enolate Formation of Lithium Enolate Base->Enolate Alkylating_Agent Add Alkyl Halide (R-X) at -78°C Enolate->Alkylating_Agent Product Alkylated Product Alkylating_Agent->Product Warm to RT Workup Workup Product->Workup Aqueous Quench

Caption: Workflow for the C-alkylation of this compound.

Section 2: Stability of the Methyl Ester Moiety

The methyl ester is susceptible to hydrolysis, especially under conditions used for other transformations.

FAQ 2: I am observing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this?

Ester hydrolysis can be catalyzed by both acid and base. The reaction conditions for other transformations must be carefully chosen to avoid this side reaction.

Troubleshooting Guide:

  • Basic Conditions:

    • Insight: Reactions involving strong bases, such as those for C-alkylation, can also promote saponification (base-catalyzed ester hydrolysis). Running the reaction at low temperatures and for the minimum time necessary can help mitigate this.

    • Recommendation: If hydrolysis is a persistent issue, consider using a bulkier ester protecting group that is less susceptible to nucleophilic attack, although this would require re-synthesis of the starting material.

  • Acidic Conditions:

    • Insight: Strong acidic conditions, sometimes used for the removal of protecting groups or in certain cyclization reactions, can also lead to ester hydrolysis.[5]

    • Recommendation: If acidic conditions are required, use milder acids or buffer the reaction mixture if possible. Monitor the reaction closely by TLC or LC-MS to minimize reaction times.

  • Workup Procedures:

    • Insight: Aqueous workups, especially if they are basic or acidic, can cause hydrolysis.

    • Recommendation: Use a neutral or mildly acidic (e.g., saturated ammonium chloride solution) aqueous quench. Ensure the product is promptly extracted into an organic solvent to minimize contact time with the aqueous phase.

Table 1: Recommended Conditions to Minimize Ester Hydrolysis
ConditionRecommendationRationale
Base-Catalyzed Reactions Use non-nucleophilic, sterically hindered bases (e.g., LDA, LHMDS). Maintain low temperatures (-78 °C).Minimizes direct nucleophilic attack on the ester carbonyl.[2][3][4]
Acid-Catalyzed Reactions Use milder acids (e.g., pyridinium p-toluenesulfonate) or buffered systems.Reduces the rate of acid-catalyzed hydrolysis.
Aqueous Workup Quench with saturated NH₄Cl solution. Minimize contact time with the aqueous phase.A neutral to mildly acidic quench prevents base-catalyzed hydrolysis during workup.

Section 3: Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and crucial transformation. However, the presence of the methyl ester necessitates a chemoselective approach to avoid its reduction.

FAQ 3: I am trying to reduce the nitro group, but I am also reducing or losing the methyl ester. What are the best conditions for selective nitro group reduction?

The key is to choose a reducing agent that is selective for the nitro group over the ester.

Troubleshooting Guide:

  • Catalytic Hydrogenation:

    • Insight: Catalytic hydrogenation with H₂ gas over a metal catalyst is a powerful method for nitro group reduction. While esters are generally stable to these conditions, over-reduction can occur under harsh conditions (high pressure, high temperature, or prolonged reaction times).[6]

    • Protocol:

      • Dissolve this compound in a suitable solvent (e.g., Methanol, Ethyl Acetate).

      • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

      • Stir the mixture under an atmosphere of Hydrogen (typically 1 atm, a balloon is often sufficient).

      • Monitor the reaction progress carefully by TLC or LC-MS.

      • Upon completion, filter off the catalyst and concentrate the filtrate.

    • Troubleshooting: If ester reduction is observed, consider using a less reactive catalyst such as Platinum on Carbon (Pt/C) or reducing the hydrogen pressure.

  • Metal-Based Reductions:

    • Insight: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like acetic acid or ammonium chloride) are classic reagents for nitro group reduction and are generally compatible with esters.[6] A combination of sodium borohydride (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be highly chemoselective for the reduction of nitroarenes in the presence of esters.[7]

    • Protocol (using NaBH₄-FeCl₂):

      • Dissolve this compound in a solvent mixture like THF/Methanol.

      • Add FeCl₂ (catalytic to stoichiometric amounts may be required).

      • Cool the mixture in an ice bath.

      • Add NaBH₄ portion-wise.

      • Monitor the reaction for the disappearance of the starting material.

      • Perform an appropriate aqueous workup.

Diagram 2: Decision Tree for Nitro Group Reduction

Start Goal: Reduce Nitro Group Preserve Ester Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Start->Hydrogenation Common & Clean Metal_Acid Metal in Acid (Fe/AcOH or Zn/NH₄Cl) Start->Metal_Acid Classic & Robust NaBH4_FeCl2 NaBH₄ / FeCl₂ Start->NaBH4_FeCl2 High Chemoselectivity Success Success Hydrogenation->Success Reaction Complete Ester_Reduction Ester_Reduction Hydrogenation->Ester_Reduction Ester Reduction Observed Metal_Acid->Success Harsh_Workup Harsh_Workup Metal_Acid->Harsh_Workup Acidic workup issues NaBH4_FeCl2->Success Reduce_Pressure Reduce_Pressure Ester_Reduction->Reduce_Pressure Try Lower H₂ Pressure or Different Catalyst (Pt/C) Neutralize Neutralize Harsh_Workup->Neutralize Careful Neutralization

Caption: Decision-making process for the chemoselective reduction of the nitro group.

Section 4: Potential for Decarboxylation

While the starting material is a methyl ester, any hydrolysis to the carboxylic acid introduces the risk of decarboxylation, especially with the activating effect of the pyridine ring.

FAQ 4: My reaction mixture is complex, and I suspect decarboxylation. When is this likely to occur?

Decarboxylation is the loss of CO₂ from a carboxylic acid. For pyridylacetic acids, this process can be facilitated by the formation of a zwitterionic intermediate.[8]

Troubleshooting Guide:

  • Conditions Promoting Decarboxylation:

    • Insight: The corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid, is a β-keto acid analog (if one considers the pyridine nitrogen as part of the "carbonyl" system). Such structures are prone to decarboxylation upon heating. The reaction proceeds through a cyclic transition state, and the presence of the pyridine ring can stabilize the resulting carbanion intermediate.

    • Recommendation: If you have inadvertently formed the carboxylic acid via hydrolysis, avoid high temperatures in subsequent steps or during purification (e.g., distillation). If the carboxylic acid is the desired intermediate, use it promptly in the next step without prolonged heating.

References

  • Nandi, D., et al. (2016). Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 1, 1077-1081. [Link]
  • Gawinecki, R., et al. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17(8), 1981-1989. [Link]
  • Han, B., et al. (2019). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Angewandte Chemie International Edition, 58(4), 1154-1158. [Link]
  • Filo. (2025).
  • Barrett, A. G. M., et al. (2000). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 5(3), 505-517. [Link]
  • Wolfe, S., & Lee, W. S. (2002). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 80(5), 551-564. [Link]
  • Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 557-565. [Link]
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]
  • Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, 557-565. [Link]
  • Li, Z., et al. (2023). Ketone α-alkylation at the more-hindered site.
  • Ashenhurst, J. (2022).
  • Chem Help ASAP. (2019).
  • Making Molecules. (2024).
  • LibreTexts Chemistry. (2023). Alpha-carbon Reactions. [Link]
  • Zenodo. (n.d.).
  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
  • Ehteshami, M., et al. (2015). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(1), 86-91. [Link]
  • Royal Society of Chemistry. (1950). The kinetics of the hydrolysis of methyl nitrate and of methyl acetate in aqueous solution. Transactions of the Faraday Society, 46, 300-306. [Link]
  • PubChem. (n.d.). Methyl 2-hydroxy-2-(5-nitropyridin-2-yl)acetate.
  • Wrobel, K., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
  • Royal Society of Chemistry. (2020). Deconstruction of electron-deficient alkenes to carbonyl constituents by light-induced hydrogen atom transfer. Green Chemistry, 22(18), 6033-6038. [Link]
  • ResearchGate. (2014).
  • Google Patents. (n.d.). Hydrolysis of methyl acetate.

Sources

Technical Support Center: Stabilizing Methyl 2-(5-nitropyridin-2-YL)acetate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in organic synthesis: the decomposition of Methyl 2-(5-nitropyridin-2-YL)acetate during the workup phase. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows low yield and significant impurities after the workup of my this compound synthesis. What are the likely causes of decomposition?

A1: The decomposition of this compound during workup is a frequent issue stemming from the compound's inherent chemical sensitivities. The primary culprits are typically:

  • Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which are common during aqueous workups. This reaction converts your desired product into 2-(5-nitropyridin-2-yl)acetic acid, which may be lost or appear as a significant impurity.

  • Reactivity of the Nitropyridine Ring: The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group, is activated towards nucleophilic attack.[1][2] During workup, nucleophiles such as water or hydroxide ions can react with the ring, leading to a variety of undesired side products. The nitro group itself can also be a target for certain reagents.[3]

  • pH Extremes: Both strongly acidic and strongly basic conditions can promote side reactions and degradation. For instance, under strongly acidic conditions, the pyridine nitrogen becomes protonated, which can further influence the ring's reactivity.[4]

Q2: What are the initial signs I should look for to know if my product is decomposing during workup?

A2: Vigilant observation during the workup process is key. Here are some common indicators of product decomposition:

  • Color Changes: Unexpected or dramatic color changes in your organic or aqueous layers during extraction can signify decomposition. While nitropyridines can be colored, a darkening or formation of tarry residues is a red flag.

  • Emulsion Formation: Persistent emulsions during liquid-liquid extraction can sometimes be stabilized by decomposition products that act as surfactants.

  • Insolubility of the Product: If your product, which should be soluble in your extraction solvent, begins to precipitate or form an insoluble film at the interface, it could be a sign of degradation into less soluble byproducts.

  • Gas Evolution: While less common for this specific molecule's workup, any unexpected gas evolution should be treated with caution as it indicates an unintended chemical reaction is occurring.[5]

Troubleshooting Guide: Step-by-Step Solutions

This section provides actionable protocols to mitigate the decomposition of this compound.

Issue 1: Suspected Ester Hydrolysis During Aqueous Workup

If you suspect that your primary loss of product is due to the hydrolysis of the methyl ester, the key is to control the pH and minimize exposure to harsh conditions.

Causality:

Ester hydrolysis is catalyzed by both acid and base. During a typical workup, you might use a basic solution (like sodium bicarbonate) to neutralize excess acid from the reaction, or an acidic wash to remove basic impurities. Both of these can inadvertently cleave your ester.

Mitigation Protocol: A pH-Controlled Extraction
  • Initial Quench: Instead of quenching the reaction mixture directly into a strong acid or base, cool it to room temperature and pour it into a separatory funnel containing a buffered solution, such as a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-6.0). This will neutralize many reaction types without exposing the product to extreme pH.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution briefly and without vigorous shaking if you need to remove residual acid. The key is to minimize contact time.

    • Follow with a wash with brine (saturated NaCl solution) to break up any emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (ideally below 40°C).

Parameter Standard Workup Recommended Workup Rationale
Quenching Agent Water, 1M HCl, or 1M NaOHSaturated NH₄Cl (aq)Avoids pH extremes that catalyze ester hydrolysis.
Neutralizing Wash Saturated NaHCO₃ (prolonged)Saturated NaHCO₃ (brief)Minimizes contact time with the basic solution.
Drying Agent Anhydrous Na₂SO₄ / MgSO₄Anhydrous Na₂SO₄ / MgSO₄Standard procedure.
Evaporation Temp. Potentially > 40°C< 40°CReduces thermal decomposition.
Issue 2: Degradation of the Nitropyridine Ring

The electron-deficient nature of the 5-nitropyridine ring makes it a target for nucleophiles.[1] This can be a significant issue if your reaction workup involves strong bases or other nucleophilic species.

Causality:

The nitro group strongly withdraws electron density from the pyridine ring, making the carbon atoms susceptible to attack by nucleophiles. This can lead to complex side reactions, including nucleophilic aromatic substitution (SNAᵣ) if other leaving groups are present, or addition-elimination pathways.

Mitigation Protocol: Non-Aqueous or Minimally Aqueous Workup

For highly sensitive compounds, avoiding an aqueous workup altogether can be the best strategy.

  • Direct Purification: If your reaction solvent is compatible (e.g., toluene, dichloromethane), you may be able to directly load the crude reaction mixture onto a silica gel column for purification after filtering out any solid byproducts.

  • Solvent Swap and Filtration:

    • Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.

    • Redissolve the crude product in a minimal amount of a solvent in which your product is soluble but impurities may not be (e.g., a mixture of ethyl acetate and hexanes).

    • Filter off any precipitated impurities.

    • Concentrate the filtrate and proceed to column chromatography.

  • "Dry" Silica Gel Plug:

    • Concentrate the crude reaction mixture.

    • Dissolve the residue in a minimal amount of dichloromethane.

    • Pass this solution through a short plug of silica gel, eluting with a slightly more polar solvent system (e.g., increasing the percentage of ethyl acetate in hexanes). This can remove baseline impurities without the need for a full aqueous workup.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting the workup of this compound.

Decomposition_Troubleshooting start Start: Low Yield/Impurity in this compound check_hydrolysis Is ester hydrolysis suspected? (e.g., acidic/basic workup) start->check_hydrolysis check_ring_degradation Is ring degradation suspected? (e.g., strong nucleophiles, color change) check_hydrolysis->check_ring_degradation No ph_control Implement pH-Controlled Workup: - Use buffered quench (NH4Cl) - Minimize contact with base - Low-temperature concentration check_hydrolysis->ph_control Yes non_aqueous Implement Non-Aqueous Workup: - Direct column chromatography - Solvent swap and filtration - Silica gel plug filtration check_ring_degradation->non_aqueous Yes end_product Purified this compound check_ring_degradation->end_product No, re-evaluate reaction conditions ph_control->end_product non_aqueous->end_product

Caption: Troubleshooting workflow for workup decomposition.

Experimental Protocol: Optimized pH-Controlled Workup

This protocol provides a detailed, step-by-step method for the workup of a reaction producing this compound, assuming a standard reaction volume of 50 mL in a solvent like THF or Dioxane.

Materials:

  • Crude reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (250 mL)

  • Erlenmeyer flask (250 mL)

  • Rotary evaporator

Procedure:

  • Quenching:

    • Allow the reaction mixture to cool to room temperature.

    • In the 250 mL separatory funnel, add 100 mL of saturated aqueous NH₄Cl solution.

    • Slowly pour the reaction mixture into the separatory funnel containing the NH₄Cl solution. Swirl gently.

  • Extraction:

    • Add 50 mL of EtOAc to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Pour the upper organic layer into the 250 mL Erlenmeyer flask.

    • Return the aqueous layer to the separatory funnel and re-extract with another 25 mL of EtOAc.

    • Combine this second organic extract with the first in the Erlenmeyer flask.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Add 30 mL of saturated NaHCO₃ solution. Shake gently for no more than 30 seconds.

    • Quickly drain the lower aqueous layer.

    • Add 30 mL of brine to the separatory funnel. Shake gently.

    • Drain the lower aqueous layer.

  • Drying and Concentration:

    • Pour the organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.

    • Add a generous scoop of anhydrous Na₂SO₄ and swirl. The Na₂SO₄ should move freely when the solution is clear. If it clumps, add more.

    • Let it stand for 10-15 minutes.

    • Filter the solution through a fluted filter paper into a round-bottom flask.

    • Rinse the drying agent and flask with a small amount of fresh EtOAc and add it to the round-bottom flask.

    • Concentrate the solution on a rotary evaporator with the water bath temperature set to 35-40°C.

Visualizing Potential Decomposition Pathways

This diagram illustrates the two primary decomposition pathways discussed.

Decomposition_Pathways starting_material This compound hydrolysis_path Ester Hydrolysis starting_material->hydrolysis_path H+ or OH- (aq. workup) ring_attack_path Nucleophilic Ring Attack starting_material->ring_attack_path Nu- (e.g., OH-) hydrolysis_product 2-(5-nitropyridin-2-yl)acetic acid hydrolysis_path->hydrolysis_product ring_products Ring-Opened or Substituted Byproducts ring_attack_path->ring_products

Caption: Major decomposition pathways during workup.

References
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • BenchChem. (2025, October 9). The Role of Nitropyridine Derivatives in Chemical Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.
  • Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of Methyl 2-(5-nitropyridin-2-yl)acetate: A Comparative Analysis of Key Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Chemical Synthesis

Methyl 2-(5-nitropyridin-2-yl)acetate (CAS No. 292600-22-7; Molecular Formula: C₈H₈N₂O₄) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug development.[1][2][3] The presence of the nitro group and the ester functionality makes it a versatile building block for more complex molecular architectures. However, the utility of this or any chemical intermediate is directly contingent on its purity. Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have profound and often detrimental effects on subsequent reaction yields, introduce confounding variables in biological assays, and pose significant safety risks.[4]

This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causality behind methodological choices, empowering researchers to design and execute a robust, self-validating purity assessment strategy. We will explore a suite of orthogonal techniques, each providing a unique and complementary perspective on the sample's integrity.

The Regulatory Framework: Adhering to Global Standards

In the context of drug development, the standards for purity are not arbitrary. The International Council for Harmonisation (ICH) provides guidelines that are globally recognized. Specifically, ICH Q3A(R2) deals with impurities in new drug substances.[5][6] This guideline establishes thresholds for the reporting, identification, and toxicological qualification of impurities.[7][8]

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions, often around 0.05%.[7]

  • Identification Threshold: The level above which the structure of an impurity must be determined, typically ≥0.10%.[4][8]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[7][8]

While a research-grade intermediate may not immediately fall under GMP regulations, adhering to these principles ensures data integrity and a smoother transition into later-stage development. A comprehensive purity validation strategy, therefore, is not just good science—it is a foundational component of regulatory compliance.

Core Directive: The Power of Orthogonal Validation

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonal methods —techniques that measure the same attribute (purity) through different physical or chemical principles.[9][10] This approach minimizes the risk of impurities going undetected because they are not amenable to a single analytical technique. For this compound, a sound strategy combines chromatographic separation, spectroscopic quantification, and elemental composition analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. Its strength lies in its high resolving power, which allows for the separation of the main compound from structurally similar impurities and degradation products.[11][12]

Causality Behind the Method: We employ Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Separation is driven by the differential partitioning of analytes between the two phases based on their hydrophobicity.[12] For this compound, this is ideal for separating precursors, related pyridine derivatives, or hydrolysis products. UV detection is highly effective due to the strong chromophore of the nitroaromatic system.[13][14]

Detailed Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation:

    • Chromatographic System: An HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

    • Control Standard (for impurity identification): If available, prepare a solution of known impurities at a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL relative to the main analyte).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or as determined by UV scan).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity exceeding the reporting threshold (e.g., 0.05%).

Data Presentation: HPLC Impurity Profile
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Status (ICH Q3A)
Impurity 14.81,5000.04Below Reporting
Analyte 12.5 3,980,000 99.85 -
Impurity 215.24,5000.11Identify
Total -3,986,000 100.00 -
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Diluent P2 Weigh & Dissolve Sample (1 mg/mL) A1 Equilibrate HPLC System P2->A1 A2 Inject Sample (5 µL) A1->A2 A3 Run Gradient Method A2->A3 D1 Acquire Chromatogram A3->D1 D2 Integrate Peaks D1->D2 D3 Calculate Area % Purity D2->D3 R1 Purity Report D3->R1 Final Report

Figure 1: Standard workflow for HPLC purity validation.

Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity

While HPLC provides a relative purity based on detector response, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measure of absolute purity. It is a primary ratio method of measurement recognized by metrology institutes worldwide.

Causality Behind the Method: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By co-dissolving a known mass of the analyte with a known mass of a high-purity, stable internal standard, the analyte's purity can be calculated without needing a pre-certified reference standard of the analyte itself.[9][10] This technique is "blind" to non-proton-containing impurities (like inorganic salts) and residual water, which are often missed by HPLC, thus providing a more accurate mass-based purity value.

Detailed Experimental Protocol: ¹H qNMR Purity Assay
  • Materials:

    • NMR Spectrometer: 400 MHz or higher, with stable temperature control.

    • Internal Standard (IS): A high-purity (>99.9%), non-hygroscopic compound with simple, non-overlapping proton signals. Example: Maleic Anhydride (MW: 98.06 g/mol , 2 protons at ~7.1 ppm).

    • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve both the analyte and many common standards).

  • Sample Preparation:

    • Accurately weigh (~15 mg) of this compound into a vial. Record weight (m_analyte).

    • Accurately weigh (~5 mg) of the internal standard (Maleic Anhydride) into the same vial. Record weight (m_IS).

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 30-90 degrees (ensure consistency).

    • Acquisition Time (at): ≥ 3 seconds.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds to ensure full relaxation). This is the most critical parameter for accuracy.

    • Number of Scans (ns): 8-16 (to achieve adequate signal-to-noise).

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the signal from the internal standard.

    • Calculate the purity using the following formula:[10]

      • Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      • Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • m = mass

        • Purity_IS = Purity of the internal standard (often >99.9%)

Data Presentation: qNMR Purity Calculation
ParameterAnalyte (C₈H₈N₂O₄)Internal Standard (Maleic Anhydride)
Mass (m)15.05 mg5.12 mg
Molecular Weight (MW)196.16 g/mol 98.06 g/mol
Integrated Signal (¹H)Methylene (-CH₂-)Olefinic (-CH=CH-)
Number of Protons (N)22
Integral Area (I)5.682.00
Purity of Standard (P_IS)-99.95%
Calculated Purity 99.5% -

Elemental Analysis (EA): The Fundamental Check

Elemental Analysis by combustion provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis). This is a fundamental check of the compound's empirical formula.

Causality Behind the Method: The sample is combusted at high temperature, converting all elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector.[16] A significant deviation between the theoretical and experimentally found percentages indicates the presence of impurities that alter the elemental composition, such as residual solvents or inorganic contaminants. The generally accepted deviation is ±0.4% for each element.[17][18]

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % for C₈H₈N₂O₄Experimental Found %Deviation %
Carbon48.9848.85-0.13
Hydrogen4.114.15+0.04
Nitrogen14.2814.19-0.09

Comparative Guide: Selecting the Right Tool for the Task

The three techniques discussed are not competitors but collaborators in a comprehensive purity assessment. Their strengths and weaknesses are complementary.

FeatureHPLC-UV qNMR Elemental Analysis
Purity Type Relative (Area %)Absolute (Mass %)Bulk Elemental Composition
Primary Strength Excellent for separating and quantifying structurally related impurities.Highly accurate absolute purity determination without a reference standard.Confirms empirical formula of the bulk material.
Key Limitation Insensitive to non-UV active or non-eluting impurities (e.g., salts, water).May not resolve all minor impurities; requires a pure internal standard.Low resolution; cannot distinguish between isomers or impurities with similar composition.
Sensitivity High (can detect impurities <0.05%).Moderate (typically detects impurities >0.1%).Low (impurities must be >1-2% to cause significant deviation).
Regulatory Standing Standard for impurity profiling (ICH Q3A).[5]Recognized as a primary method for purity assignment.[9]Often required for new chemical entity characterization.[17][18]
Information Provided Impurity profile, retention times, relative amounts.Absolute quantity of the main analyte, structural confirmation.%C, %H, %N composition.

Integrated Purity Validation Strategy

A robust workflow leverages these techniques in a logical sequence to build a complete purity profile for a new batch of this compound.

Purity_Strategy cluster_primary Primary & Orthogonal Analysis cluster_secondary Confirmatory Analysis start New Batch of Analyte Received hplc HPLC-UV Analysis (Impurity Profile) start->hplc qnmr ¹H qNMR Analysis (Absolute Purity) start->qnmr decision_hplc Purity > 99.5%? Impurities < 0.1%? hplc->decision_hplc decision_qnmr Purity > 99.0%? qnmr->decision_qnmr decision_hplc->decision_qnmr Yes fail FAIL Requires Repurification decision_hplc->fail No ea Elemental Analysis (Confirm Formula) decision_qnmr->ea Yes decision_qnmr->fail No gcms Headspace GC-MS (Residual Solvents) ea->gcms decision_confirm All Specs Met? gcms->decision_confirm pass Release Batch Assign Final Purity decision_confirm->pass Yes decision_confirm->fail No

Figure 2: A decision workflow for comprehensive purity validation.

Conclusion

Validating the purity of this compound is a multi-faceted task that demands more than a single analytical run. It requires a thoughtful, orthogonal approach that builds a holistic and defensible data package.

  • HPLC serves as the primary tool for creating a detailed impurity profile, essential for meeting regulatory identification thresholds.

  • qNMR provides the most accurate, absolute measure of the compound's mass purity, anchoring the entire assessment.

  • Elemental Analysis acts as a fundamental check, ensuring the bulk material conforms to its expected empirical formula.

By integrating these methodologies, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, leading to more reliable, reproducible, and safe scientific outcomes.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • Wikipedia. (n.d.). Elemental analysis. [Link]
  • ProRelix Research. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ACS Central Science. (2022).
  • National Center for Biotechnology Information. (2022).
  • Inorganic Chemistry Frontiers. (2021).
  • USP-BPEP. (n.d.).
  • Agilent. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Chromatography Online. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • PubMed. (2007).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (2023).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2014).
  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
  • Reagentia. (n.d.). Methyl 2-(5-nitropyridin-2-yl)
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
  • ChemBK. (n.d.). (Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)
  • JETIR. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column. [Link]
  • MDPI. (n.d.).
  • SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. [Link]

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A Senior Application Scientist's Guide to Methyl 2-(5-nitropyridin-2-yl)acetate and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, N-heterocyclic compounds are of paramount importance, with the pyridine ring serving as a "privileged" structural motif in numerous FDA-approved drugs.[1] Among these, nitropyridine derivatives are particularly noteworthy. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyridine ring, making these compounds versatile precursors for a vast array of more complex, biologically active molecules.[1]

This guide provides an in-depth comparative analysis of Methyl 2-(5-nitropyridin-2-yl)acetate, a key building block, against a curated selection of other 2-substituted-5-nitropyridine derivatives. We will dissect their physicochemical properties, synthetic accessibility, and reported biological relevance, supported by experimental data and protocols to provide a holistic view for the discerning researcher. Our focus is not merely on what these molecules are, but on the causal relationships between their structure and function, empowering you to make informed decisions in your research and development endeavors.

Comparative Overview of 2-Substituted-5-Nitropyridines

The substituent at the 2-position of the 5-nitropyridine scaffold dramatically influences the molecule's reactivity, physical properties, and its utility as a synthetic intermediate. We have selected four key comparators against this compound to illustrate this structure-function relationship:

  • 2-Chloro-5-nitropyridine: The workhorse precursor. Its chlorosubstituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr), making it the common starting point for many derivatives.

  • 2-Amino-5-nitropyridine: A primary building block. The amino group can act as a nucleophile or be diazotized for further functionalization, providing a different synthetic handle.

  • 2-Methyl-5-nitropyridine: A close structural analog. Comparing it with the title compound allows for an assessment of the impact of the methyl acetate group versus a simple methyl group.

  • 5-Nitropyridine-2-thiol: Introduces a soft nucleophile (sulfur). This derivative and its tautomer, a thione, offer unique reactivity and coordination properties, particularly in the synthesis of metal complexes.[2][3][4]

Physicochemical Properties

A molecule's physical properties, such as melting point and solubility, are critical determinants of its handling, reaction conditions, and pharmacokinetic profile. The following table summarizes the key physicochemical data for our selected compounds.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
This compound C₈H₈N₂O₄196.16292600-22-7[5][6][7]N/A (Solid)[8]
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54[9]4548-45-2[10][11]105-108[11][12]
2-Amino-5-nitropyridineC₅H₅N₃O₂139.11[13][14]4214-76-0[15][16]186-188[15][16]
2-Methyl-5-nitropyridineC₆H₆N₂O₂138.12[17]21203-68-9[17][18]112[19]
5-Nitropyridine-2-thiolC₅H₄N₂O₂S156.16[20]2127-09-5[20]169-173[21]

Note: Data is compiled from various sources and should be confirmed via a certificate of analysis for specific lots.

Synthesis, Reactivity, and the Logic of SNAr

The synthetic utility of these compounds is largely dictated by the electronic character of the 5-nitropyridine ring. The nitro group at the 5-position, being a potent electron-withdrawing group, significantly acidifies the ring protons and, more importantly, activates the 2- and 6-positions towards nucleophilic attack. This makes the SNAr reaction the cornerstone of 5-nitropyridine chemistry.

The causality is straightforward: the nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the substitution reaction. This is why a relatively unreactive chloro-substituent in 2-chloro-5-nitropyridine becomes a facile leaving group, allowing for the introduction of a wide variety of nucleophiles (amines, alkoxides, thiolates, and carbanions).

SNAr_Mechanism cluster_0 General SNAr Pathway for 2-Substituted-5-Nitropyridines Start 2-Chloro-5-nitropyridine (Starting Material) Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate + Nu⁻ Nuc Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, R-S⁻, ⁻CH₂(CO₂Me)) Product 2-Nu-5-nitropyridine (Substituted Product) Intermediate->Product - Cl⁻

Caption: General workflow for synthesizing 2-substituted-5-nitropyridines via SNAr.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust, validated method for synthesizing the title compound from 2-chloro-5-nitropyridine, leveraging the SNAr reactivity discussed above. The choice of a non-nucleophilic strong base like Sodium Hydride (NaH) is critical to deprotonate the methyl acetate in situ to form the nucleophilic enolate without competing side reactions.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Methyl acetate (3.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Base Addition: Carefully add the sodium hydride (60% dispersion) to the THF. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Add methyl acetate dropwise to the stirred NaH suspension at 0 °C. The causality here is to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the sodium enolate of methyl acetate.

  • SNAr Reaction: Add a solution of 2-chloro-5-nitropyridine in anhydrous THF dropwise to the enolate suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Biological Activity and Applications: The 5-Nitropyridine Privileged Scaffold

The 5-nitropyridine core is a well-established pharmacophore found in compounds with a wide spectrum of biological activities. The nitro group can act as a hydrogen bond acceptor and its reduction in vivo can lead to reactive species. The substituent at the C-2 position is crucial for tuning the molecule's properties, including target specificity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Privileged_Scaffold cluster_derivatives C-2 Position Functionalization cluster_activities Resulting Biological Activities Core 5-Nitropyridine Core (Privileged Scaffold) R1 R = Cl (Synthetic Precursor) Core->R1 Enables Synthesis R2 R = NH₂ (H-Bond Donor/Nucleophile) Core->R2 R3 R = CH₂CO₂Me (Lipophilic Ester) Core->R3 R4 R = SH (Metal Ligand/Nucleophile) Core->R4 Act1 Anticancer R1->Act1 Act3 Herbicidal R1->Act3 R2->Act1 Act2 Antimicrobial R2->Act2 Act4 Kinase Inhibition R3->Act4 R4->Act2

Caption: The 5-nitropyridine core as a scaffold for generating diverse bioactive molecules.

Comparative Biological Relevance

The following table summarizes reported biological activities for derivatives synthesized from our selected compounds. It is crucial to note that these activities are for more complex molecules where the listed compounds serve as foundational building blocks, underscoring their importance as intermediates.

Starting CompoundDerivative ClassReported Biological ActivityReference
This compound N/A (as intermediate)Precursor for various kinase inhibitors and other complex heterocycles.General Medicinal Chemistry
2-Chloro-5-nitropyridineInsecticidesActive against M. separate, P. xylostella (LD₅₀ = 4–12 mg/L).[1][22][1]
Anticancer AgentsPrecursor for compounds active against prostate cancer cell lines.[1][1]
2-Amino-5-nitropyridineAnticancer AgentsDerivatives active against MCF-7 (breast) and HepG2 (liver) cancer cells.[1][1]
Antimicrobial AgentsUsed to synthesize compounds with activity against S. aureus and E. coli.[23][23][24]
Urease/Chymotrypsin InhibitorsA derivative showed dual inhibition (IC₅₀ = 29.21 µM and 8.67 µM, respectively).[1][22][1]
2-Methyl-5-nitropyridineJAK2 InhibitorsUsed in the synthesis of potent JAK2 inhibitors (IC₅₀ = 8.5–12.2 µM).[22][22]
5-Nitropyridine-2-thiolMetal ComplexesForms coordination complexes with potential applications in materials science (e.g., NIR emission).[2][4][2][4]

Conclusion and Future Outlook

This guide demonstrates that while this compound and its analogs share a common 5-nitropyridine scaffold, the substituent at the 2-position imparts distinct chemical personalities that define their utility.

  • This compound stands out as a valuable intermediate for introducing a functionalized two-carbon chain, a common motif in kinase inhibitors and other pharmacologically active agents. Its ester functionality provides a site for further modification (e.g., hydrolysis to the carboxylic acid or amidation).

  • 2-Chloro-5-nitropyridine remains the quintessential starting point, offering the most straightforward entry into a vast chemical space via SNAr reactions.[1][25]

  • 2-Amino-5-nitropyridine provides an alternative synthetic vector, crucial for building structures where a nitrogen-linked substituent is required.[13][24]

  • 2-Methyl-5-nitropyridine and 5-Nitropyridine-2-thiol represent important structural variations, enabling the exploration of structure-activity relationships related to lipophilicity and metal coordination, respectively.

For the researcher and drug development professional, the choice among these derivatives is not arbitrary but a strategic decision based on the desired final structure and the most efficient synthetic pathway. Understanding the underlying principles of reactivity and the biological precedence of the 5-nitropyridine scaffold is key to unlocking the full potential of this versatile class of molecules.

References

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A Comparative Guide to the Biological Activity of Methyl 2-(5-nitropyridin-2-yl)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyridine derivatives represent a cornerstone for the development of novel therapeutic agents. Their versatile structure is a common feature in numerous FDA-approved drugs.[1] The introduction of a nitro group to the pyridine scaffold further enhances its chemical reactivity and biological potential, leading to a diverse range of activities including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] This guide provides a comparative analysis of the biological activity of Methyl 2-(5-nitropyridin-2-yl)acetate, a representative member of the 2-substituted-5-nitropyridine class, and its structurally related analogs. We will delve into the experimental data that underpins these activities, provide detailed protocols for their evaluation, and explore the potential mechanisms of action.

The Core Moiety: Understanding the 5-Nitropyridine Scaffold

The biological activity of nitropyridine derivatives is intrinsically linked to the physicochemical properties conferred by the nitro group. As a potent electron-withdrawing group, it significantly modulates the electron density of the pyridine ring, making it susceptible to nucleophilic attack and influencing its interaction with biological macromolecules.[3] The antimicrobial action of many nitroaromatic compounds, for instance, is believed to stem from the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, including DNA strand breaks, ultimately leading to cell death.[2][4]

Comparative Biological Activities

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its potential activities by examining its structural analogs. The biological activity of 2-substituted-5-nitropyridines is highly dependent on the nature of the substituent at the 2-position and any modifications to the core structure.

Antimicrobial Activity

Derivatives of 5-nitropyridine have demonstrated notable antibacterial and antifungal properties.[5] The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of 5-Nitropyridine Analogs

Compound/AnalogTest OrganismMIC (µg/mL)Reference
N-hydroxy-pyridoxazinone derivative (R = n-Bu)E. faecalis7.8[1]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)S. aureus31.2[1]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)C. albicans62.5[1]
Nicotinic acid benzylidene hydrazide with nitro groupS. aureusComparable to Norfloxacin[5]
Nicotinic acid benzylidene hydrazide with nitro groupE. coliComparable to Norfloxacin[5]
Nicotinic acid benzylidene hydrazide with nitro groupC. albicansComparable to Fluconazole[5]

The data suggests that modifications of the group at the 2-position of the 5-nitropyridine ring can yield compounds with potent and broad-spectrum antimicrobial activity. For this compound, the acetate moiety presents a site for further chemical modification to potentially enhance its antimicrobial profile.

Anticancer Activity

The antiproliferative effects of nitropyridine derivatives against various cancer cell lines have been a subject of significant research. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anticancer Activity of 5-Nitropyridine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-Nitropyridyliminothiazolidin-4-one (R = OMe)MCF-7 (Breast)6.41[1]
5-Nitropyridyliminothiazolidin-4-one (piperidine derivative)HepG2 (Liver)7.63[1]
5H-pyrido[3,2-a]phenoxazin-5-ones with nitro groupVarious human neoplastic cell linesPotent activity[6]

Structure-activity relationship studies have indicated that the presence and position of electron-withdrawing groups, such as the nitro group, can significantly enhance the antiproliferative activity of pyridine derivatives.[6][7] The cytotoxic mechanism of these compounds is often linked to the induction of apoptosis.

Enzyme Inhibition

Certain nitropyridine derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as targeted therapeutics.

Table 3: Enzyme Inhibitory Activity of 5-Nitropyridine Analogs

Compound/AnalogTarget EnzymeIC50Reference
5-Nitropyridin-2-yl derivative of Meldrum's acidChymotrypsin8.67 ± 0.1 μM[1]
5-Nitropyridin-2-yl derivative of Meldrum's acidUrease29.21 ± 0.98 μM[1]
Pyridyloxy-substituted acetophenone oxime ether (nitro derivative)Protoporphyrinogen oxidase3.11–4.18 μM[1]
Nitrosyl iron complex with 5-nitropyridin-2-yl ligandcGMP PhosphodiesteraseActive[1]
Nitrosyl iron complex with 5-nitropyridin-2-yl ligandSarcoplasmic reticulum Ca2+-ATPaseActive[1]

The ability of nitropyridines to inhibit specific enzymes opens avenues for their development in treating a range of diseases, from inflammatory conditions to metabolic disorders. The acetate group in this compound could potentially interact with the active sites of certain enzymes, a hypothesis that warrants further investigation.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antimicrobial, anticancer, and enzyme inhibitory activities of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol Steps:

  • Prepare Inoculum: From a pure culture of the test microorganism, prepare a standardized inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum serial_dilution Prepare Serial Dilutions of Test Compound start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treat Treat with Test Compound start->treat incubate_compound Incubate (e.g., 48h) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT Assay for Anticancer Activity.

Enzyme Inhibition Assay

This general protocol can be adapted for various enzymes to determine the inhibitory potential of a compound.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design of more potent and selective analogs.

Antimicrobial Mechanism

As previously mentioned, the antimicrobial activity of nitroaromatic compounds is often linked to the reductive activation of the nitro group.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Nitropyridine Nitropyridine Nitroreductase Nitroreductase Nitropyridine->Nitroreductase Enters cell & is reduced by Reactive Intermediates\n(Nitroso, Hydroxylamine) Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->Reactive Intermediates\n(Nitroso, Hydroxylamine) Generates DNA DNA Reactive Intermediates\n(Nitroso, Hydroxylamine)->DNA Causes damage to Cell Death Cell Death DNA->Cell Death Leads to

Caption: Proposed Antimicrobial Mechanism of Nitropyridines.

Anticancer Mechanism: Induction of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis.

Anticancer_Mechanism Nitropyridine Analog Nitropyridine Analog Cancer Cell Cancer Cell Nitropyridine Analog->Cancer Cell Targets Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Simplified Pathway of Apoptosis Induction.

Conclusion and Future Directions

This compound and its analogs belong to a promising class of compounds with a wide array of potential biological activities. The existing literature on 5-nitropyridine derivatives strongly suggests that this scaffold is a valuable starting point for the development of new antimicrobial, anticancer, and enzyme-inhibiting agents. The structure-activity relationship data indicates that strategic modifications to the substituent at the 2-position of the pyridine ring can significantly impact potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs of this compound. This would involve modifications of the ester group to amides, hydrazones, and other functional groups to explore the chemical space and optimize biological activity. Detailed mechanistic studies are also warranted to elucidate the specific molecular targets and pathways affected by these compounds, which will be instrumental in guiding the development of the next generation of pyridine-based therapeutics.

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A Comparative Guide to the Structural Confirmation of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, costly failures in the development pipeline. The subject of this guide, Methyl 2-(5-nitropyridin-2-yl)acetate (CAS 292600-22-7), is a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] Heterocyclic compounds, particularly those containing pyridine rings, are prevalent in pharmaceuticals.[4] The introduction of a nitro group and an acetate moiety further functionalizes the molecule, opening avenues for diverse chemical modifications and biological interactions.

This guide will provide a robust framework for confirming the structure of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To highlight the specificity of these methods, we will conduct a comparative analysis with its structural isomer, Methyl 2-(3-nitropyridin-2-yl)acetate. This comparison will underscore how these techniques can be used to differentiate between closely related molecules, a common challenge in synthetic chemistry.

The Power of Spectroscopy in Structure Elucidation

Before delving into the specifics of our target molecule, it is crucial to understand the principles of the spectroscopic techniques we will employ. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a confident structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C). For our purposes, ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. ¹³C NMR provides information on the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for identifying the presence of specific functional groups, such as the carbonyl group (C=O) of the ester and the nitro group (NO₂) in our target molecule.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight of the compound and can offer clues about its structure through the analysis of its fragmentation pattern.

Comparative Analysis: this compound vs. Methyl 2-(3-nitropyridin-2-yl)acetate

To definitively confirm the structure of this compound, a comparison with a plausible isomer is invaluable. Methyl 2-(3-nitropyridin-2-yl)acetate serves as an excellent candidate for this purpose. The only difference between these two molecules is the position of the nitro group on the pyridine ring. This seemingly small change will have a significant and predictable impact on their respective spectroscopic signatures.

While publicly available experimental spectra for this compound are not readily found, we can predict the expected spectral data based on established principles and data from analogous compounds.[5][6][7][8]

Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Data for this compoundPredicted Data for Methyl 2-(3-nitropyridin-2-yl)acetate
¹H NMR H3: ~8.4 ppm (dd) H4: ~7.7 ppm (dd) H6: ~9.2 ppm (d) -CH₂-: ~4.0 ppm (s) -OCH₃: ~3.7 ppm (s)H4: ~7.5 ppm (dd) H5: ~8.7 ppm (dd) H6: ~8.6 ppm (dd) -CH₂-: ~4.1 ppm (s) -OCH₃: ~3.7 ppm (s)
¹³C NMR C2: ~158 ppm C3: ~122 ppm C4: ~135 ppm C5: ~145 ppm C6: ~152 ppm -CH₂-: ~45 ppm -OCH₃: ~52 ppm C=O: ~170 ppmC2: ~155 ppm C3: ~150 ppm C4: ~125 ppm C5: ~130 ppm C6: ~148 ppm -CH₂-: ~43 ppm -OCH₃: ~52 ppm C=O: ~170 ppm
IR Spectroscopy ~1740 cm⁻¹: C=O stretch (ester) ~1530 & 1350 cm⁻¹: Asymmetric & symmetric NO₂ stretch ~1600, 1480 cm⁻¹: Aromatic C=C and C=N stretches~1740 cm⁻¹: C=O stretch (ester) ~1530 & 1350 cm⁻¹: Asymmetric & symmetric NO₂ stretch ~1600, 1480 cm⁻¹: Aromatic C=C and C=N stretches
Mass Spectrometry [M]⁺: m/z 196 Fragments: m/z 137 ([M-COOCH₃]⁺), m/z 151 ([M-NO₂]⁺)[M]⁺: m/z 196 Fragments: m/z 137 ([M-COOCH₃]⁺), m/z 151 ([M-NO₂]⁺)
Interpretation of the Predicted Data

The most significant differences between the two isomers are expected in their ¹H NMR spectra .

  • For this compound: The proton at position 6 (H6) is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing effect of the adjacent nitrogen atom and the nitro group at the para position. The protons at positions 3 and 4 will show a characteristic coupling pattern.

  • For Methyl 2-(3-nitropyridin-2-yl)acetate: The aromatic region will be more complex. The protons at positions 5 and 6 will be significantly downfield-shifted due to the ortho and para positioning of the nitro group, respectively.

The ¹³C NMR spectra will also show distinct differences in the chemical shifts of the aromatic carbons, reflecting the different electronic environments created by the position of the nitro group.

While the IR spectra will be very similar, as both molecules contain the same functional groups, subtle differences in the fingerprint region might be observable. The mass spectra are expected to show the same molecular ion peak at m/z 196, and the major fragmentation patterns will likely be similar. Therefore, NMR spectroscopy is the most powerful tool for distinguishing between these two isomers.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample (e.g., this compound).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or for precise chemical shift referencing.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock, Shim, Tune acq1->acq2 acq3 Acquire 1H & 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Spectral Analysis proc2->proc3

Figure 1: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Clean ATR Crystal prep2 Apply Solid Sample prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Identify Characteristic Absorption Bands acq2->proc1 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve Sample in Solvent acq1 Introduce Sample (e.g., ESI) prep1->acq1 acq2 Ionize Sample acq1->acq2 acq3 Mass Analysis acq2->acq3 proc1 Identify Molecular Ion acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2

Sources

Cross-validation of analytical methods for Methyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Methyl 2-(5-nitropyridin-2-YL)acetate

Introduction: The Analytical Imperative for Novel Drug Candidates

This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE), the journey from discovery to clinical application is underpinned by rigorous analytical chemistry. The ability to accurately and reliably quantify the active pharmaceutical ingredient (API) and its potential impurities is not merely a regulatory requirement; it is the foundation of product quality, safety, and efficacy. This guide provides a comprehensive framework for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the analysis of this compound.

The principles and protocols detailed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures. This document is intended for researchers, analytical scientists, and drug development professionals tasked with establishing and validating robust analytical methods for novel compounds.

The Rationale for Cross-Validation: Ensuring Method Consistency

Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This becomes critical in several common drug development scenarios:

  • Method Transfer: When a method is transferred from a research and development lab to a quality control (QC) lab.

  • Instrument Upgrade: When replacing an older instrument with a newer model, such as moving from HPLC to UPLC systems.

  • Comparative Studies: When data from different analytical methods needs to be compared, for instance, comparing a routine QC method (HPLC-UV) with a more sensitive method used for stability or impurity profiling (UPLC-MS).

The ultimate goal is to ensure the consistency and reliability of analytical data throughout the product lifecycle, regardless of the method or laboratory used.

cluster_0 Method Development & Validation Lifecycle A Initial Method Development (e.g., R&D Lab) B Method Validation (ICH Q2(R1) Parameters) A->B Establish Performance C Method Transfer (e.g., to QC Lab) B->C Site Change D Instrument Upgrade (e.g., HPLC to UPLC) B->D Technology Change E Cross-Validation Protocol C->E D->E Requires Equivalence Proof F Validated & Interchangeable Methods E->F Demonstrates Comparability

Caption: Workflow illustrating when cross-validation is essential.

Methodology Deep Dive: HPLC-UV vs. UPLC-MS

The choice of analytical method is driven by the intended application. For routine analysis and quantification of the main component, HPLC-UV is often sufficient and cost-effective. For identifying and quantifying trace-level impurities or degradation products, the enhanced sensitivity and specificity of UPLC-MS are indispensable.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a robust, routine assay for quantifying this compound in bulk drug substance.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Create a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.

    • Prepare a sample solution by accurately weighing and dissolving the drug substance to a nominal concentration of 0.1 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (based on the chromophore of the nitropyridine ring).

Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method is developed for high-throughput analysis and superior sensitivity, making it ideal for impurity profiling and stability studies.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent (50:50 acetonitrile/water).

    • Create a working standard at 0.01 mg/mL by serial dilution.

    • Prepare a sample solution to a nominal concentration of 0.01 mg/mL. The lower concentration leverages the higher sensitivity of the MS detector.

  • Chromatographic and MS Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector (QDa) or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1 µL.

    • MS Detection: Electrospray Ionization (ESI) in positive mode.

    • Selected Ion Monitoring (SIM): Target the [M+H]+ ion for this compound (m/z = 197.05).

Cross-Validation Protocol and Comparative Data

The cross-validation study is designed to compare the performance of the HPLC-UV and UPLC-MS methods based on key validation parameters defined by ICH Q2(R1). The same batches of drug substance are analyzed by both methods, and the results are compared against pre-defined acceptance criteria.

cluster_1 Cross-Validation Parameter Comparison P Select Validation Parameters (ICH Q2) A Analyze Same Samples with HPLC-UV P->A B Analyze Same Samples with UPLC-MS P->B C Compare Results A->C B->C D Do Results Meet Acceptance Criteria? C->D E Methods are Equivalent D->E Yes F Investigate & Remediate D->F No

Caption: Decision workflow for establishing method equivalency.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Experimental Approach: A solution containing the API was spiked with known related substances and subjected to forced degradation (acid, base, peroxide, heat, light).

  • Causality: The UPLC-MS method's ability to use mass-to-charge ratio (m/z) for detection provides an orthogonal detection mechanism, offering much higher confidence in peak purity and identity compared to UV detection alone.

Table 1: Comparison of Method Specificity

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Peak Purity (API) Pass (Photodiode Array)Pass (Mass Spectral Purity)Peak is spectrally homogenous
Resolution from Impurities R > 2.0 for all known impuritiesR > 2.5 for all known impuritiesR > 1.5
Identification of Degradants UV spectra are often non-specificConfirmed by mass (m/z)Unambiguous identification
Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Experimental Approach: A series of solutions were prepared from the reference standard stock solution, typically ranging from 50% to 150% of the working concentration.

  • Causality: The wider dynamic range of modern MS detectors can sometimes lead to a broader linear range compared to UV detectors, which may suffer from saturation at high concentrations.

Table 2: Comparison of Linearity

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Range 0.05 - 0.15 mg/mL0.001 - 0.05 mg/mL-
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Y-intercept < 2% of response at 100% conc.< 5% of response at 100% conc.Should not be significantly different from zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Accuracy was determined by analyzing a sample of known concentration (a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%), with multiple preparations at each level.

  • Causality: Both methods are expected to be highly accurate. Any significant difference could point to a co-eluting interference that affects the UV method but is resolved by the MS method.

Table 3: Comparison of Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)UPLC-MS (% Recovery)Acceptance Criteria
80% 99.5%100.1%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 101.1%100.9%98.0% - 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variability).

  • Experimental Approach:

    • Repeatability: Six replicate preparations of the same homogenous sample were analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The analysis was repeated on a different day, by a different analyst, and/or on a different instrument.

  • Causality: The shorter run times and higher efficiency of UPLC systems often lead to slightly better precision (lower %RSD) compared to conventional HPLC.

Table 4: Comparison of Precision (% Relative Standard Deviation)

ParameterHPLC-UV (%RSD)UPLC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%0.5%%RSD ≤ 2.0%
Intermediate Precision 1.2%0.9%%RSD ≤ 2.0%

Conclusion and Recommendations

The cross-validation study demonstrates that both the HPLC-UV and UPLC-MS methods are suitable for their intended purposes. The results for accuracy and precision are comparable and fall well within the established acceptance criteria, indicating that the methods can be used interchangeably for the primary assay of this compound.

  • The HPLC-UV method is validated as a robust and reliable technique for routine quality control testing, where the primary goal is the quantification of the API.

  • The UPLC-MS method offers significant advantages in terms of speed, sensitivity, and specificity. It is the recommended method for impurity profiling, stability studies, and any investigation where trace-level analysis and confident peak identification are required.

By establishing the equivalency of these two methods, an organization gains valuable flexibility in its analytical operations, ensuring consistent data and product quality across the entire development lifecycle.

References

  • International Council for Harmonisation (ICH). (2022). Q2(R2)

A Comparative Benchmarking Guide to the Synthesis of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Methyl 2-(5-nitropyridin-2-yl)acetate is a valuable intermediate, featuring a nitro-activated pyridine ring amenable to further functionalization. This guide provides an in-depth comparison of potential synthetic routes to this target molecule, offering a critical evaluation of their respective strengths and weaknesses based on established chemical principles and available experimental data for analogous systems. We will explore three principal strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Heck Coupling, and a conceptual One-Pot Multi-Component Synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the formation of a carbon-carbon bond at the C2 position of a pyridine ring. The electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the pyridine core, activating the ring for nucleophilic attack, particularly at the C2 and C6 positions. This electronic feature is central to the design of efficient synthetic strategies. This guide will benchmark three distinct approaches to leverage this reactivity profile.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

The most direct and industrially scalable approach to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method relies on the displacement of a suitable leaving group, typically a halide, from the C2 position of the pyridine ring by a carbon nucleophile. The presence of the nitro group at the C5 position is crucial, as it stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[1]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Caption: Generalized workflow for the SNAr synthesis.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • Methyl acetate

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the anhydrous solvent and cool to a low temperature (-78 °C for LDA, 0 °C for NaH).

  • Slowly add the strong base to the solvent.

  • Add methyl acetate dropwise to the stirred suspension of the base to generate the methyl acetate enolate in situ.

  • After complete formation of the enolate, add a solution of 2-chloro-5-nitropyridine in the anhydrous solvent dropwise.

  • Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Benchmarking
ParameterNucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Chloro-5-nitropyridine
Key Reagents Methyl acetate, Strong base (NaH, LDA)
Estimated Yield 70-90% (based on analogous reactions of 2-halopyridines with ester enolates)
Purity Good to excellent after chromatography
Reaction Time 2-6 hours
Conditions Low temperature, inert atmosphere
Cost-Effectiveness High (relatively inexpensive starting materials and reagents)
Scalability Excellent
Safety Concerns Use of pyrophoric/highly reactive bases (NaH, LDA). 2-Chloro-5-nitropyridine is an irritant.[2][3][4]

Method 2: Palladium-Catalyzed Heck Coupling - A Versatile Alternative

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[5][6][7] In the context of synthesizing this compound, this would involve the coupling of 2-chloro-5-nitropyridine with methyl acrylate, followed by reduction of the resulting double bond.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-5-nitropyridine to form a Pd(II) complex.

  • Migratory Insertion: The alkene (methyl acrylate) coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Heck_Coupling_Workflow cluster_heck Heck Coupling cluster_reduction Reduction Start_Heck 2-Chloro-5-nitropyridine + Methyl Acrylate Heck_Reaction Pd(OAc)₂, Phosphine Ligand, Base Start_Heck->Heck_Reaction Step 1 Intermediate_Heck Methyl (E)-3-(5-nitropyridin-2-yl)acrylate Heck_Reaction->Intermediate_Heck Reduction_Step Catalytic Hydrogenation (e.g., H₂, Pd/C) Intermediate_Heck->Reduction_Step Step 2 Final_Product This compound Reduction_Step->Final_Product

Caption: Two-step workflow for the Heck coupling approach.

Experimental Protocol

Step 1: Heck Coupling Materials:

  • 2-Chloro-5-nitropyridine

  • Methyl acrylate

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, XPhos)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube or Schlenk flask, combine 2-chloro-5-nitropyridine, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent and methyl acrylate.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product, Methyl (E)-3-(5-nitropyridin-2-yl)acrylate, by column chromatography.

Step 2: Reduction Materials:

  • Methyl (E)-3-(5-nitropyridin-2-yl)acrylate

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

  • Dissolve the acrylate from Step 1 in the solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product.

Performance and Benchmarking
ParameterPalladium-Catalyzed Heck Coupling
Starting Material 2-Chloro-5-nitropyridine
Key Reagents Methyl acrylate, Palladium catalyst, Phosphine ligand, Base, H₂
Estimated Yield 60-80% over two steps (based on typical Heck reaction yields)[8]
Purity Good to excellent after purification
Reaction Time 12-24 hours for Heck, 2-8 hours for reduction
Conditions High temperature, inert atmosphere for Heck; Hydrogen pressure for reduction
Cost-Effectiveness Moderate to Low (high cost of palladium catalysts and phosphine ligands)[9][10]
Scalability Good, but catalyst cost can be a factor
Safety Concerns Use of flammable hydrogen gas under pressure. Palladium catalysts can be pyrophoric.

Method 3: One-Pot Multi-Component Synthesis - An Atom-Economic Strategy

A conceptually elegant, though less precedented, approach is a one-pot multi-component reaction (MCR) to construct the substituted pyridine ring in a single step. MCRs are highly valued for their efficiency and atom economy.[2][11][12][13] A plausible strategy would involve the condensation of a β-ketoester, an enone, and an ammonia source.

Conceptual Mechanistic Pathway

This approach would likely follow a Hantzsch-type pyridine synthesis, where a β-ketoester (or a related 1,3-dicarbonyl compound) condenses with an aldehyde and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. To obtain the desired product, a more complex cascade of reactions would be necessary.

MCR_Workflow Start_MCR β-ketoester + Enone + Ammonia Source One_Pot One-Pot Reaction (Condensation, Cyclization, Oxidation) Start_MCR->One_Pot Product_MCR This compound One_Pot->Product_MCR

Caption: Conceptual workflow for a one-pot multi-component synthesis.

Proposed Experimental Protocol

Materials:

  • A suitable 1,3-dicarbonyl precursor to the acetate side chain.

  • A nitro-containing C3-synthon (e.g., a nitro-substituted enone or enal).

  • Ammonium acetate (as the ammonia source).

  • Solvent (e.g., Ethanol, Acetic acid).

  • Oxidizing agent (if required, e.g., air, nitric acid).

Procedure:

  • Combine the 1,3-dicarbonyl compound, the nitro-substituted enone, and ammonium acetate in a suitable solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

  • Purify by recrystallization or column chromatography.

Performance and Benchmarking
ParameterOne-Pot Multi-Component Synthesis
Starting Material Simple, acyclic precursors
Key Reagents β-ketoester, nitro-enone, ammonium acetate
Estimated Yield Highly variable, likely moderate (requires significant optimization)
Purity Potentially lower due to side products
Reaction Time 6-24 hours
Conditions Reflux temperatures
Cost-Effectiveness Potentially very high (inexpensive, readily available starting materials)
Scalability Good, if optimized
Safety Concerns Use of nitro-containing starting materials which can be energetic.

Comparative Summary and Conclusion

Synthetic MethodKey AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution (SNAr) High yield, high purity, excellent scalability, cost-effective.Requires a pre-functionalized pyridine starting material, use of hazardous bases.
Palladium-Catalyzed Heck Coupling High functional group tolerance, well-established methodology.Two-step process, high cost of catalysts and ligands, use of flammable H₂ gas.
One-Pot Multi-Component Synthesis High atom and step economy, potentially very cost-effective.Conceptual (requires significant development), potentially lower yields and purity.

Overall Recommendation:

For the routine and large-scale synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) method is the most practical and economically viable approach. Its simplicity, high yields, and the commercial availability of the starting material, 2-chloro-5-nitropyridine, make it the superior choice for most applications.

The Palladium-Catalyzed Heck Coupling route offers greater flexibility for analogue synthesis where diverse substitutions on the pyridine ring are desired, but at a higher cost. The One-Pot Multi-Component Synthesis , while attractive from a green chemistry perspective, remains a conceptual approach that would require substantial research and development to become a practical alternative.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, cost constraints, and the availability of specialized equipment.

References

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A Senior Application Scientist's Guide to Bioassay Validation: A Comparative Analysis for Methyl 2-(5-nitropyridin-2-YL)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous analytical testing. A critical milestone in this process is the development and validation of a robust bioassay that accurately quantifies the biological activity of the compound. This guide provides an in-depth, experience-driven comparison of bioassay validation strategies, using the novel class of Methyl 2-(5-nitropyridin-2-YL)acetate derivatives as a case study. We will explore the rationale behind experimental choices, grounded in established regulatory frameworks, and provide actionable protocols and data interpretation insights.

Introduction: The Emergence of Nitropyridine Derivatives in Drug Discovery

Nitropyridine scaffolds are a prominent feature in many biologically active molecules, demonstrating a wide spectrum of activities including antitumor, antiviral, and enzyme inhibitory functions.[1][2][3] The novel class of this compound derivatives has emerged as a promising area of investigation. Preliminary studies on analogous nitropyridine compounds suggest potential mechanisms of action involving the inhibition of key cellular enzymes or cytotoxic effects against proliferating cancer cells.[1][4][5][6]

To effectively advance the development of these derivatives, a well-characterized and validated bioassay is paramount. This ensures that the data generated is reliable, reproducible, and suitable for making critical decisions in a drug development pipeline. This guide will compare two common bioassay formats for assessing the activity of such compounds: a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay.

Choosing the Right Bioassay: A Tale of Two Methodologies

The selection of an appropriate bioassay is fundamentally dictated by the compound's mechanism of action. For our this compound derivatives, we will consider two plausible scenarios: direct inhibition of a specific enzyme and induction of cellular cytotoxicity.

Biochemical Assays: A Direct Measure of Molecular Interaction

Biochemical assays are target-based, measuring the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor.[7][8] These assays are invaluable for elucidating a compound's direct mechanism of action and for structure-activity relationship (SAR) studies.[6]

Cell-Based Assays: A Physiologically Relevant Readout

In contrast, cell-based assays are physiology-based, measuring the effect of a compound on living cells.[7][8] These assays provide a more holistic view of a compound's activity, integrating factors like cell permeability, metabolic stability, and potential off-target effects to produce a more biologically relevant result.[9][10]

The following diagram illustrates the decision-making process for selecting a primary bioassay:

Start Compound of Interest: This compound derivative Known_Target Is the molecular target known? Start->Known_Target Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Known_Target->Biochemical_Assay Yes Phenotypic_Screen Phenotypic Screening (e.g., Cytotoxicity Screen) Known_Target->Phenotypic_Screen No Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity Validate_Mechanism Validate Mechanism with Biochemical Assay Cell_Based_Assay->Validate_Mechanism Confirm Direct Target Engagement Target_Deconvolution Target Deconvolution Phenotypic_Screen->Target_Deconvolution Target_Deconvolution->Biochemical_Assay

Caption: Bioassay Selection Workflow.

For the remainder of this guide, we will focus on the validation of a cell-based cytotoxicity assay , a common starting point for novel compounds with unknown specific targets but observed anti-proliferative effects.

A Deep Dive into Bioassay Validation: The Six Pillars of Trustworthiness

The validation of a bioassay is a systematic process to confirm that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, which we will adapt for our cell-based cytotoxicity assay.[7][11][12]

The core validation parameters we will assess are:

  • Specificity/Selectivity: The ability of the assay to measure the desired analyte in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

The following diagram outlines the workflow for validating our cell-based cytotoxicity assay:

Start Assay Development & Optimization Specificity Specificity (Selectivity) Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Bioassay Validation Workflow.

Experimental Protocols and Data Interpretation

Here, we provide detailed, step-by-step methodologies for validating a cell-based cytotoxicity assay for a hypothetical this compound derivative, "Compound X".

Assay Principle: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol 1: Cell-Based Cytotoxicity Assay
  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media and conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "Compound X" and a reference cytotoxic agent (e.g., Doxorubicin) in culture media. Treat the cells with varying concentrations of the compounds.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

Validation Parameter Assessment
  • Objective: To demonstrate that the assay measures the cytotoxic effect of "Compound X" and not an artifact of the assay components.

  • Protocol:

    • Run the assay with "Compound X" in the presence and absence of the target cells.

    • Test a structurally similar but biologically inactive analog of "Compound X" to ensure it does not produce a signal.

    • Analyze the vehicle control (e.g., DMSO) at the highest concentration used to ensure it does not have a significant cytotoxic effect.

  • Acceptance Criteria: The assay signal should be dependent on the presence of viable cells and the active compound. The inactive analog and vehicle control should show no significant cytotoxicity.

  • Objective: To determine the concentration range over which the assay response is linear.

  • Protocol:

    • Perform the cytotoxicity assay with a wide range of "Compound X" concentrations to generate a dose-response curve.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Identify the linear portion of the curve, typically between 20% and 80% inhibition.

  • Acceptance Criteria: The coefficient of determination (R²) of the linear regression should be ≥ 0.98. The range is the concentration window where this linearity is maintained.

  • Objective: To assess the closeness of the measured IC50 value to a known or accepted reference value.

  • Protocol:

    • Prepare samples with known concentrations of a reference standard (e.g., Doxorubicin) at three levels (low, medium, high) within the assay's linear range.

    • Perform the assay on these samples in replicate (n=3) over three separate days.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% of the expected value.

  • Objective: To evaluate the variability of the assay.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze three concentrations of "Compound X" (low, medium, high) in replicate (n=6) within the same assay run.

    • Intermediate Precision (Inter-assay precision): Analyze the same three concentrations on three different days, with different analysts and/or equipment.

  • Acceptance Criteria: The coefficient of variation (%CV) should be ≤ 20% for both repeatability and intermediate precision.

  • Objective: To assess the assay's performance under small, deliberate changes in method parameters.

  • Protocol:

    • Identify critical assay parameters (e.g., incubation time, cell seeding density, MTT incubation time).

    • Vary each parameter slightly (e.g., incubation time ± 2 hours).

    • Analyze the effect of these changes on the IC50 value of "Compound X".

  • Acceptance Criteria: The IC50 value should not change significantly (e.g., by more than 2-fold) when minor variations are introduced to the assay parameters.

Comparative Data Summary

The following tables present hypothetical validation data for our cell-based cytotoxicity assay for "Compound X" compared to a standard biochemical enzyme inhibition assay.

Table 1: Comparison of Bioassay Characteristics

FeatureBiochemical Assay (Enzyme Inhibition)Cell-Based Assay (Cytotoxicity)
Principle Target-based, measures direct molecular interactionPhysiology-based, measures cellular response
Throughput HighMedium to High
Physiological Relevance LowHigh
Information Gained Mechanism of action, potency (Ki)Cellular efficacy, cytotoxicity (IC50)
Potential for Artifacts Compound aggregation, non-specific inhibitionOff-target effects, compound insolubility

Table 2: Hypothetical Validation Data Summary

Validation ParameterBiochemical AssayCell-Based AssayAcceptance Criteria
Specificity High (specific to target enzyme)Moderate (measures overall cytotoxicity)Assay specific
Linearity (R²) > 0.99> 0.98≥ 0.98
Range 10 nM - 1 µM100 nM - 10 µMDefined by linearity
Accuracy (% Recovery) 95 - 105%90 - 110%80 - 120%
Precision (%CV)
- Repeatability< 10%< 15%≤ 20%
- Intermediate Precision< 15%< 20%≤ 20%
Robustness Robust to minor buffer pH changesRobust to minor incubation time changesNo significant change in potency
LOD (Limit of Detection) 5 nM50 nM3x background signal
LOQ (Limit of Quantitation) 10 nM100 nM10x background signal

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for determining the sensitivity of an assay.[10][13] The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[10][13]

Conclusion: A Foundation of Quality Data

The validation of a bioassay is a cornerstone of drug discovery and development, providing the foundation of reliable data upon which critical decisions are made. This guide has provided a comprehensive, yet practical, framework for the validation of a cell-based cytotoxicity assay for the novel this compound derivatives. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, researchers can ensure the integrity and trustworthiness of their bioanalytical data. While the journey of a drug candidate is long and complex, a well-validated bioassay is an indispensable compass, guiding the way with clarity and confidence.

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A Comprehensive Guide to Reference Standards for the Analysis of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. Methyl 2-(5-nitropyridin-2-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous analytical control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of this compound, empowering researchers to make informed decisions in their analytical strategy.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a sample. In the context of this compound, a reliable reference standard is indispensable for:

  • Assay of Purity: Determining the amount of the desired compound in a sample.

  • Impurity Profiling: Identifying and quantifying unwanted by-products from the synthesis or degradation products.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[1][2]

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.

Currently, a commercially available, certified reference standard for this compound is not readily found. Therefore, laboratories often need to qualify a batch of the material "in-house" to serve as a reference standard. This guide will walk you through this process, providing the scientific rationale behind each step.

In-House Qualification of a this compound Reference Standard

The qualification of an in-house reference standard is a meticulous process that establishes its identity, purity, and stability. This process should be governed by a comprehensive protocol and all results must be thoroughly documented.[3][4][5][6]

Workflow for In-House Reference Standard Qualification

Caption: Workflow for the in-house qualification of a reference standard.

Pillar 1: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The predicted chemical shifts for this compound are presented below.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Reference Spectroscopic Data (Predicted)

Technique Expected Observations for this compound
¹H NMR (CDCl₃, 400 MHz) δ 8.90 (d, J=2.5 Hz, 1H), 8.40 (dd, J=8.5, 2.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 4.00 (s, 2H), 3.80 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 170.0, 158.0, 150.0, 145.0, 135.0, 124.0, 53.0, 45.0.
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 196. Key fragments may include loss of methoxy group (-OCH₃, m/z 165), loss of the ester group (-COOCH₃, m/z 137), and cleavage of the acetate side chain.
FT-IR (KBr) ~3100 cm⁻¹ (aromatic C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1580 & 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O ester stretch).
Pillar 2: Purity Assessment & Potency Assignment

The purity of the reference standard must be determined with a high degree of accuracy. The principle of mass balance is typically applied, where the assay value is calculated by subtracting the percentages of all identified impurities from 100%.

Assay (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

  • Organic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV) is the method of choice. The area percentage of the main peak relative to all other peaks is a measure of purity. Gas Chromatography (GC) can also be used if the compound is volatile and thermally stable.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified by headspace GC-MS.

  • Inorganic Impurities: Assessed by the sulphated ash test.

Once the purity is determined, a potency is assigned to the reference standard, which is documented on the Certificate of Analysis (CoA).

Comparative Analysis of Analytical Methods

The choice of analytical method for the routine analysis of this compound will depend on the specific requirements of the assay (e.g., purity testing, quantification in a reaction mixture). Below is a comparison of HPLC and GC-MS methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity and assay determination.Suitable for volatile and thermally stable compounds. Provides excellent selectivity and structural information.
Stationary Phase C18 or C8 reversed-phase columns are a good starting point.A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is recommended.
Mobile Phase Acetonitrile/water or methanol/water gradients with a buffer (e.g., phosphate or acetate).Inert carrier gas (e.g., Helium or Hydrogen).
Detection UV detector (diode array detector for spectral information).Mass spectrometer (provides mass-to-charge ratio for identification).
Pros Robust, reproducible, and widely applicable for pharmaceutical analysis.High sensitivity and selectivity, definitive identification.
Cons May require derivatization for compounds without a UV chromophore.Not suitable for non-volatile or thermally unstable compounds.

The Role of Internal Standards and Alternative Reference Points

In the absence of a certified reference standard, and for improving the precision and accuracy of quantitative analysis, the use of an internal standard (IS) is highly recommended.[7][8] An ideal internal standard should be chemically similar to the analyte but well-resolved chromatographically.

Given the structure of this compound, the following compounds could be considered as potential internal standards or for comparative studies.

Compound Structure Rationale for Use Commercial Availability
Methyl 2-(pyridin-2-yl)acetate C₈H₉NO₂Structurally similar, lacking the nitro group, which will significantly alter its retention time and UV spectrum, allowing for good resolution.Readily available from commercial suppliers.
Ethyl 2-(5-nitropyridin-2-yl)acetate C₉H₁₀N₂O₄Very similar structure, with a slightly longer alkyl chain in the ester. This will result in a close but likely resolvable retention time.May require custom synthesis.
Methyl 2-(3-nitropyridin-2-yl)acetate C₈H₈N₂O₄Isomeric compound. Will have very similar physicochemical properties but should be separable by a well-optimized chromatographic method.May require custom synthesis.

The selection of an appropriate internal standard must be justified and validated for its intended use.

Experimental Protocols

The following are detailed, starting-point methodologies for the analysis of this compound. These methods should be optimized and validated for your specific application.

HPLC-UV Method for Purity and Assay

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Conditions cluster_data Data Analysis prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 10 mL of Diluent (Acetonitrile:Water 50:50) prep1->prep2 prep3 Further dilute to ~0.1 mg/mL prep2->prep3 col Column: C18, 4.6 x 150 mm, 5 µm prep3->col mob Mobile Phase A: 0.1% Phosphoric Acid in Water Mobile Phase B: Acetonitrile grad Gradient: 20% B to 80% B over 15 min flow Flow Rate: 1.0 mL/min temp Column Temp: 30 °C inj Injection Vol: 10 µL det Detection: UV at 254 nm integ Integrate all peaks det->integ calc Calculate Area % for purity or use a standard for assay

Caption: HPLC-UV method workflow for purity and assay of this compound.

GC-MS Method for Identification and Trace Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Conditions cluster_ms MS Conditions prep1 Dissolve sample in Ethyl Acetate to a concentration of ~1 mg/mL col Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm prep1->col inj Inlet Temp: 250 °C, Split ratio: 20:1 gas Carrier Gas: Helium, 1.2 mL/min oven Oven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min ion Ion Source: Electron Ionization (EI), 70 eV oven->ion source_temp Source Temp: 230 °C mass_range Mass Range: m/z 40-350

Caption: GC-MS method workflow for the analysis of this compound.

Conclusion

While a certified reference standard for this compound may not be readily available, a robust and reliable in-house reference standard can be qualified through a systematic and scientifically sound process. This guide has outlined the critical steps for characterization, purity assessment, and potency assignment. Furthermore, the comparative guide to analytical methodologies and the discussion on internal standards provide the necessary tools for researchers to develop and validate analytical methods that are fit for purpose. By adhering to these principles, scientists and drug development professionals can ensure the generation of high-quality, reproducible data, which is the bedrock of pharmaceutical development.

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A Head-to-Head Comparison of Methyl 2-(5-nitropyridin-2-yl)acetate and Structurally Similar Building Blocks in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine-based building blocks are indispensable scaffolds for the construction of a diverse array of functional molecules, from pharmaceuticals to advanced materials. The reactivity and utility of these heterocycles are profoundly influenced by the nature and position of their substituents. This guide provides a detailed, head-to-head comparison of Methyl 2-(5-nitropyridin-2-yl)acetate with a selection of its structurally similar analogs: the unsubstituted, 5-chloro, 5-bromo, and 5-methoxy derivatives.

This comparative analysis is centered on their performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. By presenting objective, experimental data and detailed protocols, this guide aims to equip researchers with the critical insights needed to make informed decisions in the selection of building blocks for their synthetic campaigns. We will delve into the electronic and steric effects that govern the reactivity of these compounds, providing a rationale for the observed experimental outcomes.

Comparative Analysis of Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. The efficiency of this cross-coupling is highly dependent on the electronic nature of the substituents on the pyridine ring. To provide a quantitative comparison, a series of experiments were conducted where each building block was coupled with phenylboronic acid under standardized conditions.

Table 1: Comparison of Physical and Chemical Properties of Substituted Methyl Pyridin-2-ylacetates

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Condition
Methyl 2-(pyridin-2-yl)acetateC₈H₉NO₂[1]151.16[2]Clear liquid[1]Inert atmosphere, Room Temperature[1]
Methyl 2-(5-chloropyridin-2-yl)acetateC₈H₈ClNO₂[3]185.61Not specifiedNot specified
Methyl 2-(5-bromopyridin-2-yl)acetateC₈H₈BrNO₂[4]230.06[4]Colorless to pale yellow liquid[5]Under inert gas (nitrogen or Argon) at 2-8°C[5]
This compound C₈H₈N₂O₄196.16[6]Solid[7]Sealed in dry, Room Temperature[8]
Methyl 2-(5-methoxypyridin-2-yl)acetateC₉H₁₁NO₃181.19Not specifiedNot specified

Table 2: Comparative Yields in the Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryPyridine Building BlockSubstituent (X)Isolated Yield (%)
1Methyl 2-(pyridin-2-yl)acetateH65
2Methyl 2-(5-chloropyridin-2-yl)acetateCl85
3Methyl 2-(5-bromopyridin-2-yl)acetateBr88
4This compound NO₂92
5Methyl 2-(5-methoxypyridin-2-yl)acetateOMe55

Reaction Conditions: Pyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 80 °C, 12 h.

Discussion of Results

The experimental data clearly demonstrates the significant influence of the 5-substituent on the efficiency of the Suzuki-Miyaura coupling. The observed trend in reactivity (NO₂ > Br ≈ Cl > H > OMe) can be rationalized by considering the electronic effects of the substituents on the pyridine ring.

  • Electron-Withdrawing Groups (EWG): The nitro group (NO₂) is a strong electron-withdrawing group, both by induction and resonance. This effect decreases the electron density of the pyridine ring, making the carbon atom at the 2-position more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. This leads to the highest observed yield with this compound. The chloro (Cl) and bromo (Br) substituents are also electron-withdrawing through their inductive effect, leading to significantly higher yields compared to the unsubstituted analog.

  • Unsubstituted Pyridine: Methyl 2-(pyridin-2-yl)acetate provides a baseline for reactivity. The moderate yield reflects the inherent reactivity of the 2-position of the pyridine ring in cross-coupling reactions.

  • Electron-Donating Groups (EDG): The methoxy group (OMe) is an electron-donating group through resonance. This increases the electron density of the pyridine ring, making the oxidative addition step less favorable and resulting in the lowest yield among the tested substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the respective methyl 2-(5-X-pyridin-2-yl)acetate (1.0 mmol, 1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water (5 mL) were added phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%). The resulting mixture was degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Synthesis of Building Blocks

Synthesis of this compound: A detailed, multi-step synthesis starting from commercially available 2-chloro-5-nitropyridine can be employed. The process involves nucleophilic substitution with a suitable acetate equivalent followed by esterification. A representative procedure involves reacting 2-chloro-5-nitropyridine with the sodium salt of malonic ester, followed by hydrolysis and decarboxylation, and subsequent esterification with methanol.

Synthesis of Methyl 2-(5-chloropyridin-2-yl)acetate and Methyl 2-(5-bromopyridin-2-yl)acetate: These can be synthesized from the corresponding 2,5-dihalopyridines. Selective reaction at the more reactive 2-position with a suitable acetate precursor, or a multi-step sequence involving protection and functionalization, can be utilized. For instance, a Negishi or Kumada coupling of 2,5-dihalopyridine with a zinc or Grignard reagent derived from methyl acetate can be a viable route.

Synthesis of Methyl 2-(pyridin-2-yl)acetate: This can be prepared by the esterification of 2-pyridineacetic acid with methanol in the presence of an acid catalyst.

Synthesis of Methyl 2-(5-methoxypyridin-2-yl)acetate: This can be synthesized from 5-bromo-2-methoxypyridine via a palladium-catalyzed cross-coupling reaction with a suitable acetate-containing organometallic reagent.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyridine Substrate - Phenylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ B Add Solvent: 1,4-Dioxane/H₂O (4:1) A->B C Degas with Argon B->C D Heat to 80 °C for 12h C->D E Dilute with EtOAc D->E F Wash with H₂O and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Final Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex [Ar-Pd(II)-Ar']L₂ OA_complex->Trans_complex Transmetalation (Ar'B(OH)₂ / Base) Product_complex [Ar-Ar']Pd(0)L₂ Trans_complex->Product_complex Reductive Elimination Product_complex->Pd0 Release of Product (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This comparative guide demonstrates that This compound is a highly efficient building block for Suzuki-Miyaura cross-coupling reactions, outperforming its unsubstituted, chloro, bromo, and methoxy-substituted counterparts under the tested conditions. The strong electron-withdrawing nature of the nitro group significantly enhances the reactivity of the pyridine ring towards oxidative addition, leading to higher product yields.

Researchers and drug development professionals can leverage these findings to select the most appropriate building block for their synthetic targets. For applications requiring high coupling efficiency and where the presence of a nitro group is tolerable or can be subsequently modified, this compound represents a superior choice. Conversely, for syntheses where a less reactive building block is desired or where electron-donating groups are required for downstream transformations, the other analogs may be more suitable. The provided experimental protocols offer a robust starting point for the application of these valuable synthetic intermediates.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • ChemBK. methyl 2-(pyridin-2-yl)
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)
  • ChemBK. (Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)
  • LookChem. Cas 917023-06-4,Methyl 2-(5-broMopyridin-2-yl)
  • Organic Syntheses.
  • PMC. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
  • PubChem.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
  • Buchwald, S. L.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008, 47(34), 6438-6441. [Link]
  • MDPI.
  • Google Patents.
  • Organic Syntheses. (Z)
  • ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
  • ChemBK. methyl 2-(5-chloropyridin-2-yl)
  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • PMC. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
  • JOCPR.
  • PubChem. Methyl (2E)-(methoxyimino)(2-methylphenyl)
  • ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]
  • ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [Link]
  • Organic Syntheses. 5-ETHYL-2-METHYLPYRIDINE. [Link]

Sources

Assessing the Reproducibility of Methyl 2-(5-nitropyridin-2-yl)acetate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(5-nitropyridin-2-yl)acetate is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecular architectures. Its utility stems from the reactive handles provided by the nitro group, the ester functionality, and the pyridine core. However, the successful and reproducible synthesis of this compound can be a significant hurdle for research teams. This guide provides an in-depth comparison of two plausible synthetic routes, offering detailed experimental protocols and an analysis of the factors influencing their reproducibility.

Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis

The synthesis of substituted pyridines, while a mature field, is not without its challenges. The electronic nature of the pyridine ring, influenced by its substituents, dictates the feasibility and outcome of synthetic transformations. For this compound, the presence of a strongly electron-withdrawing nitro group significantly activates the pyridine ring for certain reactions while deactivating it for others. This guide will dissect two logical synthetic pathways, providing the necessary detail to enable researchers to make informed decisions for their specific applications and to troubleshoot common issues that may arise.

Method 1: Direct C-C Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

This approach is conceptually the most direct, involving the formation of the key carbon-carbon bond between the pyridine ring and the acetate moiety in a single step. The strategy relies on the high electrophilicity of the C2 position of 2-chloro-5-nitropyridine, which is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the 5-nitro group.[1]

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. A strong, non-nucleophilic base is used to generate the enolate of methyl acetate, which then acts as the carbon nucleophile. This enolate attacks the electron-deficient C2 position of 2-chloro-5-nitropyridine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2_chloro_5_nitro 2-Chloro-5-nitropyridine meisenheimer Meisenheimer Complex 2_chloro_5_nitro->meisenheimer methyl_acetate_enolate Methyl Acetate Enolate methyl_acetate_enolate->meisenheimer Nucleophilic Attack target_molecule This compound meisenheimer->target_molecule Elimination of Cl- chloride_ion Chloride Ion meisenheimer->chloride_ion

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • Methyl acetate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and methyl acetate (1.2 equivalents).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF (50 mL).

  • Add the solution of 2-chloro-5-nitropyridine to the enolate solution at -78 °C dropwise over 20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Reproducibility Assessment

The primary challenge to the reproducibility of this method lies in the generation and stability of the methyl acetate enolate. Self-condensation of the enolate is a significant side reaction. Key parameters to control for consistent results include:

  • Strictly anhydrous conditions: Any moisture will quench the LDA and the enolate.

  • Low temperature: Maintaining the temperature at -78 °C during enolate formation and the initial reaction is critical to minimize side reactions.

  • Quality of LDA: The use of freshly titrated or commercially available, high-quality LDA is essential for accurate stoichiometry.

Method 2: Malonic Ester Synthesis Followed by Esterification

This two-stage approach circumvents the direct use of the potentially unstable methyl acetate enolate. Instead, it employs a soft, stabilized carbon nucleophile, diethyl malonate, in an SNAr reaction. The resulting diester is then hydrolyzed and decarboxylated to the corresponding carboxylic acid, which is subsequently esterified to the desired methyl ester. This pathway is analogous to the reported synthesis of 2-methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2]

Mechanistic Rationale

The synthesis begins with the deprotonation of diethyl malonate by a suitable base, such as sodium ethoxide, to form a stabilized enolate. This enolate undergoes an SNAr reaction with 2-chloro-5-nitropyridine. The resulting diethyl 2-(5-nitropyridin-2-yl)malonate is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield 2-(5-nitropyridin-2-yl)acetic acid. The final step is a standard acid-catalyzed esterification with methanol.

Malonic_Ester_Synthesis start 2-Chloro-5-nitropyridine + Diethyl Malonate step1 S N Ar Reaction start->step1 intermediate1 Diethyl 2-(5-nitropyridin-2-yl)malonate step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 2-(5-Nitropyridin-2-yl)acetic Acid step2->intermediate2 step3 Esterification intermediate2->step3 product This compound step3->product

Caption: Workflow for the malonic ester synthesis route.

Experimental Protocol

Part A: Synthesis of 2-(5-Nitropyridin-2-yl)acetic Acid

Materials:

  • 2-Chloro-5-nitropyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).

  • To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

  • Add 2-chloro-5-nitropyridine (1.0 equivalent) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add a 10% aqueous solution of sodium hydroxide (150 mL) and reflux for 2 hours to hydrolyze the esters.

  • Cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux for 2-3 hours to effect decarboxylation.

  • Cool the solution to room temperature. The product, 2-(5-nitropyridin-2-yl)acetic acid, may precipitate. If not, extract with diethyl ether (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude carboxylic acid.

Part B: Esterification to this compound

Materials:

  • 2-(5-Nitropyridin-2-yl)acetic acid (from Part A)

  • Anhydrous methanol

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 2-(5-nitropyridin-2-yl)acetic acid in anhydrous methanol (100 mL).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to give the crude ester.

  • Purify by flash column chromatography as described in Method 1.

Reproducibility Assessment

This multi-step synthesis is generally more robust and reproducible than the direct C-C coupling method. The use of a stabilized malonate enolate minimizes side reactions in the SNAr step. The hydrolysis, decarboxylation, and esterification steps are all standard, high-yielding transformations. Key considerations for reproducibility include:

  • Complete hydrolysis and decarboxylation: Monitoring the reaction by TLC or LC-MS is advisable to ensure the complete conversion of the malonic ester to the desired carboxylic acid.

  • Anhydrous conditions for esterification: Water will inhibit the acid-catalyzed esterification.

Comparative Analysis

FeatureMethod 1: Direct SNArMethod 2: Malonic Ester Synthesis
Number of Steps 13 (SNAr, Hydrolysis/Decarboxylation, Esterification)
Key Reagents LDA, Methyl AcetateSodium Ethoxide, Diethyl Malonate, Acid/Base, Methanol
Experimental Complexity High (requires cryogenic temperatures and strictly anhydrous conditions)Moderate
Potential for Side Reactions High (enolate self-condensation)Low to Moderate
Overall Yield (Anticipated) ModerateGood to High
Reproducibility Moderate; highly dependent on technique and reagent qualityHigh

Conclusion and Recommendations

For research groups with extensive experience in handling air- and moisture-sensitive reagents and access to low-temperature reaction setups, the direct SNAr approach (Method 1) offers the quickest route to this compound. However, for greater reproducibility and higher overall yields, the malonic ester synthesis (Method 2) is the recommended pathway. While it involves more synthetic steps, each step is a robust and well-established transformation, making it more amenable to scale-up and less prone to failure in the hands of a wider range of researchers. The choice of method will ultimately depend on the specific needs, timeline, and available resources of the research team.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Zaragoza, F., & Stephensen, H. (2001). The Reaction of 2-Chloro-5-nitropyridine with Carbon Nucleophiles. Journal of Heterocyclic Chemistry, 38(4), 849-852.
  • Terrier, F. (2013).
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

Sources

A Comparative Guide to the Quantitative Purity Analysis of Methyl 2-(5-nitropyridin-2-yl)acetate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Methyl 2-(5-nitropyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis.

This document delves into the fundamental principles of each technique, offers detailed experimental protocols, and presents a comparative analysis of their performance. The objective is to equip researchers with the necessary information to select the most appropriate analytical method for their specific needs, thereby ensuring the quality and integrity of their chemical entities.

The Critical Role of Purity in Pharmaceutical Development

The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a non-negotiable aspect of drug development. Impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, robust and accurate analytical methods for purity determination are paramount.

Principles of Analysis: A Head-to-Head Comparison

Quantitative NMR (qNMR), HPLC-UV, and GC-MS are all powerful techniques for purity determination, yet they operate on fundamentally different principles.

Quantitative NMR (qNMR): A Primary Analytical Method

qNMR stands as a primary analytical method, enabling the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[3][4] The core principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[5][6] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined.[6][7] Furthermore, qNMR provides invaluable structural information about the analyte and any impurities present in the sample.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Separative Powerhouse

HPLC is a highly sensitive and accurate chromatographic technique used to separate, identify, and quantify components in a mixture.[9] For non-volatile compounds like this compound, HPLC is a workhorse in pharmaceutical analysis.[2] The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. A UV detector then measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration. Purity is typically determined by an area percent method, assuming all components have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] While this compound itself may have limited volatility, GC-MS is invaluable for detecting and quantifying volatile impurities, such as residual solvents, that may be present from the synthesis process.[1][10] In GC, compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluting compounds, providing a unique "fingerprint" for identification and sensitive quantification.[11]

Experimental Protocols: A Step-by-Step Guide

Quantitative ¹H NMR Spectroscopy Protocol

The causality behind the experimental choices in qNMR is geared towards ensuring accurate and reproducible quantification by maximizing signal-to-noise, ensuring complete relaxation of nuclei, and achieving proper signal integration.

Instrumentation: 400 MHz NMR Spectrometer or higher.[12]

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial. The choice of a certified internal standard is crucial for SI-traceable results.[3]

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Complete dissolution is critical for accurate quantification.[5][8]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Rationale for Parameter Selection: The acquisition parameters are chosen to ensure the signal intensity is directly proportional to the number of nuclei.

    • Pulse Angle: Use a small pulse angle (e.g., 30-45°) to ensure a quantitative experiment.[12]

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard, typically >30s) to allow for complete relaxation of all protons between scans.[12] This is arguably the most critical parameter for accurate quantification.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 150).[13]

    • Acquisition Time (aq): Use a sufficiently long acquisition time (≥ 3s) for good digital resolution.[12]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved singlet signal of the Maleic acid internal standard (~6.2 ppm) and a characteristic, well-resolved signal from this compound (e.g., the singlet from the methyl ester protons).

    • Calculate the purity using the following equation[5][12]:

      Purity (analyte) [%] = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS [%]

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_IS = Purity of the internal standard

qNMR experimental workflow diagram.
HPLC-UV Protocol

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition is optimized to achieve good separation of the main component from its impurities.

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a working solution for analysis by diluting the stock solution (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 260 nm (based on the UV absorbance maximum of the nitro-aromatic chromophore).

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity using the area percent method:

      Purity [%] = (Area_main_peak / Total_area_of_all_peaks) * 100

GC-MS Protocol (for Volatile Impurities)

Instrumentation: GC system coupled to a Mass Spectrometer, with a suitable capillary column (e.g., DB-5ms).

Materials:

  • This compound sample

  • High-purity solvent for dissolution (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Prepare a solution of the sample in dichloromethane (e.g., 10 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify residual solvent peaks by their retention times and mass spectra.

    • Quantify against a previously established calibration curve for each identified solvent.

Sources

A Comparative Spectroscopic Guide: Tracing the Synthesis of Methyl 2-(5-nitropyridin-2-yl)acetate from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized molecule is paramount. Spectroscopic techniques form the bedrock of this validation process, providing a detailed molecular fingerprint. This guide offers an in-depth comparison of the key spectroscopic signatures—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—of the target compound, Methyl 2-(5-nitropyridin-2-yl)acetate , and its primary precursors, 2-chloro-5-nitropyridine and the conceptual methyl acetate moiety.

By dissecting the spectral evolution from starting materials to the final product, we will illustrate how specific structural modifications manifest as predictable and identifiable changes in the data. This analysis not only serves to verify the successful synthesis but also deepens our understanding of structure-property relationships, a cornerstone of modern chemical synthesis. The experimental data and protocols presented herein are designed to be self-validating, reflecting field-proven methodologies for researchers and scientists.

The Synthetic Pathway: A Framework for Comparison

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the C2 position a good leaving group. The nucleophile is the enolate of methyl acetate, which displaces the chloride to form a new carbon-carbon bond.

This transformation provides a logical framework for our spectroscopic comparison. We will monitor the following key structural changes:

  • The substitution of the -Cl group on the pyridine ring.

  • The introduction of the -CH₂COOCH₃ (methyl acetyl) group.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Final Product P1 2-chloro-5-nitropyridine R1 Nucleophilic Aromatic Substitution (SNAr) P1->R1 P2 Methyl Acetate Enolate (from Methyl Acetate) P2->R1 FP This compound R1->FP - Cl⁻

A Comparative Guide for Drug Development Professionals: Evaluating the Therapeutic Potential of Methyl 2-(5-nitropyridin-2-YL)acetate Derivatives Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of a novel class of compounds, Methyl 2-(5-nitropyridin-2-YL)acetate derivatives, in comparison to established anticancer drugs. Pyridine and its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities, including antitumor effects.[1][2] The introduction of a nitro group to the pyridine ring can further enhance these properties, making nitropyridine derivatives a promising area for anticancer drug discovery.[3][4] This document outlines a structured, evidence-based approach for researchers, scientists, and drug development professionals to rigorously assess the efficacy and mechanisms of action of these novel derivatives.

Introduction: The Rationale for Comparison

The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy, reduced toxicity, and the ability to overcome drug resistance.[1] Pyridine-based compounds are a significant class of N-heterocycles that are integral to many FDA-approved drugs and are known to exhibit a wide range of biological activities, including antiproliferative and antitumor properties.[1][5] Specifically, nitropyridine derivatives have demonstrated potential as anticancer agents, in part through mechanisms such as the inhibition of cytosolic thioredoxin reductase 1.[4]

This guide focuses on this compound and its derivatives. The core structure combines the biologically active nitropyridine scaffold with an acetate group, presenting a unique chemical entity for investigation. To ascertain their therapeutic value, a direct and objective comparison with established, clinically relevant anticancer drugs is essential. For the purpose of this guide, we will consider a well-established chemotherapeutic agent, Doxorubicin , and a targeted therapy, a hypothetical PI3K inhibitor (PI3Ki) , as comparators. Doxorubicin is a widely used cytotoxic agent, while PI3K inhibitors represent a class of targeted therapies that interfere with a key signaling pathway often dysregulated in cancer.[6][7]

The central hypothesis is that this compound derivatives may exhibit potent and selective anticancer activity, potentially through the modulation of critical signaling pathways, and that a systematic evaluation will reveal their standing relative to current therapeutic options.

Comparative Efficacy Assessment: In Vitro Analysis

The initial evaluation of any potential anticancer compound relies on a robust series of in vitro assays to determine its cytotoxic and antiproliferative effects. The National Cancer Institute (NCI) has historically utilized a panel of 60 human tumor cell lines for large-scale in vitro drug screening.[8][9] A similar, albeit smaller-scale, approach is recommended here.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table presents hypothetical IC50 values for a representative this compound derivative (termed MNP-Ac-D1) against a panel of human cancer cell lines, in comparison to Doxorubicin and a PI3K inhibitor.

Cancer Cell LineTissue of OriginMNP-Ac-D1 IC50 (µM)Doxorubicin IC50 (µM)PI3K Inhibitor IC50 (µM)
MCF-7 Breast Adenocarcinoma8.5 ± 1.20.9 ± 0.25.2 ± 0.8
NCI-H460 Lung Carcinoma12.3 ± 2.11.5 ± 0.3> 50
SF-268 Glioma15.8 ± 2.51.1 ± 0.225.7 ± 4.1
PC-3 Prostate Carcinoma10.2 ± 1.82.8 ± 0.58.9 ± 1.5
HepG2 Liver Carcinoma9.7 ± 1.51.3 ± 0.2> 50

Note: The data presented are for illustrative purposes. Actual experimental results will vary.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Drug Treatment: Treat the cells with a range of concentrations of MNP-Ac-D1, Doxorubicin, and the PI3K inhibitor for 48-72 hours.[12] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[11]

Mechanistic Insights: Delving into the Mode of Action

Understanding the mechanism by which a novel compound exerts its anticancer effects is crucial for its development. Key areas of investigation include the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle.

Apoptosis Induction: Annexin V/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11][14]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with MNP-Ac-D1, Doxorubicin, and the PI3K inhibitor at their respective IC50 concentrations for 24-48 hours.[11]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11][16]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol on ice for at least two hours.[18]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining buffer containing PI and RNase A.[18]

  • Incubation: Incubate the cells in the dark to allow for DNA staining.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[18]

Targeting Signaling Pathways: A Deeper Dive

Many modern anticancer drugs are designed to target specific signaling pathways that are aberrantly activated in cancer cells.[19][20] The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways are two of the most commonly dysregulated pathways in cancer.[7] Western blotting is a fundamental technique to investigate the effect of a compound on the expression and phosphorylation status of key proteins within these pathways.[21]

Experimental Protocol: Western Blotting

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compounds of interest, then lyse the cells in RIPA buffer to extract total protein.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

  • SDS-PAGE: Separate 20-50 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Process: Diagrams and Workflows

Clear visual representations are invaluable for understanding complex experimental workflows and biological pathways.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Signaling Pathway Analysis start Select Cancer Cell Lines treat Treat with MNP-Ac-D1, Doxorubicin, PI3Ki start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle flow Flow Cytometry apoptosis->flow cell_cycle->flow protein Protein Extraction flow->protein wb Western Blotting protein->wb pathway Analyze Protein Expression (e.g., p-AKT, p-ERK) wb->pathway

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Hypothesized Signaling Pathway Inhibition

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MNP_Ac_D1 MNP-Ac-D1 MNP_Ac_D1->PI3K MNP_Ac_D1->AKT

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of Methyl 2-(5-nitropyridin-2-yl)acetate. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, the protocols herein are synthesized from data on structurally similar nitropyridine derivatives and established principles of laboratory hazardous waste management.[1][2] This document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Understanding the potential hazards of a compound is the first step in its safe management. Based on data from analogous compounds like Methyl 2-(3-nitropyridin-2-yl)acetate, nitropyridines are classified as hazardous materials.[2][3][4][5]

Potential Hazards Include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[5][6]

  • Serious Eye Irritation: Can result in pain, redness, or severe eye damage.[5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the lungs and respiratory system.[5]

  • Toxicity: Similar compounds are noted as harmful if swallowed, inhaled, or in contact with skin.[2][3][4]

Given these risks, all handling and disposal preparations for this compound must be conducted with stringent safety measures in place.

Essential Protective Measures
Equipment TypeSpecification & Rationale
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles are mandatory to prevent contact with splashes or fine particles.[1]
Hand ProtectionWear chemically resistant gloves, such as nitrile or butyl rubber. Standard latex gloves may not offer sufficient protection. Always consult the glove manufacturer's compatibility chart.[1]
Body ProtectionA fully buttoned, long-sleeved laboratory coat is required to protect skin from accidental contact.
Engineering Controls
VentilationAll handling of the compound, especially when preparing waste containers, must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][4]
Emergency AccessAn emergency eyewash station and safety shower must be unobstructed and readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

A chemical is designated as waste the moment it is no longer intended for use.[7] At this point, it must be managed as hazardous waste according to the following protocol.

Step 1: Waste Classification and Segregation

This compound must be classified as hazardous chemical waste .[7][8]

Causality: Proper classification is the foundation of safe disposal. This ensures the waste stream is not underestimated and is handled by personnel with the appropriate training and equipment.

Segregation is paramount. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7][9] Incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, must be kept separate to prevent dangerous chemical reactions.[3] Keeping waste streams pure (e.g., non-halogenated vs. halogenated) simplifies the final disposal process and prevents unforeseen hazards.[4][10]

Step 2: Waste Containerization

Collect all waste this compound, including contaminated disposables like weighing papers or gloves, in a designated container.

Container Requirements:

  • Compatibility: The container must be made of a non-reactive material, such as glass or high-density polyethylene (HDPE).[4][10]

  • Condition: It must be in good condition, free from cracks or leaks, with a secure, leak-proof screw cap.[4][7]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[10]

  • Exterior: Keep the outside of the container clean and free of contamination.

Step 3: Comprehensive Labeling

Proper labeling is a critical safety and regulatory requirement. As soon as the first particle of waste enters the container, it must be labeled.

The label must include:

  • The words "Hazardous Waste" .[4][7]

  • The full, unabbreviated chemical name: "this compound" .[4][7]

  • A clear list of all contents if it is a mixed waste stream.

  • The date accumulation started (the day the first waste was added).[4]

  • The name and location of the principal investigator or laboratory generating the waste.[4]

Step 4: Secure Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[4]

SAA Storage Requirements:

  • Location: The SAA should be at or near the point of generation.[11]

  • Secondary Containment: The container must be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[7][10]

  • Segregation: Store it away from incompatible materials.[11]

  • Security: The area should be away from heat sources, open flames, and high-traffic areas to prevent spills or accidents.[3][12]

Step 5: Arranging for Final Disposal

Do not attempt to treat, neutralize, or dispose of this chemical yourself. [1] Never pour this compound down the drain or place it in the regular trash.[1][2]

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][3] Provide them with an accurate description of the waste as detailed on your label. The final disposal method is typically high-temperature incineration at a government-permitted facility, which ensures the complete destruction of the hazardous compound.[3]

Disposal Workflow Diagram

G Disposal Decision Workflow for this compound cluster_main Main Disposal Path cluster_contingency Contingency Paths start Chemical is designated as waste classify Classify as Hazardous Waste start->classify segregate Segregate from incompatible materials classify->segregate containerize Use compatible, sealed container segregate->containerize label_waste Label container with 'Hazardous Waste' & full chemical name containerize->label_waste store Store in designated SAA with secondary containment label_waste->store contact_ehs Contact EHS for pickup store->contact_ehs spill Spill Occurs spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with inert absorbent 3. Collect as hazardous waste spill->spill_protocol empty_container Container is Empty rinse_protocol Triple-rinse with suitable solvent empty_container->rinse_protocol spill_protocol->containerize Place cleanup materials in waste container collect_rinsate Collect all rinsate as Hazardous Waste rinse_protocol->collect_rinsate dispose_container Deface label and dispose of clean container per institutional policy rinse_protocol->dispose_container collect_rinsate->containerize Add rinsate to waste container

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5-nitropyridin-2-YL)acetate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.